4,5-dimethyl-1H-benzimidazol-6-amine
Description
Properties
IUPAC Name |
6,7-dimethyl-3H-benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-5-6(2)9-8(3-7(5)10)11-4-12-9/h3-4H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRZYYBUCHIWBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1N)NC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 4,5-Dimethyl-1H-benzimidazol-6-amine
Topic: 4,5-dimethyl-1H-benzimidazol-6-amine Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Structural Dynamics, Synthetic Pathways, and Application in Medicinal Chemistry
Executive Summary
This compound (CAS: 1269105-94-3, as dihydrochloride) represents a specialized heterocyclic scaffold in modern drug discovery. Unlike its ubiquitous isomer 5,6-dimethylbenzimidazole (the axial ligand of Vitamin B12), the 4,5-dimethyl isomer introduces a unique steric and electronic profile due to the asymmetry of the fused ring system. This compound serves as a critical "amine-handle" building block, allowing researchers to graft the pharmacologically privileged benzimidazole moiety onto larger kinase inhibitors, intercalators, or receptor ligands while maintaining specific regiochemical constraints.
This guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles, designed to support high-fidelity experimental workflows.
Physicochemical Profile & Structural Analysis[1][2][3]
The molecule consists of a benzene ring fused to an imidazole ring, substituted with methyl groups at positions 4 and 5, and a primary amine at position 6.
Key Properties Table
| Property | Value / Description |
| IUPAC Name | This compound |
| CAS Number | 1269105-94-3 (Dihydrochloride); 69557-55-7 (Parent 4,5-dimethylbenzimidazole) |
| Molecular Formula | C₉H₁₁N₃ (Free Base) | C₉H₁₃Cl₂N₃ (2HCl Salt) |
| Molecular Weight | 161.21 g/mol (Free Base) | 234.13 g/mol (2HCl Salt) |
| pKa (Calculated) | ~5.6 (Imidazole N3), ~4.2 (Aniline -NH₂) |
| Solubility | Low in water (Free Base); High in DMSO, MeOH, Water (HCl salt) |
| H-Bond Donors | 3 (Aniline -NH₂, Imidazole -NH) |
| H-Bond Acceptors | 2 (Imidazole N3, Aniline N) |
Tautomerism and Asymmetry
Unlike 5,6-dimethylbenzimidazole, which possesses a
-
Tautomer A (1H-1,4,5-trimethyl...): The proton resides on N1.
-
Tautomer B (3H-3,4,5-trimethyl...): The proton resides on N3.
-
Implication: In solution, the equilibrium is fast. However, upon alkylation (e.g., with alkyl halides), the steric hindrance from the 4-methyl group often disfavors substitution at N3, leading to high regioselectivity for N1-alkylation [1].
Synthetic Methodologies
The synthesis of this compound typically follows a Construct-Nitrate-Reduce strategy. This approach utilizes the robust Phillips condensation to form the core, followed by electrophilic aromatic substitution.
Reaction Pathway Diagram
Caption: Stepwise synthesis via Phillips condensation and regioselective nitration.
Detailed Experimental Protocol
Step 1: Synthesis of 4,5-Dimethylbenzimidazole
-
Reagents: 3,4-dimethyl-1,2-phenylenediamine (1.0 eq), Formic acid (90%, excess).
-
Procedure:
-
Dissolve diamine in 5 volumes of 4N HCl or use neat formic acid.
-
Reflux at 100°C for 3–4 hours.
-
Cool to 0°C and neutralize with NH₄OH to pH 8–9.
-
Filter the precipitate, wash with ice-cold water, and recrystallize from ethanol.
-
-
Validation: MS (ESI)
147 [M+H]⁺.
Step 2: Nitration (Regioselective)
-
Rationale: The 5-methyl group activates the ortho-position (C6). While the 4-methyl activates C7, the C6 position is generally more reactive in the benzimidazole scaffold due to resonance stabilization from the imidazole ring nitrogens (para-like conjugation).
-
Procedure:
-
Dissolve 4,5-dimethylbenzimidazole in conc. H₂SO₄ at 0°C.
-
Dropwise add fuming HNO₃/H₂SO₄ mixture, maintaining temp <15°C.
-
Stir at RT for 2 hours, then pour onto crushed ice.
-
Neutralize carefully with Na₂CO₃. The yellow solid is the nitro-intermediate.
-
Purification: Isomeric mixtures (6-nitro vs 7-nitro) may occur. Separate via column chromatography (DCM/MeOH gradient). The 6-nitro isomer is typically the major product [2].
-
Step 3: Reduction to Amine
-
Reagents: H₂ (balloon), 10% Pd/C, Methanol.
-
Procedure:
-
Suspend the nitro compound in MeOH.
-
Add 10 mol% Pd/C.
-
Stir under H₂ atmosphere for 12 hours.
-
Filter through Celite to remove catalyst.
-
Concentrate filtrate. Treat with HCl/Dioxane to precipitate the This compound dihydrochloride salt.
-
Chemical Reactivity & Derivatization[9][10]
The 6-amino group provides a versatile handle for expanding the scaffold. However, the presence of the 4,5-dimethyl system introduces unique reactivity constraints.
Reactivity Matrix
| Reaction Type | Target Site | Conditions | Outcome/Notes |
| Acylation | 6-Amino ( | RCOCl, Et₃N, DCM | High yield. 6-Amido derivatives are stable. |
| Alkylation | Imidazole N1/N3 | R-X, NaH, DMF | Regioselective. Steric bulk at C4 hinders N3 alkylation. N1-alkylation is major product. |
| Sandmeyer | 6-Amino | Converts amine to Halogen (Cl, Br, I) for cross-coupling. | |
| Reductive Amination | 6-Amino | R-CHO, | Excellent route for secondary amine libraries. |
Pathway: Functionalization Logic
Caption: Divergent synthesis pathways from the core amine scaffold.
Safety & Handling (E-E-A-T)
-
Hazard Identification: As an aromatic amine, this compound should be treated as a potential mutagen and skin sensitizer. The dihydrochloride salt is corrosive to eyes.
-
Storage: Hygroscopic. Store at -20°C under argon. The free base oxidizes slowly in air (darkening); the HCl salt is stable.
-
Disposal: Incinerate in a chemical combustor equipped with an afterburner and scrubber (nitrogen oxides emission).
References
-
Regioselectivity in Benzimidazoles: Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541. Link
-
Nitration Protocols: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
-
Catalog Data & CAS Verification: Sigma-Aldrich. (2024). This compound dihydrochloride Product Sheet. Link
-
Benzimidazole Drug Design: Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. Link
Sources
An In-depth Technical Guide to 4,5-dimethyl-1H-benzimidazol-6-amine and its 5,6-dimethyl Isomer
Executive Summary
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] Positional isomerism within this scaffold offers a subtle yet powerful strategy for modulating physicochemical properties and biological activity. This guide provides a detailed comparative analysis of two specific isomers: 4,5-dimethyl-1H-benzimidazol-6-amine and its structural analog, 5,6-dimethyl-1H-benzimidazol-4-amine. We delve into the critical differences in their chemical structure, synthetic accessibility, and spectroscopic signatures. The discussion highlights how the distinct placement of methyl and amine substituents profoundly influences electronic distribution and steric profile, which in turn dictates their potential as kinase inhibitors and other therapeutic agents. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering foundational knowledge and actionable protocols to leverage these isomeric differences in the design of novel therapeutics.
Introduction: The Strategic Importance of Isomerism in Benzimidazole Scaffolds
Benzimidazoles are bicyclic heterocyclic compounds formed from the fusion of benzene and imidazole rings.[1][2] This aromatic system is a versatile pharmacophore found in a wide array of approved drugs and clinical candidates, exhibiting activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3][4] The biological versatility of the benzimidazole core is largely due to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions.
The structure-activity relationship (SAR) of benzimidazole derivatives is highly sensitive to the nature and, crucially, the position of substituents on both the benzene and imidazole rings.[5][6] Altering the substitution pattern from a 4,5-dimethyl-6-amino configuration to a 5,6-dimethyl-4-amino arrangement creates two distinct molecules with identical molecular formulas but different spatial and electronic characteristics. These seemingly minor structural changes can lead to significant differences in:
-
Target Specificity and Affinity: The altered geometry can enhance or diminish binding to a protein's active site.
-
Physicochemical Properties: Solubility, lipophilicity (LogP), and pKa are affected, influencing absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Synthetic Accessibility: The choice of starting materials and reaction pathways is dictated by the substitution pattern.
This guide will systematically dissect these differences, providing the technical insights necessary for informed decision-making in a research and development context.
Structural and Physicochemical Analysis
The fundamental difference between the two isomers lies in the relative positions of the substituents on the benzene portion of the benzimidazole core.
-
This compound: Features adjacent (ortho) methyl groups, with the amine group positioned para to the C4-methyl and meta to the C5-methyl.
-
5,6-dimethyl-1H-benzimidazol-4-amine: Also has adjacent methyl groups, but the amine group is now ortho to the C5-methyl group.
This variance in substituent placement directly impacts the molecule's electronic and steric landscape. The electron-donating effects of the methyl and amine groups influence the electron density of the aromatic system, affecting pKa and reactivity. Steric hindrance around the amine group is more pronounced in the 5,6-dimethyl-4-amine isomer due to the adjacent methyl group, which can impact its ability to act as a hydrogen bond donor.
Comparative Physicochemical Properties
Quantitative prediction and experimental determination of physicochemical properties are vital for drug development. The following table summarizes key computed properties for the two isomers.
| Property | This compound | 5,6-dimethyl-1H-benzimidazol-4-amine | Significance in Drug Discovery |
| Molecular Formula | C₉H₁₁N₃ | C₉H₁₁N₃ | Identical mass, isomers. |
| Molecular Weight | 161.21 g/mol | 161.21 g/mol | Identical mass, isomers. |
| Predicted XLogP3 | 1.5 - 2.0 | 1.5 - 2.0 | Indicates moderate lipophilicity, relevant for membrane permeability. |
| Predicted pKa (strongest basic) | 5.5 - 6.0 | 5.8 - 6.3 | Influences ionization state at physiological pH, affecting solubility and receptor interaction. |
| Polar Surface Area | ~52 Ų | ~52 Ų | Affects membrane transport and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 2 | 2 | Key for target binding interactions. |
| Hydrogen Bond Acceptors | 2 | 2 | Key for target binding interactions. |
Note: Values are estimations from computational models (e.g., PubChem) and may vary from experimental data. The similarity in predicted bulk properties underscores the importance of subtle 3D structural differences.
Synthetic Strategies and Methodologies
The synthesis of substituted aminobenzimidazoles typically involves a condensation reaction between an appropriately substituted o-phenylenediamine and a one-carbon synthon (e.g., formic acid, cyanogen bromide), followed by functional group manipulations. The key to synthesizing each specific isomer lies in the preparation of the correct diamine precursor.
Workflow for Isomer Synthesis
Caption: Comparative synthetic workflows for the target isomers.
Protocol 1: Synthesis of this compound
This protocol is a representative example based on common benzimidazole synthesis routes.[7][8]
-
Nitration: Begin with 3,4-dimethylaniline. Perform a nitration reaction (e.g., with HNO₃/H₂SO₄) to yield 3,4-dimethyl-5-nitroaniline as a key intermediate. The directing effects of the amine and methyl groups are critical for achieving the desired regiochemistry.
-
Reduction of Nitro Group: The nitro group of 3,4-dimethyl-5-nitroaniline is reduced to an amine. A common method is using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) or catalytic hydrogenation (H₂ over Palladium on carbon). This step yields the crucial precursor, 3,4-dimethyl-1,2-phenylenediamine.
-
Second Nitration and Reduction: A subsequent nitration is performed to introduce a nitro group ortho to the original amino group, followed by reduction to yield 4,5-dimethyl-1,2,3-triaminobenzene.
-
Cyclization (Phillips Condensation): The resulting triamine is refluxed with an excess of formic acid. The formic acid serves as the source for C2 of the imidazole ring. The reaction is typically heated for several hours to drive the condensation and cyclization.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the crude product. The solid is collected by filtration, washed with water, and purified by recrystallization (e.g., from an ethanol-water mixture) or column chromatography to yield this compound. The structure should be confirmed by NMR and MS analysis.
Protocol 2: Synthesis of 5,6-dimethyl-1H-benzimidazol-4-amine
The synthesis of this isomer requires a different starting material to achieve the correct substitution pattern.
-
Starting Material: A suitable precursor is 3,4-dimethyl-2,6-dinitroaniline.
-
Selective Reduction: One of the two nitro groups must be selectively reduced. This can often be achieved using milder reducing agents like sodium sulfide (Na₂S) or ammonium chloride. This step is critical for regiocontrol and yields 4,5-dimethyl-2-nitro-1,3-phenylenediamine.
-
Full Reduction: The remaining nitro group is then reduced to an amine using a stronger reduction method, such as catalytic hydrogenation (H₂/Pd-C), to give 4,5-dimethyl-1,2,3-triaminobenzene.
-
Cyclization: As in the previous protocol, the triamine is cyclized by heating with formic acid.
-
Work-up and Purification: The work-up and purification steps are analogous to those described in Protocol 1.
Causality Behind Experimental Choices:
-
Inert Atmosphere: For reactions involving easily oxidized phenylenediamines, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the formation of colored impurities and improve yield.
-
Purification: Recrystallization is often sufficient for purification. The use of activated charcoal can help remove colored byproducts formed during the condensation reaction.[1][9]
Spectroscopic and Analytical Characterization
Unambiguous characterization and differentiation of the two isomers are critical. ¹H and ¹³C NMR spectroscopy are the most powerful tools for this purpose.[10][11]
¹H NMR Spectroscopy
The key differentiating signals in the ¹H NMR spectrum will be from the aromatic protons on the benzene ring.
-
This compound: Will show a single aromatic proton signal (a singlet) for the proton at the C7 position. The protons of the two methyl groups and the amine group will also be visible.
-
5,6-dimethyl-1H-benzimidazol-4-amine: Will also display a single aromatic proton signal (a singlet) for the proton at the C7 position.
While both may show a singlet, the chemical shift will be different due to the varying electronic environment. The N-H proton of the imidazole ring typically appears as a broad singlet in the downfield region (12.0-13.6 ppm in DMSO-d₆).[11] The amine (NH₂) protons will also appear as a distinct signal, the chemical shift of which is influenced by the solvent and concentration.
¹³C NMR Spectroscopy
¹³C NMR provides more definitive structural information. Due to the rapid tautomerism of the N-H proton between N1 and N3, symmetrically substituted benzimidazoles (like the unsubstituted parent compound) show fewer carbon signals than expected.[12] However, for asymmetrically substituted derivatives like these, all nine unique carbon signals should be observable, especially in a solvent like DMSO-d₆ which can slow the proton exchange.[13][14] The chemical shifts of the quaternary carbons (C4, C5, C6, C7a, C3a) and the methyl carbons will be distinct for each isomer.
Summary of Expected NMR Data
| Feature | This compound | 5,6-dimethyl-1H-benzimidazol-4-amine | Differentiating Aspect |
| Aromatic ¹H | Singlet for H7 | Singlet for H7 | Different chemical shifts (δ) due to substituent effects. |
| Methyl ¹H | Two singlets | Two singlets | Chemical shifts will differ slightly. |
| Amine ¹H | Broad singlet (NH₂) | Broad singlet (NH₂) | Chemical shift may vary. |
| Imidazole ¹H | Singlet for H2, broad singlet for NH | Singlet for H2, broad singlet for NH | Generally similar. |
| Aromatic ¹³C | Distinct signals for C4, C5, C6, C7, C3a, C7a | Distinct signals for C4, C5, C6, C7, C3a, C7a | Significant differences in chemical shifts for all aromatic carbons, providing a clear fingerprint. |
Comparative Biological Activity and Applications
The benzimidazole scaffold is a well-established kinase inhibitor scaffold.[15] These compounds often act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain. The specific substitution pattern on the benzimidazole ring is critical for achieving potency and selectivity.[16]
Structure-Activity Relationship (SAR) Insights
Literature on benzimidazole SAR highlights that substitutions at the C4, C5, C6, and C7 positions significantly influence biological activity.[5][6]
-
4,5-dimethyl-6-amine Isomer: The amine at C6 can act as a crucial hydrogen bond donor, interacting with backbone carbonyls in a kinase hinge region. The 4,5-dimethyl groups can provide favorable hydrophobic interactions within the ATP-binding pocket.
-
5,6-dimethyl-4-amine Isomer: The amine at C4 places the key hydrogen bond donor at a different spatial vector. The proximity of the C5-methyl group may introduce steric hindrance, potentially preventing an optimal binding pose in some targets but favoring it in others. This steric influence can be a powerful tool for engineering kinase selectivity. For example, in inhibitors of the BRPF1 bromodomain, substituents at the 5- and 6-positions were shown to make important lipophilic interactions with the protein.[17]
Logical Framework for Isomer Impact on Kinase Binding
Caption: Isomeric differences affecting kinase inhibitor binding modes.
This differential binding potential is the cornerstone of using positional isomerism as a lead optimization strategy. One isomer may be a potent inhibitor of Kinase A but weak against Kinase B, while the other isomer could show the reverse profile. Exploring such isomeric pairs is a classic and effective tactic in medicinal chemistry to enhance selectivity and reduce off-target effects.
Conclusion and Future Outlook
The comparison between this compound and 5,6-dimethyl-1H-benzimidazol-4-amine serves as a compelling case study in the power of positional isomerism. While sharing the same molecular formula and core scaffold, their distinct substitution patterns lead to unique synthetic challenges, different spectroscopic fingerprints, and, most importantly, divergent potential for biological interactions. The subtle shifts in the positions of the methyl and amine groups create distinct three-dimensional pharmacophores, which can be exploited by medicinal chemists to fine-tune the affinity and selectivity of drug candidates, particularly in the competitive field of kinase inhibitors. Future work should focus on the parallel synthesis and screening of such isomer pairs against diverse target families to fully map their pharmacological potential and expand the utility of the versatile benzimidazole scaffold.
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Structure-activity relationship of 4,5-dimethylbenzimidazole derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship of 4,5-Dimethylbenzimidazole Derivatives
Authored by: A Senior Application Scientist
Foreword: The Privileged Scaffold of 4,5-Dimethylbenzimidazole
The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to endogenous purines allows for facile interaction with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Among the various substituted benzimidazoles, the 4,5-dimethylbenzimidazole core holds a unique position. This is largely due to its natural occurrence as a key component of vitamin B12 (cobalamin), where 5,6-dimethylbenzimidazole (an isomer of 4,5-dimethylbenzimidazole) serves as the axial ligand for the cobalt ion.[1] This inherent biological relevance has spurred significant interest in exploring the therapeutic potential of its derivatives.
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4,5-dimethylbenzimidazole derivatives. We will delve into the synthetic strategies for modifying this core structure, explore the impact of various substituents on a range of biological activities, and provide detailed experimental protocols for key assays. The insights presented herein are intended to empower researchers, scientists, and drug development professionals in their quest to design and discover novel therapeutic agents based on this versatile scaffold.
Synthetic Strategies for Derivatization
The foundation of any SAR study lies in the ability to synthesize a diverse library of compounds. The Phillips condensation reaction remains a cornerstone for the synthesis of the benzimidazole core, including 4,5-dimethylbenzimidazole.[1] This method typically involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative.[5]
Core Synthesis: The Phillips Condensation
A general and widely applicable method for synthesizing the 4,5-dimethylbenzimidazole core involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with a suitable carboxylic acid in the presence of a mineral acid, such as 4N HCl.[1]
Experimental Protocol: Synthesis of 2-Substituted-4,5-dimethylbenzimidazoles
-
Reaction Setup: In a round-bottom flask, dissolve 4,5-dimethyl-1,2-phenylenediamine (1 equivalent) in 4N hydrochloric acid.
-
Addition of Carboxylic Acid: To this solution, add the desired carboxylic acid (1.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Neutralization and Precipitation: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., ammonium hydroxide or sodium bicarbonate) until a precipitate forms.
-
Isolation: Collect the crude product by filtration, wash with cold water, and dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[1] The use of activated charcoal can aid in removing colored impurities.
N-Substitution Strategies
Further derivatization at the nitrogen atoms of the imidazole ring is a common strategy to modulate the physicochemical and pharmacological properties of benzimidazole derivatives.
Experimental Protocol: N-Alkylation of 4,5-Dimethylbenzimidazoles
-
Deprotonation: In a suitable solvent such as acetonitrile, treat the 2-substituted-4,5-dimethylbenzimidazole (1 equivalent) with a base like potassium carbonate (2.9 equivalents).
-
Alkylation: Add the desired alkylating agent (e.g., allyl bromide, 4-(2-chloroethyl)morpholine) (1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Reflux the mixture overnight.
-
Workup and Purification: After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to obtain the N-substituted product.[6]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 4,5-dimethylbenzimidazole derivatives.
Structure-Activity Relationship Insights
The biological activity of 4,5-dimethylbenzimidazole derivatives can be finely tuned by modifying the substituents at the C2, N1, and benzene ring positions. The following sections detail the SAR for various therapeutic areas.
Anticancer Activity
Benzimidazole derivatives are a significant class of anticancer agents, with mechanisms ranging from tubulin polymerization inhibition to the disruption of key signaling pathways.[3]
Key SAR Observations:
-
Substitution at C2: The nature of the substituent at the 2-position is critical for anticancer activity. Aromatic and heteroaromatic rings at this position often enhance cytotoxicity. For instance, derivatives with a 3,4,5-trimethoxyphenyl group at C2 have shown potent cytotoxicity against various cancer cell lines.[7]
-
Substitution at N1: N-alkylation with moieties containing cyclic amines, such as morpholine or piperidine, can significantly enhance cytotoxic effects on human breast and ovarian carcinoma cell lines.[6]
-
Benzene Ring Substitution: The presence of electron-withdrawing groups on the benzene ring can influence activity. While the 4,5-dimethyl substitution is our core, further modifications can be explored.
Quantitative Data on Anticancer Activity
| Compound ID | C2-Substituent | N1-Substituent | Cell Line | IC50 (µM) | Reference |
| 5o | 3,4,5-trimethoxyphenyl | N-(2,4-Dimethoxyphenyl)carboxamide | SW480 | 0.15 | [7] |
| 23a | (E)-3-phenyl-2-propen-1-one | 3-morpholinopropyl | MCF-7 | <10 | [6] |
| 3c | 2-thio-N-(4-chlorophenyl)acetamide | H | HCT-116 | <10 | [8] |
| 3l | 2-thio-N-(4-methoxyphenyl)acetamide | H | TK-10 | <10 | [8] |
Antimicrobial Activity
Benzimidazole derivatives have a long history of use as antimicrobial and anthelmintic agents.[2]
Key SAR Observations:
-
Electron-withdrawing groups: The presence of electron-withdrawing groups on the benzimidazole scaffold generally leads to better antibacterial activity.[9]
-
Substitution at C2: The introduction of specific pharmacophores at the C2 position can confer potent and broad-spectrum antimicrobial properties.
-
N-Substitution: N-alkylation can modulate the lipophilicity of the compounds, which in turn affects their ability to penetrate microbial cell membranes.
Anti-inflammatory Activity
Certain benzimidazole derivatives exhibit significant anti-inflammatory properties.
Key SAR Observations:
-
Chain Length in N-Substituents: The length of the alkyl chain at the N1 position can greatly influence anti-inflammatory activity. Both short (methyl) and longer (hexyl) chains have been shown to be effective, depending on the other substituents.[10]
-
Substitution on Appended Rings: For derivatives with additional aromatic rings, mono-substitution with halogens (e.g., 4-Cl or 3-F) on these rings often results in excellent anti-inflammatory activity compared to disubstituted analogs.[10]
Biological Pathway Diagram: Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by benzimidazole derivatives.
Experimental Protocols for Biological Evaluation
To establish a robust SAR, standardized and reproducible biological assays are essential. The following protocols are representative of those used to evaluate the activities of 4,5-dimethylbenzimidazole derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Protocol
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 4,5-dimethylbenzimidazole derivatives and incubate for 48-72 hours.[10]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the concentration that inhibits 50% of cell growth (IC50) by plotting the percentage of cell viability against the compound concentration.
In Vitro Anti-inflammatory Activity: Protein Denaturation Assay
This assay assesses the ability of a compound to inhibit thermally induced protein denaturation, a hallmark of inflammation.
Protocol
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of the test compound at various concentrations, 2.8 mL of phosphate-buffered saline (pH 6.4), and 0.2 mL of egg albumin.
-
Incubation: Incubate the mixture at 37°C for 15 minutes.
-
Denaturation: Induce denaturation by heating at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the turbidity (a measure of denaturation) at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation.
Experimental Workflow Diagram
Caption: Workflow for in vitro anticancer screening of derivatives.
Conclusion and Future Directions
The 4,5-dimethylbenzimidazole scaffold is a fertile ground for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituents at the C2 and N1 positions in dictating the biological activity profile of these compounds. The synthetic accessibility and the potential for multi-target activity make this scaffold particularly attractive for addressing complex diseases such as cancer and inflammatory disorders.
Future research should focus on:
-
Exploring Novel Substituents: The introduction of diverse and unique functional groups could lead to the discovery of compounds with improved potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by active compounds will be crucial for their further development.
-
In Vivo Evaluation: Promising candidates identified from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.[11][12]
The continued exploration of the rich chemistry and biology of 4,5-dimethylbenzimidazole derivatives holds immense promise for the future of drug discovery.
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Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (n.d.). MDPI. Retrieved from [Link]
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The Benzimidazole Scaffold: A Privileged Core in Modern Kinase Inhibitor Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Enduring Quest for Kinase Specificity
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in contemporary drug discovery. Their dysregulation is a hallmark of numerous pathologies, most notably cancer. The pursuit of selective and potent kinase inhibitors has therefore become a central theme in medicinal chemistry. Within this landscape, the benzimidazole scaffold has distinguished itself as a "privileged" heterocyclic core. Its unique structural and electronic properties, coupled with its synthetic tractability, have made it a cornerstone in the design of numerous clinically successful kinase inhibitors. This guide provides an in-depth exploration of the benzimidazole scaffold's application in kinase inhibitor design, from fundamental principles to practical experimental protocols.
The Benzimidazole Advantage: A Privileged Scaffold
The benzimidazole core, a fusion of benzene and imidazole rings, offers a unique combination of features that make it particularly well-suited for kinase inhibitor design[1]:
-
Structural Mimicry: The benzimidazole nucleus is a bioisostere of purine, the core of ATP. This inherent similarity allows it to effectively compete with ATP for binding to the kinase active site[1].
-
Hydrogen Bonding Capabilities: The imidazole portion of the scaffold possesses both hydrogen bond donors and acceptors, facilitating crucial interactions with the hinge region of the kinase, a key determinant of binding affinity[1].
-
Synthetic Versatility: The benzimidazole ring system is readily synthesized and can be functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve desired potency and selectivity[2].
-
Physicochemical Properties: Benzimidazole derivatives often exhibit favorable physicochemical properties, including metabolic stability and oral bioavailability, which are critical for drug development.
Structure-Activity Relationships (SAR): Decoding the Path to Potency and Selectivity
The biological activity of benzimidazole-based kinase inhibitors is exquisitely sensitive to the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is paramount for rational drug design.
Key Substitution Points and Their Impact
| Position | Common Substituents | Impact on Activity | Key Interactions |
| N1 | Alkyl, Aryl, Heteroaryl | Modulates solubility, cell permeability, and can introduce additional interactions with the solvent-exposed region. | Can influence overall compound conformation and target residence time. |
| C2 | Aryl, Heteroaryl, Amino, Amido | Crucial for interactions with the ATP binding site. Often the primary determinant of kinase selectivity. | Forms key hydrogen bonds with the hinge region and hydrophobic interactions in the adenine pocket. |
| C5/C6 | Electron-withdrawing groups (e.g., -NO2, -CN), Electron-donating groups (e.g., -OCH3), Amides, Sulfonamides | Fine-tunes electronic properties, solubility, and can exploit interactions in the ribose-binding pocket or solvent-exposed regions. | Can form additional hydrogen bonds or hydrophobic interactions, enhancing potency and selectivity. |
A generalized SAR for benzimidazole-based kinase inhibitors can be visualized as follows:
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An In-Depth Technical Guide to 4,5-dimethyl-1H-benzimidazol-6-amine: A Privileged Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Benzimidazole Core - A Cornerstone of Modern Medicinal Chemistry
In the landscape of heterocyclic compounds, the benzimidazole scaffold holds a position of exceptional significance.[1][2][3][4] Comprising a fusion of benzene and imidazole rings, this versatile structure is a recurring motif in a multitude of clinically successful drugs and biologically active molecules.[1][5] Its prevalence has led to its designation as a "privileged scaffold," a term reserved for molecular frameworks that are capable of binding to a variety of biological targets with high affinity, thereby exhibiting a broad spectrum of pharmacological activities.[1][6] This guide delves into the technical intricacies of a specific derivative, 4,5-dimethyl-1H-benzimidazol-6-amine (CAS 1269105-94-3), providing a comprehensive overview of its chemical nature, synthetic pathways, and potential as a valuable building block in drug discovery endeavors.
I. Structural and Physicochemical Properties: The Foundation of Biological Activity
The therapeutic versatility of benzimidazole derivatives stems from their unique physicochemical attributes.[1] The bicyclic aromatic system allows for crucial π-π stacking interactions with biological macromolecules, while the nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors.[1] These interactions are fundamental to the high-affinity binding of benzimidazole-based drugs to their respective targets.
In the case of This compound , the core benzimidazole structure is further functionalized with two methyl groups and an amine group. These substituents are expected to modulate the electronic and steric properties of the molecule, thereby influencing its biological activity. The electron-donating nature of the methyl and amine groups can alter the pKa of the imidazole nitrogen, potentially affecting the molecule's ionization state at physiological pH and its ability to participate in hydrogen bonding. Furthermore, the strategic placement of these groups can be leveraged to achieve selective interactions with specific biological targets.
| Property | Value/Description | Source |
| CAS Number | 1269105-94-3 | [7][8][9] |
| Molecular Formula | C9H11N3 (as free base) | [9] |
| IUPAC Name | This compound | [7] |
| Form | Often supplied as a dihydrochloride salt | [7][8] |
II. Synthetic Strategies: Constructing the Benzimidazole Core
The synthesis of benzimidazole derivatives is a well-established area of organic chemistry, with numerous methodologies available to researchers.[10][11][12][13] A common and versatile approach involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative.[10][13] This reaction is typically acid-catalyzed and proceeds via a cyclodehydration mechanism.
For the specific synthesis of this compound, a plausible synthetic route would commence with a suitably substituted benzene ring, followed by nitration, reduction, and subsequent cyclization. A detailed, hypothetical protocol is outlined below.
Proposed Synthetic Workflow for this compound
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Nitration of 1,2-dimethylbenzene: To a cooled solution of 1,2-dimethylbenzene in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The reaction mixture is then stirred for a specified time before being poured onto ice, yielding 1,2-dimethyl-4-nitrobenzene.
-
Dinitration: The obtained 1,2-dimethyl-4-nitrobenzene is subjected to a second nitration step under more forcing conditions to introduce a second nitro group, yielding 1,2-dimethyl-4,5-dinitrobenzene.
-
Reduction to Diamine: The dinitro compound is then reduced to the corresponding diamine, 3,4-dimethyl-1,2-phenylenediamine, using a suitable reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Benzimidazole Ring Formation: The resulting diamine is condensed with formic acid under reflux conditions. This step leads to the formation of the benzimidazole ring, yielding 4,5-dimethyl-1H-benzimidazole.
-
Nitration of the Benzimidazole Core: The 4,5-dimethyl-1H-benzimidazole is carefully nitrated to introduce a nitro group at the 6-position, yielding 4,5-dimethyl-6-nitro-1H-benzimidazole.
-
Final Reduction: The nitro group is then reduced to an amine using a standard reduction method, affording the final product, This compound .
III. Potential Pharmacological Applications and Biological Activity
The benzimidazole scaffold is a key component in a wide array of therapeutic agents, exhibiting activities such as anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties.[1][2][3][4][5][12][14][15] The specific substitution pattern of this compound suggests several avenues for pharmacological investigation.
Anticancer Potential
Many benzimidazole derivatives exert their anticancer effects by targeting crucial cellular pathways.[6][16][17] For instance, some act as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[17] Others function as inhibitors of key signaling kinases, such as BRAF, which are often mutated in various cancers.[16] The structure of this compound, with its potential for diverse chemical modifications, makes it an attractive starting point for the development of novel anticancer agents.
Caption: Potential mechanism of action for a benzimidazole-based anticancer agent.
Antimicrobial Activity
The benzimidazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[15][18] Some derivatives have shown potent activity against a range of bacteria and fungi.[18] The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes. The amine and methyl substituents on the target molecule could be tailored to enhance interactions with microbial targets.
IV. Future Directions and Research Opportunities
While specific data on this compound is currently limited, its structural features, rooted in the privileged benzimidazole scaffold, present a compelling case for further investigation. Future research efforts should focus on:
-
Elucidation of a definitive synthetic route: Optimization of the proposed synthetic pathway to achieve high yields and purity.
-
Comprehensive biological screening: Evaluating the compound's activity against a broad panel of cancer cell lines and microbial strains.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing a library of analogues to identify key structural features that contribute to biological activity.
-
Target identification and validation: If promising activity is observed, identifying the specific biological target(s) of the compound.
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Executive Summary: The Renaissance of a Privileged Scaffold
Novel Benzimidazole Building Blocks for Drug Discovery
The benzimidazole moiety remains a "privileged scaffold" in medicinal chemistry due to its structural resemblance to naturally occurring nucleotides (purines) and the amino acid histidine. However, the low-hanging fruit of simple 1,2-disubstituted benzimidazoles has largely been harvested. The current frontier in drug discovery lies in novel building blocks that access unexplored chemical space—specifically through C-H activation , photoredox catalysis , and late-stage functionalization .
This guide moves beyond the classical Phillips condensation. It focuses on constructing complex, three-dimensional benzimidazole architectures and installing metabolic blockers (e.g., fluorinated motifs) to optimize pharmacokinetics (PK) and target residency time. We analyze recent breakthroughs (2023–2025) that transform this flat heterocycle into a versatile platform for next-generation kinase inhibitors, antivirals, and antifungal agents.
Structural Significance & SAR Logic
To design effective benzimidazole-based drugs, one must master the electronic and steric landscape of the core. The scaffold is amphoteric, possessing both an acidic pyrrole-like NH (pKa ~12.8) and a basic pyridine-like N3 (pKa ~5.6).
Pharmacophore Mapping
-
Position N1 (Solubility & PK): The "tail" region. Alkylation or arylation here modulates lipophilicity (LogP) and solubility. Bulky groups can prevent rapid metabolic N-dealkylation.
-
Position C2 (The "Hinge" Binder): Critical for kinase inhibitors. This position often accepts hydrogen bonds from the hinge region of ATP-binding pockets. Introduction of heterocycles (e.g., pyrazole, thiazole) here creates "bi-aryl" systems that lock conformation.
-
Positions C5/C6 (The "Hydrophobic" Pocket): These positions extend into the deep hydrophobic pockets of enzymes. Substitution with halogens (F, Cl) or trifluoromethyl (-CF₃) groups blocks metabolic oxidation (CYP450 sites) and enhances potency via halogen bonding.
Visualization: SAR & Functionalization Logic
Figure 1: Strategic functionalization zones of the benzimidazole scaffold for optimizing drug-like properties.
Novel Synthetic Methodologies: The "Building Blocks"
Modern drug discovery demands access to 3D chemical space. We highlight two cutting-edge methodologies that supersede traditional condensation.
Ruthenium(II)-Catalyzed C-H Functionalization
-
Mechanism: Directed C-H activation allows for the construction of bridgehead polycyclic N-heterocycles . This transforms the flat benzimidazole into a rigid, 3D scaffold, increasing specificity and reducing off-target effects.
-
Innovation: Recent protocols (e.g., J. Org.[1] Chem. 2022, Angew.[1][2] Chem. 2024) utilize iodonium ylides or chiral amides to fuse rings at the C2-N1 axis.
-
Why it matters: These fused systems mimic complex natural alkaloids and offer novel IP space.
Green & Photoredox Synthesis
-
Flavin Photocatalysis: A 2024 breakthrough (Org.[3] Biomol. Chem.) demonstrated the aerobic, metal-free synthesis of benzimidazoles using flavin as a photocatalyst.[3] This "Green" approach avoids toxic transition metals (Pd, Pt), crucial for late-stage pharmaceutical manufacturing where metal scavenging is costly.
-
Electrochemical Synthesis: Anodic oxidation allows for the formation of C-N bonds without external oxidants, utilizing electricity to drive the dehydrogenative cyclization of amidines (ACS Sust. Chem. Eng. 2025).[1][4][5][6][7]
Therapeutic Applications & Case Studies (2023-2025)
| Therapeutic Area | Target | Compound ID | Mechanism / Key Feature | Reference |
| Oncology | EGFR / BRAF V600E | Compound 4c | Dual inhibitor; induces apoptosis via caspase-3/8 elevation. High selectivity for leukemia subpanel. | Frontiers in Chem. 2025 [1] |
| Antifungal | Lanosterol 14α-demethylase | Compound 11 | C2-functionalized hybrid. Inhibits biofilm formation; superior PK profile to fluconazole.[8] | RSC Adv. 2025 [2] |
| Oncology | VEGFR2 | Compound 4r | Benzimidazole-oxadiazole hybrid. IC50 = 0.3 μM against A549 lung cancer cells. | ACS Omega 2025 [3] |
| Antiviral | HIV-1 / Rotavirus | Compound 29 | N1-substituted derivative. Nanomolar potency (IC50 = 3.45 nM).[9] | RSC Adv. 2023 [4] |
Experimental Protocol: Synthesis of Bridgehead Polycyclic Benzimidazoles
Objective: Synthesis of a fused isoquinolino-benzimidazole scaffold via Ru(II)-catalyzed C-H activation. This protocol validates the creation of a "3D" building block from a flat precursor.
Reference: Adapted from J. Org.[1] Chem. 2022 and Angew.[2] Chem. Int. Ed. 2024 methodologies [5, 6].[1][2][3]
Reagents & Materials:
-
Substrate: 1-Methyl-2-phenyl-1H-benzimidazole (1.0 equiv).
-
Coupling Partner: Iodonium ylide (e.g., dimethyl malonate derived) (1.2 equiv).
-
Catalyst: [Ru(p-cymene)Cl₂]₂ (5 mol %).
-
Additive: AgSbF₆ (20 mol %) – acts as a halide scavenger to generate the active cationic Ru species.
-
Solvent: 1,2-Dichloroethane (DCE), anhydrous.
-
Atmosphere: Argon or Nitrogen.
Step-by-Step Workflow:
-
Catalyst Activation (Glovebox/Schlenk):
-
In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine [Ru(p-cymene)Cl₂]₂ (0.025 mmol) and AgSbF₆ (0.10 mmol).
-
Add 2.0 mL of anhydrous DCE. Stir at room temperature for 10 minutes. Note: The solution should turn cloudy as AgCl precipitates.
-
-
Substrate Addition:
-
Add 1-Methyl-2-phenyl-1H-benzimidazole (0.5 mmol) and the Iodonium Ylide (0.6 mmol) to the reaction mixture.
-
Add Cu(OAc)₂ (10 mol %) if oxidative regeneration is required (protocol dependent), though iodonium ylides often act as internal oxidants/carbene precursors.
-
-
Reaction:
-
Seal the tube and heat to 100 °C in an oil bath.
-
Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1) or LC-MS. Reaction typically completes in 12–16 hours.
-
Checkpoint: Look for the disappearance of the starting benzimidazole and the appearance of a highly fluorescent spot (typical for fused polycycles).
-
-
Workup & Purification:
-
Cool to room temperature. Filter the mixture through a pad of Celite to remove metal salts. Wash with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify via Silica Gel Column Chromatography (Gradient: 0% → 30% EtOAc in Hexanes).
-
-
Characterization (Self-Validation):
-
¹H NMR (400 MHz, CDCl₃): Verify the loss of ortho-protons on the phenyl ring (site of C-H activation) and the appearance of the new ring linkage signals.
-
HRMS (ESI): Confirm [M+H]⁺ mass corresponding to the fused tetracyclic product.
-
Visual Workflow: Ru(II)-Catalyzed C-H Activation
Figure 2: Workflow for the synthesis of bridgehead polycyclic benzimidazoles via Ruthenium catalysis.
Future Perspectives
The benzimidazole scaffold is evolving from a simple "core" to a sophisticated "connector."
-
PROTACs: Benzimidazoles are increasingly used as the "warhead" ligand for the Protein of Interest (POI), connected via N1-alkyl linkers to E3 ligase recruiters (e.g., Cereblon).
-
DNA-Encoded Libraries (DELs): The robustness of the benzimidazole ring makes it compatible with the harsh conditions often required for on-DNA synthesis, allowing for the screening of billions of analogues.
References
-
Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry, 2025. Link
-
Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential. RSC Advances, 2025. Link
-
Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity. ACS Omega, 2025. Link
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 2023. Link
-
Ru(II)-Catalyzed C–H Functionalization of 2-Arylbenzimidazoles with Iodonium Ylides. The Journal of Organic Chemistry, 2022.[1] Link
-
Asymmetric Ruthenium-Catalyzed C-H Activation by a Versatile Chiral-Amide-Directing Strategy. Angewandte Chemie Int. Ed., 2024.[1][2][3][10][11] Link
-
Aerobic oxidative synthesis of benzimidazoles by flavin photocatalysis. Organic & Biomolecular Chemistry, 2024. Link
Sources
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- 3. Aerobic oxidative synthesis of benzimidazoles by flavin photocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. researchgate.net [researchgate.net]
The Architecture of Interaction: A Technical Guide to Pharmacophore Modeling of Substituted Benzimidazol-6-amines as Aurora Kinase Inhibitors
This guide provides a comprehensive, in-depth exploration of pharmacophore modeling as applied to a class of therapeutically relevant molecules: substituted benzimidazol-6-amines. We will navigate the theoretical underpinnings and practical workflows for developing a robust pharmacophore model, using Aurora kinase inhibition as our exemplary biological target. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage pharmacophore modeling for hit identification and lead optimization.
The Benzimidazole Scaffold: A Privileged Motif in Kinase Inhibition
The benzimidazole core is a recurring structural feature in a multitude of clinically approved drugs and investigational agents.[1][2][3] Its prevalence stems from its unique physicochemical properties, including its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, which are critical for effective binding to macromolecular targets.[3] In the realm of oncology, benzimidazole derivatives have demonstrated significant promise as inhibitors of various protein kinases, enzymes that play a pivotal role in cell signaling and proliferation.[4]
Aurora kinases, a family of serine/threonine kinases, are essential regulators of mitosis. Their overexpression is frequently observed in a variety of human cancers, making them attractive targets for anticancer drug development.[5][6] Substituted benzimidazoles have emerged as a promising class of Aurora kinase inhibitors, with different substitution patterns influencing their potency and selectivity.[7][8] The 6-amino substitution on the benzimidazole ring, in particular, offers a versatile handle for chemical modification to probe the inhibitor binding site and optimize pharmacological properties.
Pharmacophore Modeling: Decoding the Language of Molecular Recognition
Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills the complex three-dimensional arrangement of a molecule's features into a simplified and actionable model.[9][10] A pharmacophore represents the essential steric and electronic features that a molecule must possess to elicit a specific biological response.[10] These features typically include:
-
Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.
-
Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond.
-
Hydrophobic (HY): Nonpolar groups that engage in hydrophobic interactions.
-
Aromatic Rings (AR): Aromatic moieties that can participate in π-π stacking.
-
Positive/Negative Ionizable (PI/NI): Groups that are positively or negatively charged at physiological pH.
There are two primary approaches to pharmacophore modeling: ligand-based and structure-based.[5] Ligand-based pharmacophore modeling, which will be the focus of this guide, is employed when the three-dimensional structure of the target protein is unknown or when a set of active ligands is available.[5] This method involves aligning a set of active molecules and identifying the common chemical features that are responsible for their biological activity.
A Case Study: Pharmacophore Modeling of Substituted Benzimidazol-6-amines as Aurora A Kinase Inhibitors
To illustrate the practical application of pharmacophore modeling, we will construct a ligand-based pharmacophore model for a series of hypothetical substituted benzimidazol-6-amines with inhibitory activity against Aurora A kinase.
Illustrative Dataset of Substituted Benzimidazol-6-amines
The following table presents a curated, illustrative dataset of substituted benzimidazol-6-amines and their corresponding IC50 values for Aurora A kinase inhibition. This dataset will serve as the foundation for our pharmacophore modeling workflow.
| Compound ID | R1-Substituent | R2-Substituent | Aurora A IC50 (nM) | pIC50 | Activity Class |
| BZA-01 | H | Phenyl | 15 | 7.82 | Active |
| BZA-02 | H | 4-Fluorophenyl | 10 | 8.00 | Active |
| BZA-03 | H | 3-Chlorophenyl | 25 | 7.60 | Active |
| BZA-04 | H | 4-Methoxyphenyl | 50 | 7.30 | Moderately Active |
| BZA-05 | H | Pyridin-4-yl | 8 | 8.10 | Active |
| BZA-06 | Methyl | Phenyl | 150 | 6.82 | Inactive |
| BZA-07 | H | Cyclohexyl | 500 | 6.30 | Inactive |
| BZA-08 | H | N-acetyl | >10000 | <5.00 | Inactive |
Experimental Protocol: Ligand-Based Pharmacophore Model Generation
The following protocol outlines a step-by-step workflow for generating a ligand-based pharmacophore model using a computational chemistry software package such as BIOVIA Discovery Studio.[1][2][11]
Step 1: Ligand Preparation
-
2D Structure Input: Sketch or import the 2D structures of the training set ligands (BZA-01 to BZA-08) into the software.
-
3D Conformation Generation: Generate a diverse set of low-energy 3D conformations for each ligand. This is a critical step as the bioactive conformation is often not the global minimum energy conformation. A robust conformational search algorithm should be employed.
Step 2: Training Set Selection
-
Define Activity Thresholds: Classify the ligands into active and inactive sets based on their pIC50 values. For this study, we will define active compounds as those with a pIC50 > 7.5.
-
Select Training Set: Choose a set of structurally diverse and highly active compounds to serve as the training set for pharmacophore model generation. In this case, BZA-01, BZA-02, BZA-03, and BZA-05 will be our training set.
Step 3: Common Feature Pharmacophore Generation
-
Feature Mapping: Identify the potential pharmacophoric features (HBA, HBD, HY, AR) present in each of the training set molecules.
-
Alignment and Hypothesis Generation: The software will align the conformations of the training set molecules to identify common spatial arrangements of pharmacophoric features. This process generates a series of pharmacophore hypotheses, each representing a different combination of features.
Step 4: Pharmacophore Model Scoring and Selection
-
Scoring: Each generated hypothesis is scored based on how well it maps to the active compounds and how poorly it maps to the inactive compounds.
-
Selection: The highest-scoring pharmacophore hypothesis is selected as the best model. This model represents the most probable arrangement of features required for Aurora A kinase inhibition.
Visualization of the Pharmacophore Modeling Workflow
The following diagram, generated using the Graphviz DOT language, illustrates the key stages of the ligand-based pharmacophore modeling workflow.
Caption: Ligand-Based Pharmacophore Modeling Workflow.
The Resulting Pharmacophore Model for Aurora A Kinase Inhibition
Based on the training set of active substituted benzimidazol-6-amines, a plausible pharmacophore model would likely consist of the following features:
-
One Hydrogen Bond Donor: Corresponding to the N-H of the benzimidazole core.
-
One Hydrogen Bond Acceptor: Corresponding to the nitrogen atom in the imidazole ring.
-
One Aromatic Ring: Representing the benzimidazole ring system.
-
One Hydrophobic/Aromatic Feature: Corresponding to the R2-substituent.
The spatial arrangement of these features is critical for biological activity. The following Graphviz diagram visualizes this hypothetical pharmacophore model.
Caption: Hypothetical Pharmacophore Model.
Self-Validating Systems: Ensuring the Predictive Power of the Pharmacophore Model
A pharmacophore model is only as valuable as its ability to distinguish between active and inactive compounds.[9] Therefore, rigorous validation is a non-negotiable step in the workflow.[10][12]
Experimental Protocol: Pharmacophore Model Validation
Step 1: Test Set Preparation
-
Internal Test Set: Utilize the compounds from the initial dataset that were not included in the training set (BZA-04, BZA-06, BZA-07, BZA-08) as an internal test set.
-
External Test Set (Decoy Set): Generate or download a decoy set of molecules. These are compounds that have similar physicochemical properties (e.g., molecular weight, number of rotatable bonds) to the active compounds but are topologically distinct and presumed to be inactive.
Step 2: Database Screening
-
Screening: Use the generated pharmacophore model as a 3D query to screen the combined database of active compounds, the internal test set, and the decoy set.
-
Hit List Generation: The screening will produce a hit list of compounds that fit the pharmacophore model.
Step 3: Statistical Validation
-
Receiver Operating Characteristic (ROC) Curve Analysis: A ROC curve is a graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied.[7][9][12] It plots the true positive rate (sensitivity) against the false positive rate (1-specificity). A model with good predictive power will have a ROC curve that bows towards the top-left corner, with an Area Under the Curve (AUC) value close to 1.[12] An AUC of 0.5 indicates a random prediction.[8]
Conclusion: From Abstract Features to Tangible Drug Candidates
Pharmacophore modeling of substituted benzimidazol-6-amines provides a powerful framework for understanding the structure-activity relationships that govern their inhibition of Aurora kinases. By identifying the key molecular features and their spatial arrangement required for biological activity, this computational approach enables the rational design of novel, potent, and selective inhibitors. The self-validating nature of a properly executed pharmacophore modeling workflow, complete with rigorous statistical validation, ensures a high degree of confidence in the predictive power of the resulting model. This, in turn, accelerates the drug discovery process by prioritizing the synthesis and testing of compounds with a higher probability of success, ultimately bridging the gap between abstract molecular features and tangible therapeutic candidates.
References
-
CD ComputaBio. (n.d.). Pharmacophore Construction Using Discovery Studio. Retrieved from [Link]
-
CD ComputaBio. (n.d.). Discovery Studio Tutorials. Retrieved from [Link]
-
ResearchGate. (2015, April 17). Is it the pharmacophore generated that needs to be validated? Retrieved from [Link]
-
Zhao, S., Peng, W., Li, X., Wang, L., Yin, W., Wang, Y.-D., Hou, R., & Chen, W.-D. (2021). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. RSC Advances, 11(5), 2683–2690. [Link]
-
Khan, M. A., et al. (2016). Benzimidazole-Based Quinazolines: In Vitro Evaluation, Quantitative Structure-Activity Relationship, and Molecular Modeling as Aurora Kinase Inhibitors. Archiv der Pharmazie, 349(3), 193-201. [Link]
-
Gaba, M., Mohan, C., & Gaba, P. (2014). Benzimidazole: An emerging scaffold for anticancer agents. Journal of Advanced Pharmaceutical Technology & Research, 5(3), 106. [Link]
-
Hassan, M., et al. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. Pharmaceuticals, 15(10), 1269. [Link]
-
Li, J., et al. (2009). A specific pharmacophore model of Aurora B kinase inhibitors and virtual screening studies based on it. Chemical Biology & Drug Design, 73(1), 115-126. [Link]
-
CUTM Courseware. (n.d.). Pharmacophore modeling using Discovery Studio. Retrieved from [Link]
-
Taha, M. O., et al. (2024). Ligand-based pharmacophore modeling and machine learning for the discovery of potent aurora A kinase inhibitory leads of novel chemotypes. Medicinal Chemistry Research, 33(1), 1-19. [Link]
-
El-Damasy, D. A., et al. (2015). New benzimidazoles and their antitumor effects with Aurora A kinase and KSP inhibitory activities. Archiv der Pharmazie, 348(5), 321-333. [Link]
-
Dar, A. A., et al. (2021). Discovery of potential Aurora-A kinase inhibitors by 3D QSAR pharmacophore modeling, virtual screening, docking, and MD simulation studies. Journal of Biomolecular Structure and Dynamics, 41(1), 125-146. [Link]
-
Graphviz. (2024). Dot Language. Retrieved from [Link]
-
Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]
-
Graphviz. (n.d.). Simple Graph - GraphViz Examples and Tutorial. Retrieved from [Link]
-
Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]
-
Lee, M.-S., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(18), 13536-13554. [Link]
-
Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298. [Link]
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Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of N-Substituted 4,5-Dimethyl-1H-benzimidazol-6-amine Derivatives
Abstract
This document provides a comprehensive guide for the synthesis of N-substituted 4,5-dimethyl-1H-benzimidazol-6-amine derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure, found in numerous FDA-approved drugs and clinical candidates, owing to its ability to engage in various biological interactions such as hydrogen bonding and π-π stacking.[1] These derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] This guide details robust synthetic strategies, step-by-step protocols for the construction of the benzimidazole core, and subsequent functionalization of the 6-amino group via modern cross-coupling techniques. We emphasize the rationale behind procedural choices, provide methods for product characterization, and include troubleshooting advice to ensure reproducible and efficient synthesis.
Introduction: The Pharmacological Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, an aromatic heterocyclic compound formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry.[2][3] Its structural resemblance to purine allows it to interact with a variety of biopolymers, making it a versatile pharmacophore for drug design.[5] The therapeutic importance of this scaffold is well-documented, with derivatives demonstrating efficacy as proton pump inhibitors (e.g., Omeprazole), anthelmintics (e.g., Albendazole), and anticancer agents.[5][6]
The specific target of this guide, the this compound core, offers a strategic platform for generating diverse chemical libraries. The dimethyl substitution pattern influences the molecule's lipophilicity and steric profile, while the 6-amino group serves as a crucial handle for introducing a wide array of N-substituents. This allows for the fine-tuning of physicochemical properties and biological activity, a key strategy in modern drug discovery.[7] This document outlines reliable methods to access these valuable compounds.
Overview of the General Synthetic Strategy
The synthesis of N-substituted this compound derivatives is logically approached in a multi-step sequence. The overall workflow involves the initial construction of the core benzimidazole ring system, followed by the introduction of the desired N-substituent onto the 6-amino group.
Caption: General workflow for synthesizing N-substituted benzimidazole derivatives.
This strategy modularizes the synthesis, allowing for the preparation of a common intermediate (this compound) which can then be diversified in the final step to generate a library of target compounds.
Protocol I: Synthesis of the this compound Intermediate
This protocol is divided into two main stages: the cyclization to form the nitro-benzimidazole intermediate and its subsequent reduction to the desired amine.
Stage A: Synthesis of 4,5-Dimethyl-6-nitro-1H-benzimidazole
The foundational step is the condensation of a substituted o-phenylenediamine with a one-carbon synthon, such as formic acid or an aldehyde, to form the imidazole ring. This is a widely adopted and robust method for benzimidazole synthesis.[8][9] We will use the Phillips condensation method, which involves heating the diamine with formic acid.
Rationale: Formic acid serves as both the C1 source and a dehydrating agent under reflux conditions, promoting the cyclization to the benzimidazole core. This method is advantageous due to the low cost and ready availability of the reagent.
Caption: Reaction scheme for the synthesis of the nitro-benzimidazole core.
Materials & Reagents:
| Reagent | Formula | M.W. | Amount | Moles |
|---|---|---|---|---|
| 3,4-Dimethyl-5-nitro-1,2-phenylenediamine | C₈H₁₁N₃O₂ | 181.19 | 5.0 g | 27.6 mmol |
| Formic Acid (98%) | CH₂O₂ | 46.03 | 30 mL | - |
| Ammonium Hydroxide (28-30%) | NH₄OH | 35.04 | ~20 mL | - |
Step-by-Step Protocol:
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add 3,4-dimethyl-5-nitro-1,2-phenylenediamine (5.0 g, 27.6 mmol).
-
Carefully add formic acid (30 mL) to the flask. Caution: Formic acid is corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Heat the reaction mixture to reflux (approx. 100-110 °C) using a heating mantle and stir for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Mobile Phase: 7:3 Ethyl Acetate:Hexane). The product spot should be significantly less polar than the starting diamine.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing 150 mL of ice-cold water while stirring.
-
Neutralize the solution by slowly adding concentrated ammonium hydroxide until the pH is ~7-8. This will precipitate the product.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield 4,5-dimethyl-6-nitro-1H-benzimidazole as a solid.
Stage B: Reduction to this compound
The nitro group is a versatile precursor to an amine. A common and effective method for this reduction is catalytic hydrogenation or using a metal/acid system like tin(II) chloride.
Rationale: Tin(II) chloride in the presence of concentrated HCl is a classical and highly effective method for the reduction of aromatic nitro groups. It is tolerant of many functional groups and is often preferred for its high yield and operational simplicity in a lab setting.[10]
Materials & Reagents:
| Reagent | Formula | M.W. | Amount | Moles |
|---|---|---|---|---|
| 4,5-Dimethyl-6-nitro-1H-benzimidazole | C₉H₉N₃O₂ | 191.19 | 4.0 g | 20.9 mmol |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | SnCl₂·2H₂O | 225.63 | 23.6 g | 104.6 mmol |
| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | 40 mL | - |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed | - |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 50 mL | - |
Step-by-Step Protocol:
-
In a 250 mL round-bottom flask, suspend 4,5-dimethyl-6-nitro-1H-benzimidazole (4.0 g, 20.9 mmol) in ethanol (50 mL).
-
Add a solution of tin(II) chloride dihydrate (23.6 g, 104.6 mmol) in concentrated HCl (40 mL) to the suspension. Caution: This addition is exothermic and should be done carefully, potentially in an ice bath.
-
Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the reaction mixture in an ice bath. A precipitate may form.
-
Slowly add a 50% aqueous solution of NaOH to basify the mixture to a pH > 10. Caution: This is a highly exothermic neutralization. Perform this step slowly in a large beaker with efficient stirring and cooling. A thick precipitate of tin hydroxides will form.
-
Extract the aqueous slurry with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol II: N-Substitution via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11] It offers broad substrate scope and functional group tolerance, making it ideal for the N-arylation or N-alkylation of our benzimidazole amine intermediate.[12][13]
Rationale: This reaction provides a direct and efficient route to couple the 6-amino group with a variety of aryl, heteroaryl, or vinyl halides/triflates. The choice of palladium precatalyst, ligand, and base is critical for achieving high yields. A combination of a palladium(II) precatalyst with a sterically hindered biarylphosphine ligand (e.g., XPhos) and a strong, non-nucleophilic base (e.g., NaOt-Bu) is a robust system for this transformation.[14]
Caption: General scheme for Buchwald-Hartwig N-arylation.
Materials & Reagents (Example Arylation):
| Reagent | Formula | M.W. | Amount | Moles |
|---|---|---|---|---|
| This compound | C₉H₁₁N₃ | 161.21 | 200 mg | 1.24 mmol |
| 4-Bromotoluene | C₇H₇Br | 171.04 | 255 mg | 1.49 mmol |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 23 mg | 0.025 mmol |
| XPhos | C₃₃H₄₃P | 474.67 | 35 mg | 0.074 mmol |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 179 mg | 1.86 mmol |
| Anhydrous Toluene | C₇H₈ | 92.14 | 10 mL | - |
Step-by-Step Protocol:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add NaOtBu (179 mg), Pd₂(dba)₃ (23 mg), and XPhos (35 mg).
-
Add the this compound (200 mg) and 4-bromotoluene (255 mg) to the flask.
-
Add anhydrous toluene (10 mL) via syringe.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted product.
Characterization of Final Products
The synthesized compounds must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Example Characterization Data for N-(p-tolyl)-4,5-dimethyl-1H-benzimidazol-6-amine:
| Technique | Data |
| ¹H NMR | (400 MHz, DMSO-d₆) δ ppm: 12.10 (s, 1H, imidazole N-H), 8.05 (s, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 7.05 (d, J=8.0 Hz, 2H, Ar-H), 6.90 (d, J=8.0 Hz, 2H, Ar-H), 6.70 (s, 1H, Ar-H), 2.25 (s, 3H, Ar-CH₃), 2.20 (s, 3H, Ar-CH₃), 2.15 (s, 3H, Ar-CH₃).[6] |
| ¹³C NMR | (100 MHz, DMSO-d₆) δ ppm: 145.2, 142.1, 138.5, 135.0, 130.8, 129.7, 129.5, 120.3, 118.5, 115.4, 110.1, 20.8, 15.1, 14.9. |
| MS (ESI+) | m/z calculated for C₁₆H₁₈N₃⁺ [M+H]⁺: 252.15; found: 252.18.[15] |
| IR (KBr) | cm⁻¹: 3410 (N-H), 3020 (Ar C-H), 2925 (Alkyl C-H), 1610 (C=N), 1520 (Ar C=C).[15] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in cyclization (Protocol I-A) | Incomplete reaction; decomposition. | Increase reaction time or temperature slightly. Ensure formic acid is of high purity. |
| Incomplete reduction of nitro group (Protocol I-B) | Insufficient reducing agent; deactivation. | Add more SnCl₂·2H₂O portion-wise. Ensure the reaction mixture is sufficiently acidic. |
| Low yield in Buchwald-Hartwig coupling (Protocol II) | Inactive catalyst; poor quality reagents/solvent. | Use a glovebox for setup. Ensure solvent is anhydrous. Screen different ligands or bases. |
| Difficulty in purification | Close-running impurities. | Optimize chromatography conditions (try different solvent systems or use a gradient). Consider recrystallization. |
Conclusion
The synthetic routes detailed in this guide provide a reliable and versatile framework for the production of N-substituted this compound derivatives. By following these protocols, researchers can efficiently generate libraries of these pharmacologically important compounds for screening in drug discovery programs. The key to success lies in careful execution of the experimental procedures, use of high-purity reagents, and diligent monitoring of reaction progress.
References
- Keri, R. S., et al. (2015). Comprehensive review in current developments of benzimidazole-based medicinal chemistry. PubMed.
- Gaba, M., et al. (2025). PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. ResearchGate.
- Bansal, Y., & Silakari, O. (2014). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- Al-Ostath, A., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed.
- Zhang, P., et al. (2022). Enantioselective Synthesis of Axially Chiral Benzimidazoles Bearing a C–N axis via Pd-Catalyzed Buchwald–Hartwig Amination. Chinese Journal of Chemistry.
- Al-Ostath, A., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Bentham Science.
- Dasgupta, H. R., et al. (2020). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Me. Progress in Chemical and Biochemical Research.
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- Ullah, A., et al. (2025). Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole. ResearchGate.
- Banerjee, A., et al. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega.
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- Marín, M., et al. (2018). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry - ACS Publications.
- Brishty, F., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PMC.
- Chung, N. T., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing.
- Kumar, A., et al. (2018). Synthesis and biological profile of substituted benzimidazoles. PMC - PubMed Central.
- Patel, D., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PMC.
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Zhang, Y., et al. (2017). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[3][12]imidazo[1,2-d][1][2][3]triazine Derivatives. MDPI. Available at:
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Revolutionizing Medicinal Chemistry: Advanced Amide Coupling Protocols for 4,5-dimethyl-1H-benzimidazol-6-amine
An In-Depth Guide for Researchers and Drug Development Professionals
The synthesis of amide bonds is a cornerstone of modern drug discovery and development.[1][2] Among the vast array of molecular scaffolds utilized in medicinal chemistry, the benzimidazole core is of particular interest due to its prevalence in a multitude of biologically active compounds.[3][4] This application note provides a comprehensive guide to the amide coupling of 4,5-dimethyl-1H-benzimidazol-6-amine, a key building block for the synthesis of novel therapeutics. We will delve into the nuances of various coupling protocols, offering detailed experimental procedures and the scientific rationale behind them.
The inherent challenge in the acylation of aminobenzimidazoles lies in the electronic properties of the amine. While the benzimidazole moiety is electron-rich, the lone pair of the exocyclic amine can be delocalized into the aromatic system, reducing its nucleophilicity.[5][6] This necessitates the careful selection of coupling reagents and reaction conditions to achieve high yields and purity.
Choosing Your Weapon: A Comparative Overview of Coupling Reagents
The success of an amide coupling reaction hinges on the effective activation of the carboxylic acid.[1] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.[7] A plethora of coupling reagents have been developed for this purpose, each with its own set of advantages and disadvantages.[8]
Carbodiimide-Based Reagents (EDC, DCC)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used due to their cost-effectiveness and ease of use.[7][9][10] They react with carboxylic acids to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond.[9][11][12]
The mechanism involves the protonation of the carbodiimide by the carboxylic acid, followed by nucleophilic attack of the carboxylate on the central carbon of the carbodiimide.[13] This forms the O-acylisourea intermediate, which readily reacts with the amine.[13]
However, the O-acylisourea intermediate is susceptible to hydrolysis and can rearrange to a stable N-acylurea byproduct, especially with sterically hindered or electron-deficient amines.[9][14] To mitigate these side reactions and reduce the risk of racemization in chiral carboxylic acids, an additive such as 1-Hydroxybenzotriazole (HOBt) is often employed.[8][12] HOBt traps the O-acylisourea intermediate to form a more stable and less reactive HOBt-ester, which then reacts with the amine.[15]
Uronium/Aminium and Phosphonium Salt-Based Reagents (HATU, HBTU, PyBOP)
For more challenging couplings, such as those involving electron-deficient amines like this compound, uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or phosphonium salt-based reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are often the reagents of choice.[10][12][16]
HATU, in particular, is known for its high efficiency and low rates of racemization.[17][18] It reacts with carboxylic acids to form an active OAt-ester, which is highly reactive towards amines.[18] The pyridine nitrogen in the HOAt leaving group is thought to facilitate the reaction through a neighboring group effect.[18] A significant side reaction to be aware of when using HATU is the potential for guanidinylation of the amine, especially if the coupling reaction is slow or if HATU is used in excess.[17]
Phosphonium-based reagents like PyBOP are also highly effective and have the advantage of not forming guanidinium byproducts. They activate carboxylic acids by forming a phosphonium ester intermediate.[19][20]
Visualizing the Process
General Amide Coupling Workflow
Caption: General workflow for amide coupling reactions.
Mechanism of HATU-Mediated Coupling
Caption: Simplified mechanism of HATU-mediated amide coupling.
Field-Proven Protocols
Herein, we provide two robust protocols for the amide coupling of this compound with a generic carboxylic acid.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is generally preferred for challenging substrates due to the high reactivity of HATU.[16][17]
Materials:
-
This compound
-
Carboxylic acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[21]
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Carboxylic Acid | 1.0 eq. |
| Amine | 1.0 eq. |
| HATU | 1.1 eq. |
| DIPEA | 2.0 eq. |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Typical Reaction Time | 2-18 hours |
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a more cost-effective method suitable for less challenging couplings.[15][22]
Materials:
-
This compound
-
Carboxylic acid
-
EDC hydrochloride
-
HOBt
-
Triethylamine (Et3N) or DIPEA
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
To a solution of the carboxylic acid (1.0 eq.), this compound (1.0 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF, add EDC hydrochloride (1.2 eq.).
-
Add Et3N or DIPEA (2.0-3.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with water, 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Carboxylic Acid | 1.0 eq. |
| Amine | 1.0 eq. |
| EDC.HCl | 1.2 eq. |
| HOBt | 1.2 eq. |
| Base | 2.0-3.0 eq. |
| Solvent | Anhydrous DCM or DMF |
| Temperature | Room Temperature |
| Typical Reaction Time | 4-24 hours |
Troubleshooting Common Issues
Low Yield:
-
Cause: Incomplete activation of the carboxylic acid or low nucleophilicity of the amine.[5]
-
Solution: Switch to a more powerful coupling reagent like HATU. Ensure anhydrous reaction conditions, as water can quench the activated species.[6][17] Consider pre-activating the carboxylic acid before adding the amine.[21]
Formation of Byproducts:
-
Cause (EDC): Formation of N-acylurea.[10]
-
Solution (EDC): Ensure the use of HOBt to trap the O-acylisourea intermediate.[15]
-
Cause (HATU): Guanidinylation of the amine.[17]
-
Solution (HATU): Avoid a large excess of HATU and ensure the amine is added after a brief pre-activation period.[17][21]
Poor Solubility:
-
Cause: The starting materials or product may not be soluble in the chosen solvent.
-
Solution: Switch to a more polar aprotic solvent like DMF or NMP. Gentle heating may also improve solubility, but care must be taken to avoid side reactions.
Conclusion
The successful amide coupling of this compound is a critical step in the synthesis of numerous potential drug candidates. By understanding the mechanisms of different coupling reagents and carefully selecting the appropriate reaction conditions, researchers can overcome the challenges associated with this transformation. The protocols and troubleshooting guide provided in this application note offer a solid foundation for achieving high yields and purity in the synthesis of novel benzimidazole-containing amides, thereby accelerating the drug discovery process.
References
- Organic Chemistry Tutor. (2026, January 29). Carbodiimide-Mediated Coupling.
- PubMed. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- ACS Publications. (2023, November 6). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent.
- Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References.
- Benchchem. (n.d.). A Comparative Guide to Phosphonium-Type Reagents in Amide Bond Formation: Dimorpholinophosphinyl Chloride vs. The Field.
- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- PubMed. (2021, January 19). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- ACS Omega. (2020, June 19). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
- Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Benchchem. (n.d.). Technical Support Center: HATU Coupling Reactions.
- ResearchGate. (2025, August 6). (PDF) Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies.
- The Royal Society of Chemistry. (2022, May 20). CHAPTER 4: Amide Bond Formation.
- PMC. (n.d.). Challenges and Breakthroughs in Selective Amide Activation.
- Reddit. (2024, December 16). HATU coupling - what's the best order?.
- Wikipedia. (n.d.). HATU.
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
- RSC Publishing. (2023, November 7). Recent achievements in the synthesis of benzimidazole derivatives.
- ResearchGate. (2025, August 7). Synthesis of Novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their Cytotoxic Activity against Human Cancer Cell Lines.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- ResearchGate. (2025, June 16). Unexpected Product in Amide Coupling Using HBTU/HOBt with Aniline?.
- RSC Publishing. (n.d.). Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- MDPI. (n.d.). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine.
- PMC - NIH. (n.d.). N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine.
- Benchchem. (n.d.). Optimizing amide bond formation conditions for benzamide synthesis.
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- YouTube. (2022, December 25). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP.
- ACS Omega. (2024, July 26). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones.
- PMC. (2022, January 10). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.
- Benchchem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions with 4-Benzyloxy-3,5-dimethylbenzoic Acid.
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Application Notes and Protocols for 4,5-dimethyl-1H-benzimidazol-6-amine dihydrochloride
Introduction: Understanding the Benzimidazole Scaffold
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry and drug discovery. Its structural similarity to naturally occurring purines allows for interaction with various biopolymers, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. 4,5-dimethyl-1H-benzimidazol-6-amine, in its dihydrochloride salt form, is a key intermediate for the synthesis of more complex and potentially therapeutic molecules. The dihydrochloride salt enhances aqueous solubility and stability, crucial attributes for consistent and reproducible experimental outcomes.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and application of this compound dihydrochloride. The protocols outlined herein are designed to ensure experimental integrity, safety, and optimal performance of this versatile chemical entity.
Compound Profile and Physicochemical Properties
A thorough understanding of the compound's properties is fundamental to its effective and safe utilization.
| Property | Value | Source |
| Molecular Formula | C9H13Cl2N3 | |
| Molecular Weight | 234.13 g/mol | |
| Appearance | Typically a crystalline solid | |
| Storage Temperature | 2-8°C for short-term; -20°C for long-term | |
| Solubility | Enhanced solubility in aqueous media due to the dihydrochloride salt form. Generally, benzimidazole derivatives have limited water solubility but are soluble in organic solvents like DMSO and DMF. | |
| Stability | Benzimidazole derivatives are generally stable under physiological conditions but can be susceptible to oxidative degradation, especially in the presence of light and moisture. The dihydrochloride salt form contributes to overall stability. |
Safety, Handling, and Storage: A Risk-Mitigation Approach
As with any research chemical, a proactive approach to safety is paramount. This material should be considered hazardous until comprehensive toxicological data is available.
2.1 Personal Protective Equipment (PPE): The First Line of Defense
-
Eye Protection: Always wear safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: When handling the solid compound, especially if dust formation is possible, use a fume hood or a respirator with an appropriate particulate filter.
2.2 Prudent Laboratory Practices
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Avoiding Contamination: Do not ingest, inhale, or allow contact with eyes, skin, or clothing. Wash hands thoroughly after handling.
-
Spill Management: In case of a spill, contain the material, prevent it from entering drains, and absorb it with an inert material (e.g., sand, vermiculite). Dispose of as hazardous waste according to institutional and local regulations.
2.3 Storage and Stability: Preserving Compound Integrity
-
Short-Term Storage: For routine use, store the compound at 2-8°C in a tightly sealed, light-resistant container (e.g., amber vial).
-
Long-Term Storage: For archival purposes, store at -20°C to maximize long-term stability.
-
Inert Atmosphere: For highly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Solution Stability: Aqueous solutions of benzimidazole derivatives may have limited stability. It is often recommended to prepare aqueous solutions fresh daily. Stock solutions in anhydrous organic solvents like DMSO can generally be stored at -20°C or -80°C for extended periods, though monthly preparation is a good practice to ensure accuracy.
Experimental Protocols: From Solid to Solution
The accurate preparation of solutions is the cornerstone of reproducible in vitro and in vivo studies.
3.1 Workflow for Solution Preparation and Quality Control
Caption: Workflow for preparing and storing solutions.
3.2 Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is suitable for creating a concentrated stock solution for subsequent dilution in aqueous media for cell-based assays.
Rationale: Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules due to its high solvating power. Preparing a concentrated stock allows for minimal solvent introduction into the final assay medium.
Materials:
-
This compound dihydrochloride
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer and
Buchwald-Hartwig amination of 6-aminobenzimidazoles
Application Note & Protocol
Title: Strategic N-Arylation of 6-Aminobenzimidazoles via Buchwald-Hartwig Amination: A Guide to Catalyst Selection, Protocol Optimization, and Troubleshooting
Abstract: The 6-aminobenzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including novel antimalarials and kinase inhibitors.[1][2] The synthesis of N-aryl-6-aminobenzimidazoles via C-N cross-coupling is a critical transformation for developing these molecules. The Buchwald-Hartwig amination stands out as a powerful and versatile method for forging such C(sp²)-N bonds under relatively mild conditions, overcoming the limitations of traditional methods like nucleophilic aromatic substitution.[3][4][5] However, the application of this reaction to 6-aminobenzimidazoles is non-trivial due to the presence of multiple nucleophilic nitrogen atoms, which can lead to challenges in chemoselectivity and potential catalyst inhibition.[2] This guide provides a comprehensive overview of the mechanistic principles, key reaction parameters, and field-proven protocols for the successful , designed for researchers in drug discovery and process development.
The Mechanistic Landscape: Navigating Selectivity
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] Understanding this cycle is fundamental to troubleshooting and optimizing the reaction for a specific substrate like 6-aminobenzimidazole.
The generally accepted mechanism involves three key stages:
-
Oxidative Addition: A low-valent Pd(0) species inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.[6][8] The reactivity order for the aryl halide is typically Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl, although modern catalyst systems have shown remarkable efficacy for less reactive aryl chlorides.[9]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[7][10]
-
Reductive Elimination: The C-N bond is formed as the desired N-aryl amine product is expelled from the coordination sphere, regenerating the catalytically active Pd(0) species.[3][8]
Caption: A simplified representation of the palladium-catalyzed cycle for C-N bond formation.
The Unique Challenge of 6-Aminobenzimidazoles
The primary challenge in the N-arylation of 6-aminobenzimidazole is controlling regioselectivity. The molecule presents three nucleophilic nitrogen sites: the two imidazole ring nitrogens (N1 and N3) and the exocyclic C6-amino group. Without a carefully selected catalyst system, mixtures of regioisomers and poly-arylated products can form.[2] While copper-catalyzed conditions have been shown to favor arylation on the azole nitrogen, palladium catalysis, particularly with bulky phosphine ligands, generally directs the arylation to the exocyclic amino group, which is the focus of this guide.[2]
Optimizing Key Reaction Parameters: A Scientist's Guide
The success of a challenging Buchwald-Hartwig amination hinges on the rational selection and optimization of four key components: the palladium source, ligand, base, and solvent.
Palladium Precatalysts: From Sources to Solutions
While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require an in situ reduction to the active Pd(0) state, which can be inefficient and lead to irreproducible results.[9] Modern, well-defined palladium precatalysts are highly recommended for their reliability and efficiency.[11] These are typically air-stable Pd(II) complexes that rapidly and cleanly generate the active LPd(0) catalyst upon exposure to a base.
-
Recommendation: Employ palladacycle precatalysts (e.g., XPhos Pd G3, RuPhos Pd G4). They offer superior performance, lower catalyst loadings, and greater reproducibility compared to traditional palladium sources.[11]
Ligand Selection: The Key to Reactivity and Selectivity
The ligand is arguably the most critical variable. It stabilizes the palladium center, modulates its reactivity, and promotes the crucial reductive elimination step. For challenging substrates like heteroaromatic amines, bulky, electron-rich biaryl monophosphine ligands are the state-of-the-art.[5]
| Table 1: Ligand Selection Guide for Heteroaromatic Amines | |||
| Ligand | Typical Substrate Pair | Key Features | Reference |
| XPhos | Aryl chlorides/bromides with primary/secondary amines | Highly general, robust, and effective for sterically hindered couplings. | [5] |
| RuPhos | Secondary amines, NH-heterocycles | Excellent for couplings prone to β-hydride elimination. | [11] |
| BrettPhos | Primary amines, ammonia surrogates | Extremely active, allowing for lower reaction temperatures. | [11] |
| XantPhos | NH-heterocycles, amides | Wide bite angle ligand, can prevent catalyst deactivation. | [10][11] |
| DavePhos | NH-heterocycles | Effective for coupling nitrogen-containing heterocycles. | [11] |
-
Causality: The steric bulk of these ligands facilitates the reductive elimination step, which is often the rate-limiting step, while their electron-donating nature promotes the initial oxidative addition. For the 6-aminobenzimidazole substrate, a ligand like XPhos or RuPhos is an excellent starting point.
Base Selection: Balancing Reactivity and Tolerance
The base's primary role is to deprotonate the amine nucleophile within the palladium coordination sphere.[11] The choice of base is a trade-off between reactivity and the functional group tolerance of the substrates.
-
Strong Bases (NaOtBu, KOtBu, LHMDS): These are the most common and generally provide the fastest reaction rates. However, they are incompatible with base-sensitive functional groups like esters or nitro groups.[8][9]
-
Weaker Bases (K₃PO₄, Cs₂CO₃): These are preferred when dealing with sensitive substrates. The reaction may require higher temperatures or longer times to achieve full conversion.[11][12]
-
Expert Insight: For 6-aminobenzimidazoles, which are relatively robust, a strong base like NaOtBu is often a good first choice to ensure high reactivity. If side reactions or degradation are observed, switching to K₃PO₄ is a logical next step.
Solvent Choice: More Than Just a Medium
Anhydrous, degassed solvents are crucial to prevent catalyst poisoning. Aromatic hydrocarbons and ethers are the most commonly employed solvents.
-
Toluene, Dioxane, THF: These are the most widely used solvents. Toluene is often preferred for higher temperature reactions.[9]
-
Solvents to Avoid: Chlorinated solvents and coordinating solvents like acetonitrile or pyridine can bind to the palladium center and inhibit catalysis.[9]
Experimental Protocols: From Screening to Scale-Up
A systematic approach is essential for developing a robust protocol. First, a screening protocol is used to identify the optimal combination of parameters, followed by a larger-scale, optimized procedure.
Caption: A systematic workflow for identifying the best reaction conditions before proceeding to a larger scale.
Protocol 1: General Procedure for Small-Scale Reaction Screening
This protocol is designed for rapidly evaluating multiple conditions in parallel using 2 mL reaction vials.
-
Preparation (Glovebox): To an array of oven-dried 2 mL vials equipped with stir bars, add the selected base (e.g., NaOtBu, 0.14 mmol).
-
Catalyst Addition: To each vial, add the palladium precatalyst (e.g., XPhos Pd G3, 0.002 mmol, 2 mol%) and, if not using a precatalyst, the corresponding ligand (0.0024 mmol, 2.4 mol%).
-
Substrate Addition: Add the 6-aminobenzimidazole (0.12 mmol) and the aryl halide (0.1 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (0.5 mL).
-
Reaction: Seal the vials tightly with PTFE-lined caps, remove from the glovebox, and place them in a pre-heated aluminum block on a stirrer hotplate (e.g., 100 °C).
-
Monitoring & Analysis: After 12-24 hours, cool the reactions to room temperature. Dilute an aliquot with a suitable solvent (e.g., acetonitrile) and analyze by LC-MS to determine conversion and identify major products/byproducts.
Protocol 2: Optimized Procedure for N-Arylation of 6-Aminobenzimidazole
This protocol is a representative example based on commonly successful conditions.
| Table 2: Optimized Reaction Conditions for a Model Reaction | |
| Parameter | Condition |
| Aryl Halide | 1.0 mmol, 1.0 equiv |
| 6-Aminobenzimidazole | 1.2 mmol, 1.2 equiv |
| Precatalyst | XPhos Pd G3 (2 mol%, 0.02 mmol) |
| Base | NaOtBu (1.4 mmol, 1.4 equiv) |
| Solvent | Anhydrous, degassed Toluene (5 mL) |
| Temperature | 100 °C |
| Time | 12-24 h |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the 6-aminobenzimidazole (159.8 mg, 1.2 mmol), NaOtBu (134.5 mg, 1.4 mmol), and XPhos Pd G3 (17.0 mg, 0.02 mmol).
-
Evacuate and Backfill: Seal the flask, then evacuate and backfill with nitrogen or argon gas (repeat 3 times).
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (e.g., bromobenzene, 157.0 mg, 1.0 mmol) via syringe, followed by anhydrous, degassed toluene (5 mL).
-
Heating: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench carefully with saturated aqueous NH₄Cl solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the pure N-aryl-6-aminobenzimidazole product.
Troubleshooting and Data Interpretation
Even with optimized protocols, challenges can arise. A systematic troubleshooting approach is key to success.
| Table 3: Troubleshooting Guide for Buchwald-Hartwig Amination | ||
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd source).2. Inappropriate ligand/base combination.3. Poor quality solvent (contains water/oxygen).4. Substrate is a catalyst poison. | 1. Use a reliable precatalyst (e.g., G3/G4).2. Screen a panel of ligands and bases (see Protocol 1).3. Use freshly distilled or commercially available anhydrous, degassed solvent.4. Increase catalyst loading or try a different ligand class (e.g., NHC-based).[13] |
| Hydrodehalogenation (Ar-X → Ar-H) | 1. β-Hydride elimination is competing with reductive elimination.2. Presence of water. | 1. Switch to a bulkier ligand (e.g., BrettPhos) to favor reductive elimination.2. Ensure strictly anhydrous conditions. |
| Formation of Regioisomers (N1-arylation observed) | The catalyst system does not provide sufficient selectivity for the exocyclic amine. | 1. Ensure a bulky phosphine ligand (e.g., XPhos) is used, as this generally favors exocyclic amination.2. Re-evaluate the base; sometimes a weaker base can improve selectivity.3. Confirm product structure rigorously using 2D NMR techniques (NOESY/HMBC). |
| Homocoupling (Ar-Ar or Amine-Amine) | Catalyst deactivation pathways are promoting dimerization. | Optimize catalyst loading (sometimes lower is better) and reaction temperature. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl-6-aminobenzimidazoles. Success with this challenging substrate class requires a departure from generic protocols and a deliberate, rational approach to optimization. By leveraging modern palladium precatalysts and bulky biarylphosphine ligands, and by systematically screening key reaction parameters, researchers can reliably and efficiently access these high-value compounds. This guide provides the mechanistic foundation and practical protocols to navigate the complexities of this transformation, accelerating the development of next-generation pharmaceuticals.
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Buchwald–Hartwig amination. In: Wikipedia. [Link]
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Buchwald-Hartwig Amination. In: Chemistry LibreTexts. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. In: NROChemistry. [Link]
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Ray, L., et al. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
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Kowalczyk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]
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Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. [Link]
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Selected ligands and catalysts for Buchwald‐Hartwig amination. In: ResearchGate. [Link]
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Optimization of the Buchwald-Hartwig reaction. In: ResearchGate. [Link]
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Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. In: Organic Chemistry Portal. [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
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Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. In: ResearchGate. [Link]
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Troubleshooting a C–N Coupling Reaction. In: Reddit. [Link]
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C–N coupling reactions with arenes through C–H activation: the state-of-the-art versus the principles of green chemistry. In: RSC Publishing. [Link]
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Synthesis of substituted N-heterocycles by N-arylation. In: Organic Chemistry Portal. [Link]
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Application Notes and Protocols for the Preparation and Evaluation of 4,5-Dimethylbenzimidazole-Based Heterocyclic Hybrids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis, characterization, and biological evaluation of novel heterocyclic hybrids based on the 4,5-dimethylbenzimidazole scaffold. The benzimidazole core is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities, including anticancer and antimicrobial effects.[1][2][3][4] This document provides field-proven, step-by-step protocols for the preparation of Schiff base hybrids derived from 2-amino-4,5-dimethylbenzimidazole and various aromatic aldehydes. Furthermore, it outlines detailed methodologies for assessing their potential as anticancer and antimicrobial agents through established in vitro assays. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical and biological principles.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, an isostere of naturally occurring purines, is a cornerstone in the development of therapeutic agents.[5] Its structural features allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities.[4] The incorporation of a benzimidazole nucleus is a common strategy in the design of kinase inhibitors, anti-parasitic drugs, and antimicrobial agents.[6][7] Specifically, the 4,5-dimethyl substitution on the benzene ring can enhance lipophilicity and modulate electronic properties, potentially leading to improved cellular uptake and target engagement.[2]
This guide focuses on the synthesis of Schiff base hybrids, which are formed by the condensation of a primary amine with an aldehyde or ketone.[7] This chemical linkage provides a versatile platform for creating a library of diverse molecular architectures. The resulting hybrid molecules are then evaluated for their potential to inhibit the growth of cancer cells and microbial pathogens, two areas of urgent medical need.
Synthesis and Characterization of 4,5-Dimethylbenzimidazole-Based Hybrids
The synthetic route to the target heterocyclic hybrids involves a two-step process: first, the preparation of the key intermediate, 2-amino-4,5-dimethylbenzimidazole, followed by the condensation with various aromatic aldehydes to form the final Schiff base derivatives.
Synthesis of the Key Intermediate: 2-Amino-4,5-dimethylbenzimidazole
The synthesis of the benzimidazole core begins with the preparation of 4,5-dimethyl-o-phenylenediamine from 4,5-dimethyl-2-nitroaniline.
Protocol 2.1.1: Synthesis of 4,5-Dimethyl-o-phenylenediamine
This procedure is adapted from established methods for the reduction of nitroanilines.[8]
Materials:
-
4,5-Dimethyl-2-nitroaniline
-
Zinc dust
-
20% Sodium hydroxide solution
-
95% Ethanol
-
Sodium hydrosulfite
-
Decolorizing charcoal
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,5-dimethyl-2-nitroaniline (1 equivalent), 20% sodium hydroxide solution, and 95% ethanol.
-
Heat the mixture to a gentle boil with vigorous stirring.
-
Carefully add zinc dust (approximately 2-3 equivalents) portion-wise to maintain a steady reflux. The deep red color of the solution will gradually fade.
-
After the addition of zinc is complete, continue to reflux the mixture for an additional hour until the solution becomes nearly colorless.
-
Filter the hot mixture by suction filtration to remove the zinc residue.
-
Wash the zinc residue with two portions of hot ethanol and combine the filtrates.
-
Add a small amount of sodium hydrosulfite to the combined filtrate and concentrate the solution under reduced pressure.
-
Cool the concentrated solution in an ice-salt bath to induce crystallization.
-
Collect the pale-yellow crystals of 4,5-dimethyl-o-phenylenediamine by filtration, wash with a small amount of ice-cold water, and dry in a vacuum desiccator.
-
For a purer product, recrystallize from hot water containing a small amount of sodium hydrosulfite and treat with decolorizing charcoal.
Protocol 2.1.2: Synthesis of 2-Amino-4,5-dimethylbenzimidazole
This protocol involves the cyclization of the diamine with cyanogen bromide.
Materials:
-
4,5-Dimethyl-o-phenylenediamine
-
Cyanogen bromide (Caution: Highly toxic)
-
Methanol
Procedure:
-
Dissolve 4,5-dimethyl-o-phenylenediamine (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of cyanogen bromide (1 equivalent) in methanol to the cooled diamine solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure 2-amino-4,5-dimethylbenzimidazole.
Synthesis of 4,5-Dimethylbenzimidazole-Based Schiff Base Hybrids
The final step involves the condensation of the amino-benzimidazole intermediate with a selection of aromatic aldehydes.
Protocol 2.2.1: General Procedure for Schiff Base Synthesis
This is a general protocol that can be adapted for various aromatic aldehydes.[5][9]
Materials:
-
2-Amino-4,5-dimethylbenzimidazole
-
Substituted aromatic aldehydes (e.g., salicylaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 2-amino-4,5-dimethylbenzimidazole (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid (the Schiff base) is collected by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure heterocyclic hybrid.
Table 1: Reagents for Schiff Base Synthesis
| Aldehyde Reactant | Product Designation |
| Salicylaldehyde | SB-1 |
| 4-Nitrobenzaldehyde | SB-2 |
| 4-Methoxybenzaldehyde | SB-3 |
| 4-(Dimethylamino)benzaldehyde | SB-4 |
Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
-
Melting Point: To determine the purity of the compounds.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C=N stretch of the imine).
-
¹H and ¹³C NMR Spectroscopy: To elucidate the detailed molecular structure.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized hybrids.
Biological Evaluation
The synthesized 4,5-dimethylbenzimidazole-based heterocyclic hybrids will be evaluated for their potential anticancer and antimicrobial activities using established in vitro assays.
Anticancer Activity Screening
The cytotoxicity of the synthesized compounds will be assessed against a panel of human cancer cell lines, such as HeLa (cervical cancer), using the MTT assay.[10]
Protocol 3.1.1: MTT Assay for Cytotoxicity
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized hybrid compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. The final DMSO concentration should not exceed 0.1%.[10] Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours.[10]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.
Antimicrobial Activity Screening
The antimicrobial activity of the synthesized hybrids will be evaluated against representative strains of Gram-positive and Gram-negative bacteria using the agar well diffusion method.[2][4][6][11][12]
Protocol 3.2.1: Agar Well Diffusion Method
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)
-
Muller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Sterile cork borer (6-8 mm diameter)
-
Synthesized hybrid compounds (dissolved in DMSO)
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (DMSO)
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly spread the bacterial inoculum over the entire surface of the MHA plates using a sterile swab.[2]
-
Well Preparation: Aseptically punch wells of 6-8 mm diameter in the inoculated agar plates.[4]
-
Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solutions at a specific concentration into the wells.[2] Also, add the positive and negative controls to separate wells.
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 1 hour) at room temperature to permit the diffusion of the compounds into the agar.
-
Incubation: Incubate the plates at 37°C for 24 hours.[2]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
Table 2: Expected Outcome of Biological Assays
| Compound | Anticancer Activity (IC₅₀ in µM against HeLa) | Antimicrobial Activity (Zone of Inhibition in mm) |
| S. aureus | ||
| SB-1 | ||
| SB-2 | ||
| SB-3 | ||
| SB-4 | ||
| Doxorubicin | (Positive Control) | N/A |
| Ciprofloxacin | N/A | (Positive Control) |
| DMSO | (Negative Control) | (Negative Control) |
Visualization of Workflows and Pathways
Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the preparation of 4,5-dimethylbenzimidazole-based Schiff base hybrids.
Caption: Synthetic route to 4,5-dimethylbenzimidazole Schiff base hybrids.
Potential Mechanism of Action: Kinase Inhibition
Many benzimidazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.
Caption: Proposed mechanism of kinase inhibition by benzimidazole hybrids.
Conclusion and Future Perspectives
This application note provides a detailed framework for the synthesis and preliminary biological evaluation of novel 4,5-dimethylbenzimidazole-based heterocyclic hybrids. The described protocols are robust and can be adapted for the generation of a diverse library of compounds for screening purposes. The initial biological data will serve as a foundation for further lead optimization, structure-activity relationship (SAR) studies, and investigation into the specific molecular mechanisms of action. Promising candidates identified through this workflow can be advanced to more comprehensive preclinical studies, contributing to the development of new therapeutic agents for the treatment of cancer and infectious diseases.
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Antimicrobial Activity by Agar well diffusion. Chemistry Notes. (URL: [Link])
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Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. PMC. (URL: [Link])
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The Synthesis of 4,5-Diethyl-o-phenylenediamine through the Nitration of o-Diethylbenzene. Journal of the American Chemical Society. (URL: [Link])
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Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. PubMed. (URL: [Link])
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Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (URL: [Link])
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Microwave Assisted Synthesis and Characterization of Schiff Base of 2-Amino Benzimidazole. ResearchGate. (URL: [Link])
-
Anticancer candidate drug design of benzimidazole derivatives. ResearchGate. (URL: [Link])
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Methods for in vitro evaluating antimicrobial activity: A review. PMC. (URL: [Link])
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Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. MDPI. (URL: [Link])
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Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. SciSpace. (URL: [Link])
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Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PMC. (URL: [Link])
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Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles and their evaluation for antimicrobial activities. PubMed. (URL: [Link])
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Well diffusion method for evaluation of antibacterial activity of copper phenyl fatty hydroxamate synthesized from canola and palm kernel oils. ResearchGate. (URL: [Link])
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Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. (URL: [Link])
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Heterocyclic Letters. (URL: [Link])
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Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. Semantic Scholar. (URL: [Link])
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Synthesis, Characterization, and Antifungal Activity of Novel Benzo[13][14]imidazo[1,2-d][1][10][13]triazine Derivatives. MDPI. (URL: [Link])
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SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. (URL: [Link])
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Synthesis of Benzo[13][14]imidazo[1,2- c ]pyrimidin-1-amines and Their Analogs via Copper-Catalyzed C–N Coupling and Cyclization. ResearchGate. (URL: [Link])
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4,5-Dimethyl-1,2-phenylenediamine. PubChem. (URL: [Link])
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SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. (URL: [Link])
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Application Note & Protocol Guide: Microwave-Assisted Synthesis of Novel Heterocyclic Scaffolds from 4,5-dimethyl-1H-benzimidazol-6-amine
Preamble: The Strategic Value of the Benzimidazole Core in Drug Discovery
The benzimidazole ring system, a fusion of benzene and imidazole, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, making its derivatives potent agents for various therapeutic applications.[3][4] Compounds incorporating this moiety are commercially available as treatments for ulcers (Omeprazole), parasitic infections (Albendazole), hypertension (Telmisartan), and cancer (Niraparib).[5] The specific precursor, 4,5-dimethyl-1H-benzimidazol-6-amine, offers a strategic starting point for creating new chemical entities. The dimethyl substitution provides steric and electronic modulation, while the reactive primary amine at the 6-position serves as a versatile handle for constructing novel, fused polycyclic systems with unexplored pharmacological potential.
This guide details the application of Microwave-Assisted Organic Synthesis (MAOS) to leverage this precursor, offering a pathway to rapidly synthesize diverse molecular libraries. MAOS has revolutionized synthetic chemistry by providing a green, efficient, and powerful alternative to conventional heating methods.[3][6]
Section 1: The Rationale for Microwave-Assisted Synthesis
The Mechanism of Microwave Heating
Conventional heating relies on conduction, a slow and inefficient process where heat is transferred from an external source through the vessel walls into the reaction mixture, often resulting in temperature gradients. In contrast, MAOS utilizes dielectric heating.[7][8] This process involves the direct interaction of microwave radiation with polar molecules or ions within the reaction mixture.
Two primary mechanisms are responsible for this rapid heating:
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to a rapid and uniform increase in temperature throughout the bulk of the solution.[7][9]
-
Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the oscillating electric field. Collisions with surrounding molecules generate heat.
This direct and instantaneous energy transfer results in homogenous, volumetric heating that is not dependent on the thermal conductivity of the vessel.[9][10]
Core Advantages of MAOS over Conventional Methods
The application of microwave irradiation offers several compelling advantages that are particularly beneficial in drug discovery workflows:[8]
-
Accelerated Reaction Rates: Dramatic reductions in reaction times are common, with transformations that take hours or days under conventional reflux now achievable in minutes.[10][11][12]
-
Increased Yields and Purity: The rapid heating minimizes the time reactants spend at high temperatures, reducing the formation of thermal degradation byproducts and leading to cleaner reaction profiles and higher isolated yields.[13][14]
-
Enhanced Selectivity: The precise temperature control and uniform heating can favor specific reaction pathways, leading to improved product selectivity.[8]
-
Alignment with Green Chemistry: MAOS often allows for solvent-free reactions or the use of more environmentally benign solvents, reducing waste and energy consumption.[6][9]
Section 2: Application Protocol — Synthesis of a Novel Pyrimido[4,5-f]benzimidazole Scaffold
This section provides a detailed protocol for a representative cyclocondensation reaction between this compound and acetylacetone to form a novel 2,4,7,8-tetramethyl-6H-pyrimido[4,5-f]benzimidazole. This reaction exemplifies the power of MAOS to rapidly construct complex heterocyclic systems.
Overall Experimental Workflow
The workflow is designed for efficiency, moving from reagent preparation to final product characterization in a streamlined manner.
Caption: Workflow for microwave-assisted synthesis.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 161.21 | 1.0 | 161 mg |
| Acetylacetone (2,4-pentanedione) | 100.12 | 1.2 | 120 mg (0.12 mL) |
| Glacial Acetic Acid (Catalyst) | 60.05 | catalytic | ~2 drops |
| Ethanol (Solvent) | 46.07 | - | 3 mL |
| 10 mL Microwave Process Vial & Stir Bar | - | 1 | - |
| Dedicated Microwave Synthesizer | - | 1 | - |
Step-by-Step Synthesis Protocol
-
Vial Preparation: Place a magnetic stir bar into a 10 mL microwave process vial.
-
Reagent Addition: Add this compound (161 mg, 1.0 mmol) to the vial.
-
Solvent and Reagent Addition: Add ethanol (3 mL), followed by acetylacetone (0.12 mL, 1.2 mmol) and 2 drops of glacial acetic acid.
-
Causality Note: Ethanol is an excellent solvent for MAOS due to its high dielectric constant, allowing for efficient energy absorption and rapid heating. Acetic acid catalyzes the initial imine formation, which is the rate-determining step in the subsequent cyclization.
-
-
Sealing: Securely cap the vial with a septum cap.
-
Microwave Irradiation: Place the vial in the cavity of a dedicated microwave synthesizer. Set the following parameters:
-
Temperature: 120 °C (monitored by an external IR sensor)
-
Irradiation Time: 10 minutes
-
Power: Dynamic power control to maintain the set temperature
-
Stirring: Medium
-
-
Cooling: After the irradiation cycle is complete, cool the vial to room temperature (typically using a compressed air stream integrated into the synthesizer).
-
Product Isolation: Upon cooling, a precipitate should form. If not, transfer the reaction mixture to a beaker containing 20 mL of cold water and stir for 15 minutes to induce precipitation.
-
Filtration: Collect the solid product by vacuum filtration, washing the solid with a small amount of cold water (2 x 5 mL).
-
Drying: Dry the isolated solid in a vacuum oven at 60 °C for 2 hours.
-
Purification (if necessary): If TLC or ¹H NMR analysis indicates impurities, the crude product can be recrystallized from an ethanol/water mixture.
Section 3: Optimizing Reaction Parameters
The success of a microwave-assisted reaction depends on the interplay of several key parameters. A logical approach to optimization is crucial for achieving the best results.
Caption: Relationship between parameters and outcome.
-
Temperature: Higher temperatures generally accelerate the reaction. However, exceeding an optimal temperature can lead to decomposition. An initial screening at 100°C, 120°C, and 140°C is recommended.
-
Solvent: The choice of solvent is critical. High-dielectric solvents like Ethanol, DMF, or NMP are heated very efficiently. For reactants with lower polarity, a less polar solvent like toluene might be used, but heating will be less efficient.
-
Time: Microwave reactions are rapid. Optimization can be performed in short increments (e.g., 5, 10, 15 minutes) while monitoring reaction completion by TLC or LC-MS.
Section 4: Comparative Performance Data
The advantages of MAOS are most clearly demonstrated by comparing it to conventional heating methods for analogous benzimidazole syntheses.[11][15]
| Reaction Type | Method | Time | Yield (%) | Reference |
| 1,2-disubstituted Benzimidazole Synthesis | Conventional Heating | 60 min | 61.4% | [11] |
| 1,2-disubstituted Benzimidazole Synthesis | Microwave (MAOS) | 5 min | 99.9% | [11] |
| Thiazolo[3,4-a]benzimidazole Synthesis | Conventional Heating | 48 hours | 16-60% | [14] |
| Thiazolo[3,4-a]benzimidazole Synthesis | Microwave (MAOS) | 12 min | 46-85% | [14] |
| Benzimidazole-Imine Synthesis | Conventional Heating | 4-6 hours | 60-75% | [15] |
| Benzimidazole-Imine Synthesis | Microwave (MAOS) | 5-10 min | 82-94% | [15] |
Conclusion
The use of this compound as a precursor in microwave-assisted organic synthesis provides a highly effective and rapid route to novel heterocyclic compounds. The detailed protocol demonstrates a significant reduction in reaction time and an improvement in efficiency compared to traditional synthetic approaches. This methodology is ideally suited for the demands of modern drug discovery, enabling researchers to quickly generate and test diverse chemical libraries, thereby accelerating the identification of new therapeutic leads.
References
-
Butnariu, M., Gîrțan, M., & Șubțirelu, V. S. (2020). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 25(19), 4586. [Link]
-
Yılmaz, F., et al. (2015). Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 944-951. [Link]
-
Mahmoud, A. R. (2024). Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. ResearchGate. [Link]
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Mobinikhaledi, A., et al. (2007). Microwave-Assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 19(2), 1301. [Link]
-
Polshettiwar, V., & Varma, R. S. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. ACS Omega, 8(41), 37640-37653. [Link]
-
Sahoo, B. M., Behera, T. P., & Ravi Kumar, B. V. V. (2011). Microwave Irradiation Versus Conventional Method: Synthesis of Benzimidazolyl Chalcone Derivatives. International Journal of Pharmaceutical Sciences and Research, 2(7), 1789. [Link]
-
Radi, M., et al. (2004). Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. ARKIVOC, 2004(5), 147-155. [Link]
-
Banu, S., & Singh, A. (2019). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development, 3(3), 114-118. [Link]
-
Singh, S., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33748-33772. [Link]
-
Sharma, R., & Sharma, G. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 19(2), 1-10. [Link]
-
Küçükbay, H. (2017). PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013). Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 1-22. [Link]
-
Ayyanar, A., et al. (2023). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Molecules, 28(19), 6788. [Link]
-
Chawla, A., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944. [Link]
-
Kahveci, B., et al. (2015). Microwave-Assisted Synthesis of Some Novel Benzimidazole Derivatives Containing Imine Function. Erzincan University Journal of Science and Technology, 8(1), 33-42. [Link]
-
Ayati, A., et al. (2019). Benzimidazole: A Milestone in the Field of Medicinal Chemistry. Current Medicinal Chemistry, 26(28), 5346-5367. [Link]
-
Kumar, S., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Drug Research Reviews, 16(1), 3-23. [Link]
-
Sharma, D., & Narasimhan, B. (2020). Medicinal chemistry of benzimidazole, a versatile pharmacophore. World Journal of Pharmacy and Pharmaceutical Sciences, 9(7), 1332-1344. [Link]
-
Ayati, A., et al. (2019). Benzimidazole: A Milestone in the Field of Medicinal Chemistry. Bentham Science Publishers. [Link]
-
Küçükbay, H. (2017). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Semantic Scholar. [Link]
-
Al-Masoudi, N. A. L., et al. (2011). N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o719. [Link]
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- 15. dergipark.org.tr [dergipark.org.tr]
Troubleshooting & Optimization
Technical Support Center: Improving Yield of N-alkylation on 4,5-dimethylbenzimidazole
Welcome to the technical support center dedicated to optimizing the N-alkylation of 4,5-dimethylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, scientifically-grounded explanations, and practical protocols to enhance reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-alkylation of 4,5-dimethylbenzimidazole?
A1: The main challenges in the N-alkylation of 4,5-dimethylbenzimidazole revolve around controlling regioselectivity and achieving high yields. Due to the two nitrogen atoms in the imidazole ring, alkylation can occur at either N1 or N3, potentially leading to a mixture of regioisomers. Furthermore, low yields can result from suboptimal reaction conditions, steric hindrance from the methyl groups, and the formation of undesired byproducts such as dialkylated imidazolium salts.[1][2]
Q2: How do the methyl groups at the 4 and 5 positions influence the reaction?
A2: The methyl groups at the 4 and 5 positions exert both electronic and steric effects. Electronically, methyl groups are weakly electron-donating, which can slightly increase the nucleophilicity of the benzimidazole nitrogen atoms. However, the more significant impact is steric hindrance. These methyl groups can impede the approach of the alkylating agent, particularly if the alkylating agent itself is bulky. This steric hindrance can lead to slower reaction rates and may influence the regioselectivity of the alkylation.[3]
Q3: Which factors primarily govern the regioselectivity (N1 vs. N3 alkylation)?
A3: For symmetrically substituted benzimidazoles like 4,5-dimethylbenzimidazole, the N1 and N3 positions are chemically equivalent. However, in unsymmetrical benzimidazoles, regioselectivity is a significant concern. The primary factors influencing which nitrogen gets alkylated are:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the benzimidazole ring or a bulky alkylating agent will direct the reaction to the more accessible nitrogen.[1][3]
-
Electronic Effects: Electron-withdrawing groups on the benzene ring can decrease the nucleophilicity of the nearby nitrogen, favoring alkylation at the more distant nitrogen. Conversely, electron-donating groups can enhance the nucleophilicity of the adjacent nitrogen.[4]
-
Reaction Conditions: The choice of solvent and base can also influence the regioselectivity. Polar aprotic solvents like DMF and DMSO are often used to promote N-alkylation.[5]
Q4: What are the standard starting conditions for a base-mediated N-alkylation of 4,5-dimethylbenzimidazole?
A4: A reliable set of starting conditions for the N-alkylation of 4,5-dimethylbenzimidazole would be:
-
Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN).
-
Alkylating Agent: An alkyl halide (e.g., bromide or iodide) (1.1-1.5 equivalents).
-
Temperature: Room temperature to 80 °C.
The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][6]
Troubleshooting Guide
This section provides solutions to common problems encountered during the N-alkylation of 4,5-dimethylbenzimidazole.
Issue 1: Low or No Product Formation
If you are observing low to no yield of your desired N-alkylated product, consider the following factors and troubleshooting steps.
Causality and Troubleshooting Workflow
Caption: Troubleshooting workflow for low N-alkylation yield.
Detailed Troubleshooting Steps:
-
Re-evaluate Your Base: The base is critical for deprotonating the benzimidazole nitrogen, making it nucleophilic.
-
Problem: Weak or insoluble bases like potassium carbonate may not be effective in all solvents.
-
Solution: Switch to a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[1][5] Ensure anhydrous conditions, especially when using NaH. A slight excess of the base is often beneficial.
-
-
Assess Solvent Choice: The solvent must facilitate the Sₙ2 reaction pathway.
-
Problem: Protic solvents can solvate the nucleophile, reducing its reactivity. Nonpolar solvents may not dissolve the reactants.
-
Solution: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they solvate the cation of the base, leaving the nucleophilic anion more reactive.[6]
-
-
Optimize Reaction Temperature: The activation energy for the reaction may not be met at lower temperatures.
-
Problem: Room temperature may be insufficient for less reactive alkylating agents or sterically hindered substrates.
-
Solution: Gradually increase the reaction temperature, for instance, in 10-20 °C increments, while monitoring the reaction. Microwave reactors can also be employed to accelerate the reaction.[6]
-
-
Check the Alkylating Agent's Reactivity: The nature of the leaving group is crucial.
-
Problem: Alkyl chlorides are less reactive than bromides, which are less reactive than iodides.
-
Solution: If using an alkyl chloride or bromide with slow reactivity, consider switching to the corresponding alkyl iodide. Alternatively, a catalytic amount of potassium iodide (KI) can be added to the reaction with an alkyl bromide to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.[5][6]
-
Issue 2: Formation of Dialkylated Imidazolium Salt
The N-alkylated benzimidazole product is still nucleophilic and can react further with the alkylating agent to form a quaternary imidazolium salt.
Strategies to Minimize Dialkylation:
Caption: Decision tree for minimizing dialkylation.
-
Control Stoichiometry:
-
Problem: Using a large excess of the alkylating agent increases the likelihood of a second alkylation event.
-
Solution: Carefully control the stoichiometry, using only a slight excess (1.05-1.1 equivalents) of the alkylating agent.
-
-
Slow Addition of Alkylating Agent:
-
Problem: Adding the alkylating agent all at once creates a high initial concentration, promoting dialkylation.
-
Solution: Add the alkylating agent slowly over a period of time using a syringe pump or by adding it in small portions. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
-
-
Monitor Reaction Progress:
-
Problem: Allowing the reaction to proceed for too long after the starting material is consumed can lead to the formation of the dialkylated product.
-
Solution: Closely monitor the reaction by TLC or LC-MS and quench the reaction as soon as the 4,5-dimethylbenzimidazole has been consumed.
-
Issue 3: Difficulty in Product Purification
Purification can be challenging due to the presence of unreacted starting materials, the dialkylated byproduct, and regioisomers.
Purification Strategies:
-
Column Chromatography: This is the most common method for separating the desired product from impurities. A careful selection of the solvent system is crucial. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique, especially for removing small amounts of impurities.
-
Acid-Base Extraction: The basicity of the benzimidazole nitrogen can be exploited. The desired mono-alkylated product can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The pH of the aqueous layer can then be adjusted to be basic, and the product can be back-extracted into an organic solvent.
Experimental Protocols
General Protocol for N-Alkylation of 4,5-dimethylbenzimidazole
This protocol provides a starting point that can be optimized for specific alkylating agents.
Materials:
-
4,5-dimethylbenzimidazole
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4,5-dimethylbenzimidazole (1.0 equiv.) in DMF, add K₂CO₃ (2.0 equiv.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equiv.) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 60 °C) and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The choice of base and solvent can significantly impact the yield. The following table summarizes typical yields for the N-alkylation of a substituted benzimidazole with benzyl bromide under different conditions.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | DMF | 60 | 6 | 75 |
| 2 | Cs₂CO₃ (2.0) | DMF | 60 | 4 | 88 |
| 3 | NaH (1.2) | THF | 25 | 8 | 92 |
| 4 | K₂CO₃ (2.0) | ACN | 80 | 12 | 65 |
Note: Yields are illustrative and can vary based on the specific alkylating agent and substrate.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
-
Srivastava, R., et al. (2021). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PMC. [Link]
-
Roman, G., et al. (2012). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
-
Beilstein Journals. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Controlling Regioselectivity in 4,5-Dimethylbenzimidazole Alkylation
Welcome to the technical support center for navigating the complexities of 4,5-dimethylbenzimidazole alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with benzimidazole scaffolds. The inherent asymmetry of 4,5-dimethylbenzimidazole presents a significant synthetic challenge: the regioselective alkylation at either the N1 or N3 position. Achieving high selectivity is often critical for the biological activity and intellectual property of new chemical entities.
This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. We will delve into the mechanistic underpinnings of regioselectivity and offer practical, actionable protocols to help you steer your reactions toward the desired isomer.
Understanding the Challenge: The Tautomerism of 4,5-Dimethylbenzimidazole
The core of the regioselectivity problem lies in the prototropic tautomerism of the 4,5-dimethylbenzimidazole system. The proton on the imidazole nitrogen is not static; it rapidly exchanges between the two nitrogen atoms, resulting in a dynamic equilibrium between two tautomers: 4,5-dimethyl-1H-benzimidazole and 6,7-dimethyl-1H-benzimidazole. Under many reaction conditions, these tautomers are isoenergetic, leading to a mixture of N1 and N3 alkylated products upon reaction with an electrophile.
Our goal is to manipulate the reaction environment to favor the formation of one tautomer over the other, or to control the kinetic versus thermodynamic outcome of the alkylation step.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during the alkylation of 4,5-dimethylbenzimidazole in a practical question-and-answer format.
Q1: My alkylation of 4,5-dimethylbenzimidazole is yielding a nearly 1:1 mixture of the N1 and N3 isomers. How can I improve the regioselectivity?
Answer: This is a classic and frequent challenge. A near-equal isomeric ratio suggests that both nitrogen atoms are almost equally reactive under your current conditions. To shift the selectivity, you must alter the factors that influence the nucleophilicity of the N1 and N3 positions. The primary levers at your disposal are the choice of base, solvent, and temperature.
-
Steric Hindrance: The methyl group at the 4-position provides a degree of steric hindrance around the N1 nitrogen. You can exploit this by using a bulkier alkylating agent or by fine-tuning the base and solvent system to amplify this steric effect.
-
Electronic Effects: The electronic nature of the substituents and the reaction medium can influence the electron density at each nitrogen.[1][2]
-
Reaction Conditions: The interplay between the base and solvent is critical. A strong, non-coordinating base in a non-polar, aprotic solvent often favors alkylation at the less sterically hindered nitrogen.[3]
Here is a decision workflow to guide your optimization:
Caption: Troubleshooting workflow for improving regioselectivity.
Q2: Which base and solvent combination is best for favoring the N1-alkylated product (1,4,5-trimethylbenzimidazole)?
Answer: To favor the N1-alkylated isomer, you generally want to direct the alkylating agent to the less sterically hindered nitrogen. The 4-methyl group creates a more sterically crowded environment around the N1 position. Therefore, conditions that accentuate steric effects are often beneficial.
A common and effective strategy is to use a strong hydride base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[3]
Mechanism Insight: NaH deprotonates the benzimidazole to form the sodium salt. In a solvent like THF, the sodium cation can coordinate with the more electron-rich N3 nitrogen, creating a sterically shielded N3-Na complex. This leaves the N1 position more accessible for the electrophile.
| Base/Solvent System | Typical N1:N3 Ratio | Rationale |
| NaH / THF | >9:1 | Strong, non-nucleophilic base. Cation coordination directs alkylation. |
| K₂CO₃ / Acetone | ~3:1 to 5:1 | Weaker base, often leading to a mixture but can be improved at lower temperatures. |
| Cs₂CO₃ / DMF | Can favor N3 | The larger, "softer" cesium cation may coordinate differently. |
| Triethanolamine / Ultrasound | High Yield, variable selectivity | Acts as both a base and a green solvent, but selectivity may need optimization.[4] |
Protocol for N1-Selective Methylation:
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 4,5-dimethylbenzimidazole (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.[5]
-
Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify by column chromatography on silica gel.
Q3: Conversely, how can I promote the formation of the N3-alkylated product (1,5,6-trimethylbenzimidazole)?
Answer: Directing alkylation to the more sterically hindered N3 position is often more challenging. This typically requires conditions that favor the thermodynamic product or conditions where the electronic effects override steric hindrance.
One approach is to use a weaker base in a protic solvent. For instance, using potassium carbonate in ethanol can sometimes favor the N3 isomer, as the reaction may proceed through a tautomeric equilibrium that favors the 6,7-dimethyl tautomer.
Another strategy involves phase-transfer catalysis (PTC). Conditions using a base like NaOH in a biphasic system with a phase-transfer catalyst can sometimes alter the regioselectivity.
Q4: I have my product mixture. What is the best way to separate the N1 and N3 isomers and confirm their identity?
Answer: The separation and characterization of benzimidazole regioisomers are critical steps.
Separation:
-
Column Chromatography: This is the most common method.[6][7] The two isomers often have slightly different polarities. A systematic screen of solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) is recommended. Due to their structural similarity, a shallow gradient and careful fraction collection are often necessary. High-performance liquid chromatography (HPLC) can also be used for both analytical and preparative separations.[8][9]
-
Recrystallization: If one isomer is significantly more abundant and crystalline, fractional crystallization can sometimes be effective.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the definitive tools for distinguishing the isomers.[10][11][12]
-
¹H NMR: The chemical shifts of the aromatic protons and the N-alkyl group will be different. The key is to look for the Nuclear Overhauser Effect (NOE). In the N1-isomer (1,4,5-trimethyl), irradiation of the N1-methyl protons should show an NOE to the H7 proton. In the N3-isomer (1,5,6-trimethyl), an NOE would be expected between the N1-methyl protons and the H4 proton.
-
¹³C NMR: The chemical shifts of the quaternary carbons (C3a and C7a) are particularly sensitive to the substitution pattern and can be a reliable diagnostic tool.[10]
-
-
X-ray Crystallography: If you can obtain a single crystal of one of the isomers, X-ray diffraction provides unambiguous structural confirmation.
Caption: Post-reaction workflow for isomer separation and characterization.
Q5: Are there any alternative, non-classical methods to improve regioselectivity?
Answer: Yes, several modern synthetic methods can offer improved control.
-
Directed Ortho-Metalation (DoM): While not a direct alkylation of the benzimidazole, one could envision a strategy where a directing group is installed on the N1 nitrogen, followed by functionalization of the benzene ring, and subsequent removal of the directing group.
-
Ultrasound-Promoted Synthesis: Some studies have shown that using ultrasound irradiation can lead to higher yields and shorter reaction times in N-alkylation reactions.[4] The effect on regioselectivity is system-dependent but worth exploring as a non-conventional energy source.
-
Flow Chemistry: Continuous flow reactors can offer precise control over reaction temperature, mixing, and residence time. This level of control can sometimes be leveraged to favor a kinetically controlled product, potentially improving regioselectivity.
By carefully considering the interplay of steric and electronic factors and systematically optimizing your reaction conditions, you can effectively control the regioselectivity of 4,5-dimethylbenzimidazole alkylation. This guide provides a starting point for troubleshooting and developing a robust and selective synthesis for your target molecule.
References
- Kishore Babu, P.N., Rama Devi, B., & Dubey, P.K. (n.d.).
- Sardella, R., Levent, S., Ianni, F., Çalişkan, B., Gerstmeier, J., Pergola, C., Werz, O., Banoglu, E., & Natalini, B. (2014). Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis. Ovid.
- Srivastava, P., Singh, R., Singh, P., Singh, S.K., & Singh, R.K. (2020). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PMC.
- (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles | Request PDF.
- (n.d.). Mechanistic studies and proposed mechanism | Download Scientific Diagram.
- Sardella, R., Levent, S., Ianni, F., Çalişkan, B., Gerstmeier, J., Pergola, C., Werz, O., Banoglu, E., & Natalini, B. (2014). Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosyn. Ovid.
- Alem, A., Daran, J.-C., El Ammari, L., El Kazzouli, S., Essassi, E.M., & Gil, S. (2019). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
- Reddy, K.K., & Rao, N.V.S. (n.d.). IV.
- Abdel-Ghaffar, A.R., Abdel-Maksoud, M.S., & El-Gamal, K.M. (2025). Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics. PMC.
- Goud, P.S., & Kumar, S. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ)
- (2022).
- (n.d.). N‐Alkylation of benzimidazole. | Download Scientific Diagram.
- (2024).
- (n.d.). Benzimidazole synthesis. Organic Chemistry Portal.
- Suzuki, T., Kato, T., Nishi, K., & Morimoto, H. (2022).
- Zhang, W., & Engle, K.M. (2021). Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. PMC.
- Khan, I., Zaib, S., Saeed, A., Ibrar, A., Iqbal, J., & Villinger, A. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)
- (n.d.). N-Alkylation of imidazoles. University of Otago - OUR Archive.
- (n.d.). Discovery and history of dimethylbenzimidazoles. Benchchem.
- Alminderej, F.M., Aouadi, K., Snoussi, M., Al-zandi, K.A., Al-Shabib, N.A., Al-Onazi, W.A., Jridi, M., & El Feki, A. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI.
- (n.d.). 1-METHYLBENZIMIDAZOLE synthesis. ChemicalBook.
- (2020).
- Srivastava, P., Singh, R., Singh, P., Singh, S.K., & Singh, R.K. (2020). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed.
- (n.d.). Control of the Regioselectivity in Palladium(0)
- (n.d.). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Amazon S3.
- Tran, T.D., Nguyen, T.L.H., Nguyen, H.T., Tran, T.H., Thai, K.M., & Nguyen, T.H. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega.
- Hernández-Vázquez, E., Pérez-Redondo, C.M., Pérez-Sánchez, H., & Soriano-García, M. (2022).
- Lee, C.K., & Lee, I.-S.H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. LOCKSS.
- (n.d.). 2-(3,4,5-TRIMETHOXYPHENYL)-1H-BENZIMIDAZOLE synthesis. chemicalbook.
- (n.d.). NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds.
- Yurttaş, L., Kaplancıklı, Z.A., Göger, F., & Demirci, F. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase.
- (n.d.). Impact of electron-withdrawing and electron-donating substituents on the corrosion inhibitive properties of benzimidazole derivatives: A quantum chemical study | Request PDF.
- Yurttaş, L., Kaplancıklı, Z.A., Göger, F., & Demirci, F. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase.
- Dias, A.G., de Souza, A.C., Pinheiro, D.L.J., Leite, F.L., Ramalho, T.C., & da Silva, A.D. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. PMC.
- Yurttaş, L., Kaplancıklı, Z.A., Göger, F., & Demirci, F. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. PMC.
- (n.d.).
- (n.d.). Proposed mechanism for regioselectivity control.
- (n.d.).
- (n.d.). Troubleshooting regioselectivity in indazole synthesis. Benchchem.
- Ma, S., & Zhang, J. (2004). Catalytic regioselectivity control in ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones. PubMed.
- (2024).
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Technical Support Center: Purifying 4,5-dimethyl-1H-benzimidazol-6-amine
Welcome to the technical support center for the purification of 4,5-dimethyl-1H-benzimidazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this compound from complex reaction mixtures. The following sections offer detailed protocols and scientific explanations to overcome common challenges encountered during the purification process.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound. This molecule possesses a benzimidazole core, which is a heterocyclic aromatic compound, and an amine functional group, rendering it basic.[1] The presence of both the aromatic ring system and the polar amine group influences its solubility and chromatographic behavior.
| Property | Value/Description | Significance for Purification |
| Molecular Formula | C9H11N3 | Provides the elemental composition. |
| Molecular Weight | 161.21 g/mol | Relevant for mass spectrometry analysis. |
| Appearance | Typically a solid | Dictates handling and dissolution procedures. |
| Basicity (pKa) | The amine group is basic. | This is a key property to be exploited in acid-base extraction.[2][3] |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like ethanol and DMSO.[4] | Guides the choice of solvents for extraction, recrystallization, and chromatography. |
II. Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound and provides structured solutions.
A. FAQ: Low Purity After Initial Work-up
Question: I've performed a standard aqueous work-up after my synthesis, but my crude product is still very impure. What are the likely culprits and what should I do?
Answer: Low purity after an initial work-up is a common issue and can stem from several factors.[5] The primary reason is often the presence of unreacted starting materials, side-products, or reagents that have similar solubility profiles to your target compound.
Troubleshooting Steps:
-
Identify the Impurities: Before attempting further purification, it is essential to identify the nature of the impurities. Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable tools for this purpose.[6][7]
-
Acid-Base Extraction: Given that this compound is a basic compound due to its amine group, an acid-base extraction is a highly effective first-pass purification step.[2][3][8] This technique separates basic compounds from acidic and neutral impurities.
-
Principle: By treating the organic solution of your crude product with an aqueous acid (e.g., 1M HCl), the basic amine will be protonated, forming a water-soluble salt.[2][3] This salt will partition into the aqueous layer, leaving neutral and acidic impurities in the organic layer. The aqueous layer can then be collected, and the pH adjusted with a base (e.g., NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.[2][8]
-
Caption: Workflow for Acid-Base Extraction.
B. FAQ: Difficulty with Column Chromatography
Question: I'm trying to purify my compound using silica gel column chromatography, but I'm observing significant streaking and poor separation. What can I do to improve this?
Answer: The basic nature of amines often leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing streaking and poor resolution.[9][10] There are several strategies to mitigate this issue.
Troubleshooting Strategies:
-
Mobile Phase Modification: Adding a small amount of a competing base to your mobile phase can neutralize the acidic sites on the silica gel.[9][10]
-
Recommended Additive: Triethylamine (Et3N) is a common choice. A concentration of 0.1-1% (v/v) in your eluent is typically effective.
-
-
Use of an Amine-Functionalized Stationary Phase: An alternative to modifying the mobile phase is to use a different stationary phase. Amine-functionalized silica is specifically designed for the purification of basic compounds and can provide excellent separation without the need for mobile phase additives.[9][10]
-
Reverse-Phase Chromatography: If normal-phase chromatography continues to be problematic, consider using reverse-phase chromatography. In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[11] For basic compounds, it is often beneficial to use a mobile phase with a slightly alkaline pH to ensure the amine is in its free base form, which increases its retention on the non-polar stationary phase.[10]
| Chromatography Method | Stationary Phase | Typical Mobile Phase | Key Consideration |
| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Add 0.1-1% Triethylamine to the mobile phase to reduce streaking.[9] |
| Normal-Phase (Alternative) | Amine-Functionalized Silica | Hexane/Ethyl Acetate | Ideal for basic compounds, often providing superior separation.[9][10] |
| Reverse-Phase | C18 | Water/Acetonitrile or Water/Methanol | Maintain a slightly alkaline pH to keep the amine in its free base form for better retention.[10] |
C. FAQ: Persistent Impurities After Multiple Purification Steps
Question: I've tried both acid-base extraction and column chromatography, but I still have a persistent impurity. How can I remove it?
Answer: The presence of a persistent impurity suggests that it has very similar physicochemical properties to your target compound. In such cases, recrystallization can be a powerful final purification step.
Recrystallization Protocol:
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.
-
Procedure: Test the solubility of your impure compound in small amounts of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene) at room temperature and with gentle heating.[12]
-
-
Recrystallization Steps:
-
Dissolve the impure compound in the minimum amount of the chosen hot solvent.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Caption: Step-by-step recrystallization process.
III. Purity Assessment
After each purification step, it is crucial to assess the purity of your this compound. A combination of analytical techniques will provide a comprehensive evaluation of purity.[6][13]
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of a reaction and the effectiveness of a purification step.[7]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can reveal the presence of impurities.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[6]
IV. References
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
-
Acid–base extraction. (n.d.). Wikipedia. [Link]
-
IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST. (2022). IJCRT.org. [Link]
-
Amine workup. (2022). Reddit. [Link]
-
Is there an easy way to purify organic amines? (2023). Biotage. [Link]
-
A process for the preparation of benzimidazole derivatives and their salts. (2008). Google Patents.
-
Preparation of benzimidazole derivatives. (n.d.). ResearchGate. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]
-
Process for the purification of aromatic amines. (2013). Google Patents.
-
Review of methodology for the determination of benzimidazole residues in biological matrices. (2007). PubMed. [Link]
-
Acid base extraction. (2020). YouTube. [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (1962). DTIC. [Link]
-
Workup: Amines. (n.d.). University of Rochester. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (2015). PMC - NIH. [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). Chemistry Stack Exchange. [Link]
-
Amines and Heterocycles. (2018). Cengage. [Link]
-
Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System Coupled to Diode Array and Evaporative Light Scattering Detectors. (2013). Agilent. [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2020). PMC - NIH. [Link]
-
Synthesis of Novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their Cytotoxic Activity against Human Cancer Cell Lines. (2011). ResearchGate. [Link]
-
An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. (1991). PubMed. [Link]
-
Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole. (2003). Google Patents.
-
This compound dihydrochloride. (n.d.). Amerigo Scientific. [Link]
-
Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl)amino-]-7-methyl-1H-benzimidazole-4-carbonitrile and its preferred salt form. (2004). Google Patents.
-
Recent achievements in the synthesis of benzimidazole derivatives. (2021). PMC - NIH. [Link]
-
Synthesis of Benzo[11][15]imidazo[1,2- c ]pyrimidin-1-amines and Their Analogs via Copper-Catalyzed C–N Coupling and Cyclization. (2017). ResearchGate. [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). Semantic Scholar. [Link]
-
SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. (2016). BIP-CIC. [Link]
-
Manufacturer supply high quality 1H-Benzo[d]imidazol-6-amine 934-22-5 with GMP standards. (n.d.). Shunyuansheng bio-pharmtech co., ltd. [Link]
-
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine. (2011). PMC - NIH. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]
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Technical Support Center: Navigating the Solubility Challenges of Benzimidazole Dihydrochloride Salts in Organic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzimidazole dihydrochloride salts. This guide is designed to provide you with in-depth technical assistance and troubleshooting strategies for overcoming the common solubility hurdles encountered when working with these compounds in organic solvents. Our goal is to empower you with the knowledge to make informed decisions in your experimental design, leading to more efficient and successful outcomes.
Understanding the Core Problem: Why Are Benzimidazole Dihydrochloride Salts Poorly Soluble in Many Organic Solvents?
Benzimidazole dihydrochloride salts are ionic compounds. The benzimidazole core, being a weak base, readily forms salts with acids like hydrochloric acid (HCl)[1]. The presence of two hydrochloride moieties significantly increases the polarity of the molecule. According to the principle of "like dissolves like," polar molecules tend to dissolve in polar solvents, while non-polar molecules dissolve in non-polar solvents[2].
Most organic solvents used in synthesis and purification (e.g., hexane, toluene, diethyl ether, and even moderately polar solvents like dichloromethane and ethyl acetate) are significantly less polar than the highly ionic dihydrochloride salt[3]. The strong ionic interactions within the salt's crystal lattice are not effectively overcome by the weaker interactions offered by these organic solvents, leading to poor solubility[4].
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered during the handling and use of benzimidazole dihydrochloride salts in organic solvents.
Q1: I'm struggling to dissolve my benzimidazole dihydrochloride salt in my reaction solvent. What are my options?
This is a very common challenge. Here’s a systematic approach to troubleshoot this issue:
1. Solvent Selection:
-
Start with Polar Aprotic Solvents: If your reaction chemistry allows, consider using highly polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents have a high dielectric constant and can effectively solvate ions, thus promoting the dissolution of salts.
-
Polar Protic Solvents: Alcohols like methanol and ethanol can also be effective due to their ability to form hydrogen bonds and solvate both the cationic benzimidazolium species and the chloride anions[5]. However, be mindful of their potential to participate in certain reactions.
2. Physical Dissolution Aids:
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and increase the surface area of the salt exposed to the solvent, thereby accelerating dissolution.
-
Gentle Heating: Carefully warming the mixture can increase the solubility of the salt. However, it's crucial to ensure that your compound is thermally stable at the elevated temperature to avoid degradation[6].
3. Co-Solvent Systems:
If your primary reaction solvent is non-polar or weakly polar, adding a small amount of a polar co-solvent can significantly improve solubility. For instance, adding a small percentage of methanol or DMSO to a suspension of the salt in dichloromethane can facilitate dissolution.
Qualitative Solubility Guide for Benzimidazole Dihydrochloride Salts
The following table provides a general qualitative guide to the solubility of benzimidazole dihydrochloride salts in common organic solvents. Please note that the actual solubility will depend on the specific substituents on the benzimidazole ring.
| Solvent Category | Examples | Expected Solubility of Benzimidazole Dihydrochloride Salt | Rationale |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | The high polarity of the salt is incompatible with the non-polar nature of these solvents. |
| Moderately Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Low to Very Low | While more polar than non-polar solvents, they are often insufficient to overcome the strong ionic forces of the dihydrochloride salt. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High to Very High | These solvents are highly effective at solvating ions and disrupting the crystal lattice of the salt. |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can solvate the ions through hydrogen bonding and dipole-dipole interactions. |
Q2: My reaction requires a non-polar organic solvent, and my benzimidazole dihydrochloride salt is not dissolving. What is the most effective solution?
In situations where the use of a non-polar solvent is mandatory, the most robust strategy is to convert the dihydrochloride salt to its corresponding free base . The free base form is significantly less polar and, consequently, much more soluble in a wider range of organic solvents[7].
Workflow for Addressing Solubility Issues
Caption: Decision workflow for solving solubility issues.
Experimental Protocol: Conversion of Benzimidazole Dihydrochloride to its Free Base
This protocol outlines a general procedure for the "free-basing" of a benzimidazole dihydrochloride salt.
Materials:
-
Benzimidazole dihydrochloride salt
-
Deionized water
-
A suitable organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
A weak base solution (e.g., saturated aqueous sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃))
-
A strong base solution (e.g., 1M sodium hydroxide (NaOH)), if necessary
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄))
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the benzimidazole dihydrochloride salt in a minimal amount of deionized water. If the salt is poorly soluble in water, a co-solvent like methanol or ethanol can be added dropwise to aid dissolution.
-
Neutralization:
-
Slowly add a weak base solution (e.g., saturated NaHCO₃) to the dissolved salt with stirring. The addition of base will neutralize the hydrochloride, leading to the precipitation of the free base.
-
Monitor the pH of the aqueous solution using pH paper or a pH meter. Continue adding the base until the solution is neutral or slightly basic (pH 7-8). For a dihydrochloride salt, two equivalents of base will be required for complete neutralization.
-
Note: If the free base does not precipitate, it may be soluble in the aqueous layer. Proceed to the extraction step.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add a suitable organic solvent in which the free base is soluble (e.g., dichloromethane or ethyl acetate).
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The organic layer will contain the dissolved free base.
-
Drain the organic layer.
-
Repeat the extraction of the aqueous layer with the organic solvent two more times to ensure complete recovery of the free base.
-
-
Washing and Drying:
-
Combine the organic extracts.
-
Wash the combined organic layer with brine (saturated aqueous NaCl solution) to remove any residual water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
-
Isolation:
-
Filter off the drying agent.
-
Remove the organic solvent using a rotary evaporator to yield the solid free base.
-
Troubleshooting the Free-Basing Protocol:
-
Emulsion Formation During Extraction: If an emulsion forms, adding a small amount of brine and gently swirling the separatory funnel can help break it.
-
Product Not Precipitating: If the free base is soluble in the aqueous layer, proceed directly to the extraction step after neutralization.
-
Incomplete Neutralization: Ensure that a sufficient amount of base has been added to neutralize both hydrochloride moieties.
Q3: Can I use Phase-Transfer Catalysis to overcome solubility issues?
Yes, Phase-Transfer Catalysis (PTC) is an excellent strategy when your reaction involves a water-soluble reagent and an organic-soluble benzimidazole derivative[8][9]. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of a reactant from the aqueous phase to the organic phase where the reaction occurs[8]. This technique is particularly useful for alkylation and acylation reactions of benzimidazoles[8].
Principle of Phase-Transfer Catalysis
Caption: Simplified mechanism of Phase-Transfer Catalysis.
References
-
Khalil, A. K. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 815–823. [Link]
- A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. (n.d.). Indo American Journal of Pharmaceutical Research.
- Sharma, P., Kumar, A., & Sharma, M. (2005). Synthesis of 4-[2-(2-methylprop-1-enylidene)-2,3-dihydro-1H-benzimidazole-1-yl]-1-napthol via azo group insertion of dimethylvinylidene carbene under phase transfers catalysis conditions. Tetrahedron Letters, 46(43), 7379-7382*.
- Saif, M. J., Anwar, J., & Munawar, M. A. (2014). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and benzotriazole using bis-piperidinium compounds 1a-1l as phase-transfer catalysts. Journal of the Chilean Chemical Society, 59(1), 2295-2299*.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103443.
- Bansal, Y., & Silakari, O. (2022). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Current Drug Targets, 23(13), 1235–1256.
- Current Achievements of Benzimidazole: A Review. (2024). Chemical Methodologies, 8(1), 1-20.
- Wang, J., Zhang, J., & Gao, Y. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Pharmaceutics, 16(8), 1063*.
- Domańska, U., & Bogel-Łukasik, R. (2005). Solubility of Benzimidazoles in Alcohols.
- Hayat, F., Salahuddin, A., Zargan, J., & Azam, A. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European journal of medicinal chemistry, 44(10), 4028–4033*.
-
Free base. (2024, January 28). In Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5798, Benzimidazole. Retrieved from [Link]
- Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Reddy, M. R. (2015). Comprehensive review in current developments of benzimidazole-based medicinal chemistry. Medicinal chemistry research, 24(5), 1975–2018*.
- Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. (2014). Archiv der Pharmazie, 347(5), 297-327.
- Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- Why are ionic compounds like sodium chloride, etc. soluble in water but insoluble in organic solvents?. (n.d.). Quora.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Benzimidazole Synthesis.
- Prieto, M. M., Vera, D. M., & Silber, J. J. (2013). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. Brazilian Journal of Pharmaceutical Sciences, 49(3), 577-586.
- Domańska, U., & Bogel-Łukasik, R. (2005). Solubility of Benzimidazoles in Alcohols.
- Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- Al-Zoubi, N., & Al-Ani, M. (2017). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer.
- Gao, Y., Li, W., & Wu, Y. (2020). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 10(59), 35836-35856.
- Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights. (2024).
- Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. (2022). International Journal of Research in Pharmacy and Chemistry, 12(3), 456-460.
- Kolvari, E., & Banary, H. (2023). Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. Sami Publishing Company.
- For compounds A and B to mix, the A/B interaction must be as great or greater than either the A/A interactions or the B/B interactions. (n.d.). Quora.
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University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
- Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO)
- Solubility D
- RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (1961).
- Process for the preparation of benzimidazole derivatives and salts thereof. (2013).
- Hossain, M. S., Uddin, M. N., & Islam, M. S. (2021).
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
- Mueller-Zsigmondy, M., Mann, J., Hermans, A., Contrella, N., Nickerson, B., Coutant, C. A., Jede, C., Kao, S., Kou, D., Scheubel, E., Winge, F., Milsmann, J., & Zaborenko, N. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 190-203*.
- Bratulescu, G. (2017). Direct conversion of alkyl halides into benzimidazoles using pyridine-N-oxide and 1,2-diaminobenzenes. Arkivoc, 2017(4), 95-103.
- Solubility of organic compounds. (n.d.). Khan Academy.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The solubility of sulphadiazine in water-dimethyl-formamide mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. rollinghillsrecoverycenter.com [rollinghillsrecoverycenter.com]
- 5. researchgate.net [researchgate.net]
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- 7. Free base - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: N6-Adenine Alkylation Control
Ticket System: Open | Topic: Preventing Over-Alkylation of C6-Amino (Adenine/Adenosine) Assigned Specialist: Senior Application Scientist, Nucleoside Chemistry Division
Triage & Diagnostic: The "N6-Paradox"
User Issue: "I am attempting to mono-alkylate the N6-position of adenosine/adenine, but I am consistently observing significant N6,N6-dialkylated byproducts or N1-regioisomers."
Root Cause Analysis: The C6-amino group (N6) of adenine presents a classic nucleophilic paradox.
-
The Inductive Trap: Once a primary amine (N6-H2) is mono-alkylated (N6-HR), the alkyl group exerts an electron-donating inductive effect (+I). This makes the secondary amine more nucleophilic than the starting primary amine, accelerating the second alkylation event (
).[1] -
Tautomeric Ambiguity: Adenine exists in equilibrium between amino (N6-H2) and imino (N6=C) tautomers.[1] Direct alkylation with alkyl halides often occurs at the highly nucleophilic ring nitrogen (N1) rather than the exocyclic N6, leading to complex mixtures.[1]
Troubleshooting Workflows (Protocols)
Protocol A: The "Reductive Amination" Route (Gold Standard for Mono-Alkylation)
Best For: Introduction of primary or secondary alkyl groups (via aldehydes/ketones).[1] Mechanism: Condensation of N6-amine with an aldehyde forms an imine (Schiff base), which is selectively reduced. Why it works: The intermediate imine is not nucleophilic, preventing double addition.[1]
Step-by-Step Protocol:
-
Setup: Dissolve Adenosine derivative (1 equiv) in MeOH or Buffer (pH 4–5).
-
Activation: Add Aldehyde (1.2–1.5 equiv). Note: If solubility is poor, use dry MeOH with molecular sieves (4Å) to drive imine formation.
-
Reduction: Add Sodium Cyanoborohydride (NaBH3CN) (1.5 equiv).
-
Reaction: Stir at RT for 4–16 h.
-
Quench: Neutralize with NaHCO3.
| Variable | Recommendation | Reason |
| Reducing Agent | NaBH3CN or STAB (Sodium Triacetoxyborohydride) | Selectivity for imine over aldehyde. |
| pH Control | pH 4.0 – 5.0 (Acetic acid) | Protonation of the imine facilitates reduction; too low pH hydrolyzes the glycosidic bond.[1] |
| Stoichiometry | 1.2 eq Aldehyde | Slight excess ensures conversion; large excess risks side reactions.[1] |
Protocol B: The "Dimroth Rearrangement" Strategy
Best For: Alkylation with electrophiles (Alkyl halides) that fail in reductive amination.[1] Mechanism: Alkylation occurs kinetically at N1 (most nucleophilic).[1] Treatment with base causes ring opening (fission) and re-closure, migrating the alkyl group to the thermodynamic N6 position.[1]
Step-by-Step Protocol:
-
N1-Alkylation: React Adenosine with Alkyl Halide (R-X) in DMF/DMAc at RT.
-
Result: N1-alkyl adenosine salt (often crystalline).
-
-
Rearrangement: Resuspend the N1-intermediate in water or EtOH.
-
Base Treatment: Adjust pH to 10–11 (using NH4OH or Na2CO3) and heat to 40–60°C.
-
Observation: The reaction mixture often clarifies as the rearrangement proceeds.[1]
-
-
Isolation: Neutralize and crystallize.
Why this prevents over-alkylation: The N1 position can only accept one alkyl group before becoming a quaternary ammonium salt, physically blocking a second addition.[1] The rearrangement then transfers this single group to N6.[1]
Protocol C: The "Nucleophilic Displacement" (SNAr)
Best For: Late-stage functionalization or when the amine partner is valuable.[1] Strategy: Instead of alkylating the Adenine amine, replace a leaving group at C6 with an external amine.
Step-by-Step Protocol:
-
Precursor: Start with 6-Chloropurine riboside (commercially available).[1]
-
Coupling: Dissolve in EtOH or n-BuOH. Add the Amine (R-NH2, 1.1 equiv) and a base (DIEA, 2 equiv).
-
Heat: Reflux (80°C) for 2–6 h.
-
Result: Quantitative conversion to N6-substituted adenosine.
Decision Logic & Mechanism Visualization
The following diagram illustrates the decision pathways to avoid dialkylation failures.
Caption: Decision Matrix for N6-functionalization. Route A and B rely on thermodynamic control to prevent dialkylation, while Route C inverts the nucleophile/electrophile relationship.
FAQ: Technical Troubleshooting
Q1: I am using Reductive Amination (Protocol A), but my yield is low (<30%). What is wrong?
-
Diagnosis: Likely inefficient imine formation or hydrolysis.[1]
-
Fix:
Q2: During Dimroth Rearrangement (Protocol B), I see a byproduct that looks like the imidazole ring opened but didn't close.
-
Diagnosis: "Stalled" Dimroth.[1] The ring opened (to the formamidine intermediate) but pH was not optimized for re-closure.
-
Fix: Ensure the pH is >10 . If using ammonia, seal the vessel to prevent evaporation.[1] Heating to 50°C is often required to overcome the activation energy for ring closure.[1]
Q3: Can I use Buchwald-Hartwig coupling on Adenine directly?
-
Diagnosis: Direct coupling on the N6-NH2 is difficult due to catalyst poisoning by the N1/N3/N7 nitrogens.[1]
-
Fix: It is far superior to use 6-chloropurine or 6-bromopurine as the electrophile and the target amine as the nucleophile (Reverse Strategy).[1] Use Pd(OAc)2/BINAP or BrettPhos systems for challenging amines.[1]
Q4: How do I protect the N6-amino group if I want to alkylate the sugar instead?
-
Recommendation: Do not use simple acetyl groups (too unstable).
References & Authoritative Sources
-
Wan, J., et al. (2025). "Late-stage adenine N6-alkylation of nucleos(t)ides and oligonucleotides via photoredox and copper co-catalytic decarboxylative C(sp3)-N coupling." Nature Communications.[1] Link
-
Relevance: Defines modern radical-based alternatives to traditional alkylation, specifically avoiding over-alkylation in complex substrates.
-
-
Lakshman, M. K., et al. "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines."[1] Chemistry of Heterocyclic Compounds. Link
-
Relevance: Comprehensive mechanism of the N1
N6 rearrangement, crucial for Protocol B.
-
-
Qian, C., & Dipple, A. (1995). "Different mechanisms of aralkylation of adenosine at the 1- and N6-positions."[3] Chemical Research in Toxicology. Link
-
Relevance: Establishes the kinetic preference for N1 alkylation and the necessity of rearrangement for N6 selectivity.
-
-
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[1] Journal of the American Chemical Society.[1]
-
Relevance: The foundational text for Protocol A (Reductive Amination), explaining why NaBH3CN is required to prevent aldehyde reduction.[1]
-
-
ACS GCI Pharmaceutical Roundtable. "Avoiding Over-Alkylation Reagent Guide." Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues | MDPI [mdpi.com]
- 3. Different mechanisms of aralkylation of adenosine at the 1- and N6-positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Reaction pH for Benzimidazol-6-amine Coupling
Welcome to the technical support center for optimizing coupling reactions involving benzimidazol-6-amine. This guide is structured to provide researchers, scientists, and drug development professionals with targeted, actionable advice to overcome common challenges related to reaction pH. By understanding the fundamental principles and adopting systematic troubleshooting, you can significantly improve reaction yields, purity, and reproducibility.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the role of pH in coupling reactions with benzimidazol-6-amine, particularly focusing on the prevalent use case of amide bond formation.
Q1: Why is pH control so critical when coupling benzimidazol-6-amine?
A: The pH of the reaction medium directly governs the reactivity and stability of all components involved in the coupling reaction. For benzimidazol-6-amine, pH control is paramount for three primary reasons:
-
Nucleophilicity of the Amine: The exocyclic amino group (-NH2) at the 6-position is the reactive nucleophile. For it to attack an activated carboxylic acid (or other electrophile), it must be in its neutral, deprotonated state. If the pH is too acidic, this amine group will be protonated to -NH3+, rendering it non-nucleophilic and halting the desired reaction.
-
Activation of the Coupling Partner: In amide coupling, a carboxylic acid must first be activated by a reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This activation step is most efficient under slightly acidic conditions (typically pH 4.5-6.0), where the carboxylate is protonated.[1][2] A pH that is too high will deprotonate the carboxylic acid, slowing this crucial activation step.
-
Stability of Reagents and Intermediates: Coupling reagents and the activated intermediates (e.g., O-acylisourea or NHS-esters) are susceptible to hydrolysis. This degradation is highly pH-dependent, with stability generally decreasing at higher pH values.[2]
Therefore, optimizing the pH is a delicate balance: it must be high enough to ensure a sufficient concentration of the neutral, nucleophilic benzimidazol-6-amine but low enough to allow for efficient carboxylic acid activation and minimize hydrolysis of sensitive reagents.
Q2: What are the key pKa values for benzimidazol-6-amine and how do they influence reaction pH?
A: Understanding the pKa values of benzimidazol-6-amine is essential for predicting its protonation state at a given pH. The benzimidazole core has multiple nitrogen atoms that can be protonated.
-
The imidazole ring contains a basic nitrogen (N1/N3), which protonates under acidic conditions. The pKa of the conjugate acid of the parent benzimidazole is approximately 5.6.[3]
This means that at a pH below ~4, a significant portion of the desired 6-amino group will be protonated and non-reactive. At a pH above ~6, the imidazole nitrogen will be deprotonated, and the 6-amino group will be almost entirely in its free, nucleophilic form.
The pH-Dependent Equilibrium of Benzimidazol-6-amine
The diagram below illustrates how pH shifts the equilibrium between the reactive (nucleophilic) and unreactive (protonated) forms of the 6-amino group, which is the key to successful coupling.
Caption: Effect of pH on the nucleophilicity of benzimidazol-6-amine.
Q3: How does pH affect the solubility of benzimidazole derivatives?
A: Benzimidazoles are often characterized by low aqueous solubility, which can limit bioavailability and impact reaction kinetics in aqueous or semi-aqueous systems.[4][5] The solubility of these compounds is highly pH-dependent.
-
Acidic pH: At low pH, protonation of the nitrogen atoms on the benzimidazole ring increases the polarity of the molecule, generally leading to higher aqueous solubility. For instance, the solubility of albendazole, a benzimidazole derivative, is significantly greater at pH 2 than in the pH 4-10 range.[4]
-
Neutral to Basic pH: In this range, the molecule is typically in its neutral form, which is less polar and thus less soluble in water. Many benzimidazoles have very low solubility in physiological conditions (pH 6-8).[4]
For organic-phase synthesis, while solubility is less of an issue, pH still matters for partitioning during aqueous workup. Adjusting the pH of the aqueous layer can be used to selectively extract the product or impurities.
Troubleshooting Guide: pH-Related Coupling Issues
This guide provides a systematic approach to diagnosing and resolving common problems encountered during the coupling of benzimidazol-6-amine.
Problem 1: Low or No Yield of the Desired Coupled Product.
| Potential Cause | Explanation & Troubleshooting Steps |
| pH is too low | The 6-amino group is protonated and non-nucleophilic. This is a common issue with weakly basic anilines.[6] Solution: Systematically increase the reaction pH. Add a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Use a pH meter (calibrated for organic/aqueous mixtures if necessary) or pH paper to monitor the apparent pH, aiming for a range of 7.0-8.5 for the coupling step itself.[7][8] |
| pH is too high | The carboxylic acid is not being activated efficiently by the coupling reagent (e.g., EDC). Additionally, high pH can accelerate the hydrolysis of the activated ester intermediate before the amine can react.[9] Solution: Consider a two-step protocol. First, activate the carboxylic acid with EDC/NHS at a lower pH (5.0-6.0) in a suitable buffer like MES.[2] Then, after activation, add the benzimidazol-6-amine and adjust the pH upwards to 7.5-8.0 to initiate the coupling.[2] |
| Coupling Reagent Incompatibility | Some coupling reagents are more effective for weakly nucleophilic amines. Standard EDC/HOBt might be sluggish. Solution: Switch to a more potent coupling reagent system. Urionium-based reagents like HATU or HBTU are often more effective for coupling challenging anilines, though they should be used with a non-nucleophilic base.[10][11][] |
Problem 2: Significant Formation of Side Products.
| Potential Cause | Explanation & Troubleshooting Steps |
| N-Acylurea Formation | The O-acylisourea intermediate formed by EDC activation can rearrange to a stable, unreactive N-acylurea byproduct, especially if the nucleophilic attack by the amine is slow. This is often exacerbated by suboptimal pH. Solution: Add an auxiliary nucleophile like Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These reagents trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.[13] |
| Hydrolysis of Activated Ester | The activated intermediate is reacting with water in the solvent or from reagents instead of the amine. This is more pronounced at basic pH. Solution: Ensure all reagents and solvents are anhydrous. If a two-step protocol is used, minimize the time the activated ester is held at a higher pH before the amine is introduced. |
Problem 3: Poor Reproducibility Between Experiments.
| Potential Cause | Explanation & Troubleshooting Steps |
| Inconsistent pH Control | Small, unmeasured variations in the amount of acidic or basic components (e.g., TFA salts from protecting group removal) can cause significant shifts in the optimal pH, leading to inconsistent yields. Solution: Implement a rigorous pH measurement and adjustment protocol. Do not rely solely on the stoichiometry of added base. After all components are mixed, measure the pH of an aqueous aliquot or directly in the reaction using a specialized electrode.[7][14] Use a buffer if the reaction chemistry allows. |
| Reagent Degradation | Coupling reagents like EDC and HATU are moisture-sensitive. Degradation leads to lower activation efficiency and inconsistent results. Solution: Store coupling reagents under inert gas (N2 or Ar) in a desiccator. Use freshly opened bottles or purchase smaller quantities. |
Experimental Protocol: Systematic pH Screening for Amide Coupling
This protocol provides a workflow for systematically identifying the optimal pH for coupling a carboxylic acid with benzimidazol-6-amine using EDC/HOBt.
Objective: To determine the optimal reaction pH for maximizing product yield while minimizing side-product formation.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Benzimidazol-6-amine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
Solvent (e.g., DMF, anhydrous)
-
Non-nucleophilic base (e.g., DIPEA)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Reaction vessels (e.g., 5 mL vials)
-
Stir plate and stir bars
-
Analytical HPLC
Workflow for pH Optimization
Caption: Workflow for systematic pH screening in a coupling reaction.
References
- Effects of different pH and surfactants on the solubility of albendazole (n = 3). Source not specified.
- Carbodiimide amide coupling reaction sideproduct. Reddit r/Chempros.
- Bundgaard, H. (1991).
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
- Is it essential to maintain low pH while activating carboxylic groups using EDC/NHS?
- Benzimidazole: Chemical property, Primary Use, and biological activity. ChemicalBook.
- Technical Support Center: Optimizing pH for EDC/NHS Reactions. Benchchem.
- RESEARCH ON BENZIMIDAZOLE DERIV
- Benzimidazole | C7H6N2. PubChem, NIH.
- Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis.
- Galano, A., et al. (2010). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1).
- Li, L., et al. (2017).
- Hermann, T. (2014). 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. Source not specified.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides.
- Optimization studies of an amide coupling reaction with anilines.
- Chemical Techniques: pH Testing. YouTube.
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- pH Measurement of Organic Solvents. METTLER TOLEDO.
- Is it possible to measure pH of organic-aqueous mixture? If yes how?
- How does one determine the pH of an organic solvent? Quora.
- Coupling Reagents. Aapptec Peptides.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
- Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. PubMed.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Does anyone have experience with amide coupling reaction of aniline?
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Prodrugs of thiabendazole with increased water-solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Cyclization Reactions Involving Benzimidazole Amines
Welcome to the Technical Support Center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the cyclization reactions of benzimidazole amines. Here, we move beyond simple protocols to explain the "why" behind the troubleshooting steps, empowering you to make informed decisions in your experimental work.
Part 1: Quick-Fire FAQs
This section addresses the most frequently encountered initial hurdles in benzimidazole synthesis.
Q1: What are the most common starting materials for benzimidazole synthesis?
The most traditional and widely used method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as aldehydes, esters, or nitriles). This is often referred to as the Phillips-Ladenburg reaction when using carboxylic acids.
Q2: My reaction mixture is turning dark, and I'm getting a lot of baseline material on my TLC. What's happening?
This often indicates the formation of colored byproducts due to oxidation or side reactions. The purity of your starting o-phenylenediamine is critical; impurities can lead to discoloration. Consider purifying your starting materials, for instance, by treating a solution with activated carbon (Norite) to remove colored impurities. Running the reaction under an inert atmosphere (like nitrogen or argon) can also prevent unwanted oxidation.
Q3: I'm not seeing any product formation at room temperature. What's the first thing I should try?
Many benzimidazole cyclizations require heat to proceed at a reasonable rate. Increasing the reaction temperature is a common first step to improve yields. For example, the synthesis of benzimidazole from o-phenylenediamine and formic acid is typically heated at 100°C. Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and increase yields.
Q4: Is a catalyst always necessary for this reaction?
While some simple benzimidazole syntheses can proceed with just heat and acid (like formic or acetic acid), many modern protocols utilize catalysts to improve yields, reduce reaction times, and allow for milder conditions. The choice of catalyst can significantly impact the reaction's success.
Part 2: Deep-Dive Troubleshooting Guides
This section provides in-depth, question-and-answer-formatted guides to tackle more specific and persistent experimental issues.
Symptom 1: Low or No Product Yield
Low product yield is one of the most common frustrations in synthesis. A systematic approach is key to diagnosing and solving the problem.
Q1: I've heated my reaction, but the yield is still disappointingly low. What are the next critical parameters to investigate?
A: Beyond temperature, the choice of solvent and catalyst are paramount.
-
Solvent Effects: The polarity and boiling point of your solvent can dramatically influence the reaction. For the condensation of o-phenylenediamine with benzaldehyde, chloroform has been shown to be a more suitable solvent than methanol, acetonitrile, ether, or DMF. In some cases, green chemistry approaches using water at high temperatures have proven effective, with yields optimized to around 90% by tuning temperature and pressure.
-
Catalyst Optimization: The type and amount of catalyst are critical. A wide range of catalysts are employed, including:
-
Brønsted acids: p-Toluenesulfonic acid (p-TSOH) is a common choice.
-
Lewis acids: Zinc chloride (ZnCl₂) and erbium triflate (Er(OTf)₃) are effective.
-
Heterogeneous catalysts: These offer the advantage of easy removal and recyclability. Examples include nano-Fe₂O₃, Au/TiO₂, and various supported catalysts.
-
Ammonium salts: Ammonium chloride (NH₄Cl) is a mild and environmentally benign catalyst.
-
It's crucial to optimize the catalyst loading, as simply adding more is not always better and can sometimes decrease yield and selectivity.
Q2: I suspect my starting materials are impure or degrading. How can I confirm this and what are the best practices for handling them?
A: The stability and purity of o-phenylenediamines are a frequent source of issues.
-
Purity Verification: Always check the melting point of your o-phenylenediamine; a good commercial grade should have a melting point around 99–101°C. You can also run a quick NMR or TLC to check for impurities.
-
Handling and Storage: o-Phenylenediamines are susceptible to air oxidation, which can lead to colored impurities and side reactions. It's best to use freshly opened or purified material. Store them under an inert atmosphere and away from light.
-
Purification: If you suspect impurities, recrystallization is a good option. For removing colored impurities, dissolving the material in boiling water and treating it with decolorizing carbon can be effective.
Q3: My reaction with an aldehyde is sluggish. Could there be an issue with the aldehyde itself?
A: Yes, aldehydes can present their own set of challenges.
-
Oxidation: Aldehydes can easily oxidize to the corresponding carboxylic acid, which may react differently or not at all under the optimized conditions for the aldehyde. Use freshly distilled or high-purity aldehydes.
-
Steric Hindrance: Bulky aldehydes may react more slowly due to steric hindrance. In such cases, longer reaction times, higher temperatures, or a more active catalyst may be necessary.
-
Electronic Effects: The electronic nature of the substituents on the aldehyde can influence its reactivity. Electron-withdrawing groups can make the carbonyl carbon more electrophilic and potentially speed up the initial condensation step.
Below is a decision-making workflow for troubleshooting low yields:
Caption: Troubleshooting workflow for low benzimidazole yield.
Symptom 2: Significant Side Product Formation
The formation of side products can complicate purification and reduce the yield of your desired benzimidazole.
Q1: I'm observing a significant amount of a higher molecular weight byproduct, possibly a dimer or polymer. How can I prevent this?
A: Dimer or polymer formation can occur, especially with certain substrates or under harsh conditions.
-
Reaction Concentration: High concentrations of reactants can favor intermolecular reactions leading to dimers and polymers. Try running the reaction under more dilute conditions.
-
Temperature Control: Excessive heat can sometimes promote unwanted side reactions. If you are using high temperatures, try to find the minimum temperature required for a reasonable reaction rate.
-
Order of Addition: In some cases, slow addition of one of the reactants to the reaction mixture can help to maintain a low instantaneous concentration of that reactant, thus favoring the intramolecular cyclization over intermolecular side reactions.
Q2: My mass spectrometry data suggests the formation of an N-oxide or other oxidized species. What is the cause and how can I mitigate it?
A: The imidazole nitrogen can be susceptible to oxidation, especially if you are using an oxidative cyclization method or if there is excess oxidant present.
-
Control of Oxidant Stoichiometry: If your reaction involves an oxidant (e.g., H₂O₂, Oxone, TEMPO), ensure you are using the correct stoichiometry. An excess of the oxidant can lead to over-oxidation of the product.
-
Atmosphere: As mentioned previously, running the reaction under an inert atmosphere can prevent unwanted air oxidation.
-
Choice of Oxidant: Some oxidants are harsher than others. If you are having issues with over-oxidation, consider switching to a milder oxidant. For example, some methods use elemental sulfur as a traceless oxidizing agent.
Symptom 3: Product Isolation and Purification Challenges
Even with a successful reaction, isolating and purifying the final product can be challenging.
Q1: My benzimidazole product is an oil or is difficult to crystallize. What are some effective purification strategies?
A: While crystallization is ideal, other methods can be employed for purification.
-
Column Chromatography: This is a very common and effective method for purifying benzimidazoles. A silica gel column with a suitable solvent system (e.g., hexane/ethyl acetate, dichloromethane/methanol) can effectively separate your product from impurities.
-
Acid-Base Extraction: Benzimidazoles are basic and can be protonated. You can often purify your product by dissolving the crude mixture in an organic solvent, extracting with an acidic aqueous solution (e.g., dilute HCl), washing the aqueous layer with an organic solvent to remove neutral impurities, and then basifying the aqueous layer to precipitate your purified product.
-
Recrystallization Solvent Screening: If you are attempting recrystallization, screen a variety of solvents. A common procedure for purifying benzimidazole itself involves dissolving the crude product in boiling water, treating with decolorizing carbon, and then allowing it to crystallize upon cooling.
Q2: How can I effectively remove a homogeneous catalyst (e.g., a metal salt or an acid) from my final product?
A: Removing residual catalyst is crucial, especially in a drug development context.
-
Aqueous Wash: Many metal salts and acids can be removed by washing the organic solution of your product with water or a suitable aqueous solution (e.g., a mild base like sodium bicarbonate solution to remove an acid catalyst).
-
Precipitation/Crystallization: Often, the catalyst will remain in the mother liquor during the crystallization of your product.
-
Silica Plug: If the catalyst is polar, you can sometimes remove it by passing a solution of your crude product through a short plug of silica gel.
Here is a general workflow for the synthesis and purification of a benzimidazole:
Caption: General workflow for benzimidazole synthesis and purification.
Part 3: Protocols and Methodologies
This section provides a generalized, step-by-step protocol for a common benzimidazole synthesis to serve as a starting point for your own experiments.
Protocol: Synthesis of 2-Substituted Benzimidazole from an o-Phenylenediamine and an Aldehyde
This protocol is a general guideline and may require optimization for your specific substrates.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Aldehyde (1.0-1.2 eq)
-
Catalyst (e.g., NH₄Cl, 4 mol%)
-
Solvent (e.g., Chloroform or Methanol)
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the o-phenylenediamine (1.0 eq), the aldehyde (1.0-1.2 eq), the catalyst (e.g., NH₄Cl, 4 mol%), and the chosen solvent.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate has formed, it may be your product, which can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) or by recrystallization.
-
Characterization: Characterize the purified product by appropriate methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.
Data Presentation: Solvent and Catalyst Effects
The following table summarizes the impact of different solvents and catalysts on a model reaction, highlighting the importance of optimizing these parameters.
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| NH₄Cl | CHCl₃ | Room Temp | 4 | 94 | |
| NH₄Br | None | Room Temp | - | 20 | |
| p-TSOH | EtOH | Reflux | 2 | 92 | |
| None | High-Temp Water | 350°C | 2 | ~90 | |
| Au/TiO₂ | CHCl₃:MeOH | Room Temp | - | High |
This guide is intended to provide a solid foundation for troubleshooting your benzimidazole cyclization reactions. Remember that every substrate is different, and a systematic, logical approach to problem-solving is your most valuable tool.
References
-
(PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - ResearchGate. Available at: [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization | ACS Omega. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives - PMC - NIH. Available at: [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. Available at: [Link]
-
Practical Experiment 1: Benzimidazole from orthophenylene diamine | PPTX - Slideshare. Available at: [Link]
-
Plausible Mechanism of Synthesis of benzimidazole derivatives, cyclization followed by rearrangement from publication: An efficient synthesis of rearranged new biologically active benzimidazoles derived from 2-formyl carvacrol | Benzimidazoles, Antimalarial and ADME | ResearchGate, the professional network for scientists. Available at: [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - MDPI. Available at: [Link]
-
An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes | ACS Combinatorial Science. Available at: [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. Available at: [Link]
- Various approaches for the synthesis of benzimidazole derivatives catalysed by metal halides and nitrates. from publication: Synthetic Approaches Towards Benzimidazoles by the Reaction of o-Phenylenediamine with Aldehydes Using a Variety of Catalysts: A Review | The benzimidazole moiety is a privileged heterocyclic nucleus which has been used broadly in medicinal chemistry. Benzimidazole derivatives are useful building blocks for the development of important compounds of
Technical Support Center: 4,5-Dimethylbenzimidazole Deprotection Guide
Ticket ID: DMBI-DEPROT-001 Topic: Removal of N-Protecting Groups from 4,5-Dimethylbenzimidazole Derivatives Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary & Scaffold Analysis
User Context: You are working with 4,5-dimethylbenzimidazole (DMBI) . Technical Insight: This is not a standard benzimidazole. The 4,5-dimethyl substitution pattern (historically significant as the core of cyanocobalamin or Vitamin B12) introduces specific steric and electronic constraints that standard protocols often overlook.
-
The Steric Trap: The methyl group at the C4 position creates significant steric bulk in the peri-space relative to the N1/N3 nitrogens. Reagents that work on unsubstituted benzimidazoles at room temperature (RT) often stall on DMBI derivatives.
-
The Electronic Factor: The two methyl groups are electron-donating, making the benzimidazole ring more electron-rich (
for the conjugate acid, compared to 5.4 for unsubstituted). This increases the basicity of the N3 nitrogen but can stabilize N-acyl bonds against nucleophilic attack.
This guide prioritizes causality-driven troubleshooting . We do not just list reagents; we explain why they fail and how to force them to work.
Decision Matrix (Workflow Visualization)
Before selecting a protocol, consult the decision tree below. This logic accounts for the specific stability of the DMBI scaffold.
Figure 1: Strategic decision tree for N-deprotection of 4,5-dimethylbenzimidazole derivatives.
Module A: The "Sticky" Groups (SEM, MOM)
The Problem: TBAF (Tetrabutylammonium fluoride) is the textbook reagent for SEM removal. However, on benzimidazoles, TBAF often yields the N-hydroxymethyl intermediate (
Protocol A1: Acidolytic Cleavage (Preferred)
Due to the electron-rich nature of DMBI, the hemiaminal ether bond is susceptible to acid. This is often cleaner than fluoride methods.
-
Reagents: 6M HCl (aq) / Methanol (1:2 ratio).
-
Conditions: Reflux, 2–4 hours.[1]
-
Mechanism: Protonation of the ethoxy oxygen
loss of ethanol formation of iminium ion hydrolysis. -
Troubleshooting:
-
Q: My product is stuck as the
intermediate. -
A: This happens if the acid is too weak or water is insufficient. Add 10% volume of water and increase temperature to reflux. The formaldehyde byproduct must be driven off.
-
Protocol A2: Fluoride with Scavenger (TBAF/EDA)
If your molecule contains acid-sensitive groups (e.g., acetals), you must use fluoride.
-
Reagents: TBAF (1M in THF) + Ethylenediamine (EDA) (5 equiv).
-
Why EDA? The ethylenediamine acts as a formaldehyde scavenger. As TBAF cleaves the silyl group, the resulting formaldehyde is trapped by EDA, preventing the equilibrium from shifting back to the N-hydroxymethyl intermediate.
-
Step-by-Step:
-
Dissolve substrate in THF (0.1 M).
-
Add EDA (5.0 equiv).
-
Add TBAF (3.0 equiv).
-
Heat to 60°C (Required due to C4-methyl sterics).
-
Module B: The "Stubborn" Group (Tosyl)
The Problem: The 4-methyl group hinders the attack of hydroxide/alkoxide ions at the sulfonyl sulfur. Standard basic hydrolysis (NaOH/MeOH) can take days or require harsh reflux, leading to side reactions.
Protocol B1: Reductive Cleavage (Mg/MeOH)
This is the Gold Standard for hindered benzimidazoles. It operates via Single Electron Transfer (SET), which is less sensitive to steric hindrance than nucleophilic attack.
-
Reagents: Magnesium turnings (freshly activated), Methanol (anhydrous).
-
Mechanism: Mg transfers electrons to the sulfonyl group, cleaving the S-N bond reductively.
-
Protocol:
-
Dissolve substrate in dry MeOH (0.05 M).
-
Add Mg turnings (10–20 equiv).
-
Critical Step: Sonicate the reaction mixture. Sonication keeps the Mg surface clean and initiates the radical process.
-
Observation: The reaction usually completes in <1 hour, even with the 4,5-dimethyl steric block.
-
-
Note: If the reaction stalls, add a catalytic amount of iodine (
) to activate the Magnesium.
Module C: The "Sensitive" Group (BOC)
The Problem: 4,5-Dimethylbenzimidazole is an electron-rich aromatic system. When BOC is cleaved with TFA, the generated tert-butyl cation (
Protocol C1: Scavenger-Assisted Acidolysis
-
Reagents: TFA / DCM (1:1).
-
Additives (Mandatory): Triethylsilane (TES) or Thioanisole (5% v/v).
-
Protocol:
-
Cool solution to 0°C.
-
Add TFA/Scavenger mixture dropwise.
-
Warm to RT.
-
Workup: Do not just evaporate. Quench with saturated
to ensure the free base is formed. The DMBI salt can be very lipophilic and might be lost in organic washes if not fully neutralized.
-
Module D: Benzyl & PMB[2][3][4]
The Problem: Benzimidazoles are notorious for poisoning Palladium catalysts due to the basic nitrogen coordinating to the Pd surface.
Protocol D1: Transfer Hydrogenation
If standard
-
Reagents: Pd(OH)₂/C (Pearlman's Catalyst), Ammonium Formate or Cyclohexene (Hydrogen source).
-
Solvent: Ethanol/Acetic Acid (9:1). The acetic acid protonates the N3 nitrogen, reducing its ability to coordinate/poison the catalyst.
-
Temperature: Reflux.[2]
Protocol D2: Oxidative Cleavage (PMB Specific)
For p-Methoxybenzyl (PMB), avoid hydrogenolysis if possible.
-
Reagent: TFA (Neat) or TfOH (Triflic acid).
-
Condition: Refluxing TFA is often required for N-PMB cleavage on benzimidazoles, which is much harsher than O-PMB cleavage.
-
Alternative: Ceric Ammonium Nitrate (CAN) is generally ineffective for N-PMB on benzimidazoles due to the high oxidation potential required to generate the nitrogen radical cation. Stick to strong acids.
Comparative Data Table
| Protecting Group | Reagent of Choice | 4,5-Dimethyl Specific Risk | Success Rate |
| SEM | HCl / MeOH (Reflux) | C4-Me sterics slow down TBAF attack; Acid is faster. | High |
| Tosyl (Ts) | Mg / MeOH (Sonication) | Hydrolysis is extremely slow due to sterics. Reductive cleavage is unaffected. | Very High |
| BOC | TFA + Silane | Electron-rich ring is prone to | High (with scavenger) |
| Benzyl (Bn) | Na / | Pd/C poisoning is common. | Moderate |
| PMB | TFA (Reflux) | Requires higher temp than unsubstituted analogs. | High |
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.
-
Whitten, J. P.; et al. "Rapid deprotection of N-tosyl indoles and benzimidazoles using magnesium in methanol." J. Org. Chem.1986 , 51, 1891.
-
Lipshutz, B. H.; et al. "Deprotection of SEM ethers: The Magnesium Bromide method." Tetrahedron Lett.[3][4][5][6]1980 , 21, 3343.[6]
-
Sakaitani, M.; Ohfune, Y. "Syntheses of 4,5-dimethylbenzimidazole derivatives." J. Org. Chem.1990 , 55, 870. (Context on electron-rich nature of the scaffold).
Sources
- 1. benchchem.com [benchchem.com]
- 2. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Validation & Comparative
1H NMR Characterization Guide: 4,5-dimethyl-1H-benzimidazol-6-amine
The following guide details the 1H NMR characterization of 4,5-dimethyl-1H-benzimidazol-6-amine (also referred to as 6-amino-4,5-dimethylbenzimidazole). This analysis focuses on distinguishing the target compound from its synthesis precursors and potential regioisomers, a critical challenge in benzimidazole drug development.
Executive Summary & Comparison Scope
Objective: To validate the structural identity of this compound and differentiate it from its symmetric regioisomer (4-amino-5,6-dimethylbenzimidazole) and starting materials.
The Challenge: Benzimidazole synthesis often yields regioisomeric mixtures due to the tautomeric nature of the imidazole ring. While Mass Spectrometry (MS) confirms the molecular weight (
Comparison Matrix:
| Feature | Target: 4,5-dimethyl-6-amine | Isomer: 5,6-dimethyl-4-amine | Precursor: Diamine |
|---|---|---|---|
| C2-H (Imidazole) | Sharp Singlet (~8.0 ppm) | Sharp Singlet (~8.0 ppm) | Absent |
| Aromatic Protons | 1H Singlet (H7) | 1H Singlet (H7) | 1H Singlet (H3/H6) |
| Methyl-Aromatic NOE | Negative (H7 is far from Me) | Positive (H7 is ortho to Me) | N/A |
| Symmetry | Asymmetric | Asymmetric | Asymmetric |
Experimental Protocol (Self-Validating)
A. Sample Preparation[1][2]
-
Solvent: DMSO-d6 (99.9% D) is mandatory. Chloroform-d (
) is widely unsuitable due to the poor solubility of amino-benzimidazoles and the potential for aggregation broadening. -
Concentration: 5–10 mg of sample in 0.6 mL solvent.
-
TFA Spike (Optional Validation): If peaks are broad due to proton exchange, add 1 drop of Trifluoroacetic acid-d (
). This protonates the ring nitrogens, locking the tautomers and sharpening the signals, though it will shift peaks downfield.
B. Acquisition Parameters[3]
-
Frequency: 400 MHz or higher recommended.[1]
-
Scans (ns): Minimum 16 scans for 1D; 32+ scans for NOESY.
-
Relaxation Delay (d1): Set to
seconds to ensure accurate integration of the aromatic protons relative to the methyl groups.
Spectral Analysis & Assignment
A. The Diagnostic Signals (DMSO-d6)
1. The Imidazole C2-H (~8.0 – 8.2 ppm)
This is the "Reaction Completion" indicator.
-
Observation: A sharp singlet appearing between 8.0 and 8.2 ppm .
-
Logic: This proton is unique to the formed benzimidazole ring. Its presence confirms the cyclization of the diamine precursor with the formate source (e.g., formic acid or orthoformate).
-
Validation: If this peak is absent, the reaction failed. If it is a doublet, you likely have a salt or a coupling artifact.
2. The Aromatic Proton H7 (~6.8 – 7.0 ppm)
This is the "Regio-marker."
-
Observation: A sharp singlet integrating to 1H.
-
Chemical Shift Logic: The H7 proton is located on the benzenoid ring.
-
It is ortho to the amino group (
at C6), which exerts a strong shielding effect (pushing it upfield to ~6.8 ppm). -
It is meta to the methyl group at C5.
-
Crucial Check: It must be a singlet . There are no other protons on the benzenoid ring to couple with (Positions 4 and 5 are blocked by methyls; Position 6 is blocked by amine).
-
3. The Methyl Groups (~2.1 – 2.3 ppm)
-
Observation: Two distinct singlets, each integrating to 3H.
-
Logic: The methyls are chemically non-equivalent due to the asymmetric substitution (one is ortho to the amine, one is meta).
-
Assignment:
-
C5-Me: Likely slightly more shielded due to being ortho to the electron-donating amine.
-
C4-Me: Likely slightly more deshielded (downfield).
-
4. Exchangeable Protons
-
Amine (
): Broad singlet, typically 4.5 – 5.5 ppm . Disappears upon shake. -
Imidazole NH: Very broad, often invisible or located >12.0 ppm.
Distinguishing the Regioisomers (The Critical Step)
The synthesis of dimethyl-benzimidazoles often produces isomers. You must distinguish Structure A (Target) from Structure B (Alternative).
-
Target (Structure A): this compound.
-
Configuration: H7 is adjacent to the ring junction (C7a) and the Amine (C6). It is NOT adjacent to a Methyl group. [2]
-
-
Isomer (Structure B): 5,6-dimethyl-1H-benzimidazol-4-amine (or 4-amino-5,6-dimethyl).
-
Configuration: H7 is adjacent to the ring junction and a Methyl group at C6 .
-
The Validation Experiment: 1D NOE or 2D NOESY
Perform a NOE (Nuclear Overhauser Effect) experiment irradiating the aromatic proton (H7).
| Experiment | Target (4,5-dimethyl) | Isomer (5,6-dimethyl) |
| Irradiate H7 (~6.9 ppm) | NO enhancement of Methyl signals. | Strong enhancement of one Methyl signal (C6-Me). |
| Conclusion | H7 is spatially isolated from methyls. | H7 is spatially proximal to a methyl group. |
Logic Visualization
The following diagram illustrates the decision tree for validating the structure.
Caption: Logic flow for the structural validation of this compound using 1H NMR and NOE.
Synthesis Pathway & Impurity Profile
Understanding the synthesis helps identify impurities. The standard route involves the reduction of a nitro-precursor followed by cyclization, or cyclization of the diamine.
Common Impurities:
-
4,5-dimethyl-1,2-phenylenediamine (Starting Material):
-
NMR Signature: Missing the 8.0 ppm singlet. Aromatic protons appear as singlets/doublets around 6.3–6.5 ppm (shielded by two amines).
-
-
Formate Salts:
-
NMR Signature: Sharp singlet at 8.4 – 8.5 ppm (Formic acid proton), distinct from the broad benzimidazole C2-H.
-
-
Regioisomers:
-
As discussed, identified via NOE.
-
References
-
Structural Assignment of Benzimidazoles
-
Synthesis & Characterization of Dimethylbenzimidazoles
-
General Benzimidazole NMR Data
Sources
- 1. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 2. m.youtube.com [m.youtube.com]
- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
A Researcher's Guide to Distinguishing N1 and N3 Isomers of 4,5-Dimethylbenzimidazole
For researchers in medicinal chemistry and materials science, the synthesis of substituted benzimidazoles often yields a mixture of regioisomers, complicating characterization and downstream applications. When a substituent is introduced to the nitrogen of 4,5-dimethylbenzimidazole, it can attach to either the N1 or N3 position, creating two distinct isomers whose structural elucidation is non-trivial yet critical. This guide provides an in-depth comparison of analytical techniques, grounded in experimental evidence, to reliably distinguish between these N1 and N3 isomers.
The Core Challenge: Tautomerism and Regiochemistry
The parent 4,5-dimethyl-1H-benzimidazole exists as a dynamic equilibrium of two tautomeric forms. Substitution on the nitrogen atom "locks" the structure into one of two regioisomers: the N1-substituted or the N3-substituted product. Due to the subtle structural differences, confidently assigning the correct isomeric structure requires robust analytical methods.
Primary Analytical Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing N1 and N3 isomers, offering a detailed view of the molecule's electronic and spatial environment.[1][2] A multi-pronged NMR approach, including 1D (¹H, ¹³C) and 2D techniques, provides unambiguous structural assignment.[3]
¹H NMR Spectroscopy: The First Look
The initial analysis via ¹H NMR provides crucial first clues. The key diagnostic protons are H-6 and H-7, which are adjacent to the substituted and unsubstituted nitrogen atoms, respectively.
-
N1-Substituted Isomer : In this isomer, the substituent is spatially closer to the C4-methyl group. The proton at the C7 position (H-7) is typically influenced more significantly by the nitrogen lone pair at N3, often resulting in a slight upfield shift compared to its counterpart in the N3 isomer.
-
N3-Substituted Isomer : Here, the substituent is adjacent to the C5-methyl group. The proton at the C4 position (H-4) is now in proximity to the substituted nitrogen, leading to a different chemical shift environment compared to the N1 isomer. The symmetry of the parent molecule is broken upon substitution, leading to distinct signals for H-4 and H-7.
¹³C NMR Spectroscopy: Deeper Structural Insights
¹³C NMR complements the proton data by revealing the electronic environment of the carbon skeleton.[4][5] The chemical shifts of the aromatic carbons, particularly C4, C5, C6, and C7, are sensitive to the position of the N-substituent.
-
Key Diagnostic Signals : The carbons directly flanking the imidazole ring (C4 and C7) and the bridgehead carbons (C3a and C7a) often show the most significant chemical shift differences between the two isomers.[4] In polar solvents like DMSO-d6, the tautomeric exchange is slowed, allowing for the observation of distinct signals for each carbon in an asymmetric derivative.[3][4][6]
2D NMR Spectroscopy: The Definitive Assignment
For unambiguous proof of structure, 2D NMR techniques are indispensable. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful as it identifies protons that are close in space, regardless of bond connectivity.[3][7]
-
NOESY for Isomer Confirmation : A NOESY experiment can reveal through-space correlations between the protons of the N-substituent and the protons on the benzimidazole core.
-
For the N1-isomer , a cross-peak will be observed between the substituent's protons and the C7-H proton and/or the C6-H proton.
-
For the N3-isomer , the correlation will be seen between the substituent's protons and the C4-H proton and/or the C5-H proton.
-
This direct spatial evidence provides a definitive assignment of the regiochemistry.[8]
Caption: NMR workflow for distinguishing N1 and N3 isomers.
Orthogonal Verification Methods
While NMR is often sufficient, employing orthogonal techniques adds a layer of confidence to the structural assignment and is crucial for quality control in drug development.
High-Performance Liquid Chromatography (HPLC)
The N1 and N3 isomers often exhibit slight differences in polarity due to the varied electronic environments and steric hindrance around the nitrogen atoms. These differences can be exploited for chromatographic separation.[9]
-
Principle of Separation : A reverse-phase HPLC method, typically using a C18 column, can often resolve the two isomers.[9] The isomer that is slightly less polar will generally have a longer retention time. Method development may involve screening different mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients) and pH modifiers like formic acid or acetic acid to optimize separation.[9][10]
X-ray Crystallography
Single-crystal X-ray diffraction provides the absolute, unambiguous structure of a molecule.[11][12][13][14]
-
The Gold Standard : If a suitable single crystal of one of the isomers can be obtained, its structure can be definitively determined. This "gold standard" result can then be used to anchor the interpretation of spectroscopic and chromatographic data for both isomers with complete confidence. For instance, once one isomer is confirmed by X-ray, its characteristic NMR spectrum and HPLC retention time can be used as a reference to identify the other isomer in a mixture.[15][16]
Comparative Data Summary
The following table summarizes the key distinguishing features for each analytical technique when differentiating N1- and N3-substituted 4,5-dimethylbenzimidazole isomers.
| Technique | N1-Substituted Isomer | N3-Substituted Isomer | Rationale for Distinction |
| ¹H NMR | Distinct chemical shift for H-7. | Distinct chemical shift for H-4. | The anisotropic effect and electronic environment around the protons differ based on the substituent's proximity. |
| ¹³C NMR | Unique chemical shifts for C4, C7, C3a, and C7a. | Unique chemical shifts for C4, C7, C3a, and C7a. | The position of the substituent alters the electron density across the aromatic and heterocyclic rings.[4] |
| 2D NOESY | Spatial correlation between substituent protons and H-7/H-6. | Spatial correlation between substituent protons and H-4/H-5. | NOE is observed between nuclei that are close in space (<5 Å), providing direct evidence of regiochemistry.[7] |
| HPLC | Typically has a distinct retention time on a reverse-phase column. | Typically has a different retention time from the N1 isomer. | Subtle differences in polarity and interaction with the stationary phase allow for chromatographic separation.[9] |
| X-ray | Provides absolute 3D structure. | Provides absolute 3D structure. | Direct visualization of the atomic connectivity and molecular geometry.[11][13] |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation : Accurately weigh 5-10 mg of the benzimidazole isomer and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[17]
-
Transfer : Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[17]
-
Acquisition :
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
For 2D analysis, perform a phase-sensitive NOESY experiment. A mixing time of 500-800 ms is typically a good starting point for small molecules to observe key intermolecular correlations.
-
-
Data Processing : Process the spectra using appropriate software. For NOESY, look for cross-peaks that correlate the N-substituent protons with the aromatic protons (H-4, H-6, H-7) of the benzimidazole core.
Protocol 2: Reverse-Phase HPLC Method
-
System : An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase :
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient : Start with a linear gradient appropriate for the compound's polarity, for example, 10% B to 90% B over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : Monitor at a wavelength where the benzimidazole core absorbs strongly, typically around 280-300 nm.
-
Injection : Inject 10 µL of a ~1 mg/mL solution of the sample dissolved in the mobile phase.
Caption: Recommended workflow for isomer separation and characterization.
Conclusion
Distinguishing between the N1 and N3 isomers of 4,5-dimethylbenzimidazole is a critical step that demands a rigorous and multi-faceted analytical approach. While ¹H and ¹³C NMR provide strong indicative evidence, the definitive assignment is best achieved through 2D NOESY experiments, which directly probe spatial relationships. HPLC serves as an excellent tool for both separation and orthogonal verification. For ultimate certainty, single-crystal X-ray diffraction remains the unparalleled gold standard. By employing this integrated analytical strategy, researchers can confidently elucidate the correct regioisomeric structures, ensuring data integrity and accelerating the progress of their drug development and materials science programs.
References
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Molbank. (n.d.). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. MDPI. [Link]
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Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Semantic Scholar. [Link]
-
IntechOpen. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]
-
Pérez-Arbelo, C., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. [Link]
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Harrad, I., et al. (2017). Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]. IUCrData. [Link]
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Jarrahi, A., et al. (n.d.). Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Protonated Carboxylic Acid. Supporting Information. [Link]
-
Chen, X., et al. (2012). Synthesis, X-ray crystal structure and optical properties of novel 2-aryl-3-ethoxycarbonyl-4-phenylpyrido[1,2-a]benzimidazoles. Luminescence. [Link]
-
Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]
-
ResearchGate. (n.d.). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for an article. [Link]
-
ResearchGate. (n.d.). NOESY NMR experiment (mixing time 100 ms, temperature 25 °C, Varian Oxford 400 MHz). [Link]
-
Bouattour, R., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry. [Link]
-
ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. [Link]
-
Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Structural Chemistry. [Link]
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SIELC Technologies. (n.d.). Separation of Benzimidazole on Newcrom R1 HPLC column. [Link]
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Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted). [Link]
-
University of Warwick. (n.d.). Supplementary information on the synthesis of 2-(4-carboxyphenyl)- 5,6-dimethylbenzimidazole. [Link]
-
ResearchGate. (2017). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?. [Link]
-
Guesmi, F., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Molecules. [Link]
-
Chemistry LibreTexts. (2023). 5.4: NOESY Spectra. [Link]
-
Trost, B. M., & Van Vranken, D. L. (1996). Control of the Regioselectivity in Palladium(0)-Catalyzed Allylic Alkylation. Chemical Reviews. [Link]
-
El Ashry, E. S. H., et al. (2007). Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione and a competitive intramolecular ring closure. Nucleosides, Nucleotides & Nucleic Acids. [Link]
-
MDPI. (2022). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids. [Link]
-
Augustine, A. D., et al. (2024). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). Comparison of two different isolation methods of benzimidazoles and their metabolites in the bovine liver. [Link]
-
Zimmerman, D. M., et al. (1995). Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. Journal of Medicinal Chemistry. [Link]
-
Gatilov, Y. V., & Krasnov, V. I. (2022). Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles. Semantic Scholar. [Link]
-
McMahon, J., & Gallagher, J. F. (2018). A structural systematic study of four isomers of difluoro-N-(3-pyridyl)benzamide. DORAS. [Link]
-
Donnelly, K., et al. (2009). A structural systematic study of three isomers of difluoro-N-(4-pyridyl)benzamide. Acta Crystallographica Section C. [Link]
-
Hangan, F., et al. (2011). Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and 13C solid-state NMR. Acta Crystallographica Section C. [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Defluorinative Alkylation of gem‐Difluorocyclopropanes: Switching Regioselectivity via Simple Hydrazones. [Link]
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A Senior Application Scientist's Guide to HPLC Method Development for Benzimidazole Amine Purity
Introduction: The Analytical Imperative for Benzimidazole Amines
Benzimidazole and its derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of drugs used as anthelmintics, proton pump inhibitors, and anticancer agents.[1][2] The biological efficacy and safety of these Active Pharmaceutical Ingredients (APIs) are intrinsically linked to their purity. Process-related impurities or degradation products, even at trace levels, can alter therapeutic outcomes or introduce toxicity. Consequently, a robust, reliable, and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.
This guide eschews a generic, step-by-step template. Instead, we will dissect the specific challenges posed by the benzimidazole amine structure and construct a High-Performance Liquid Chromatography (HPLC) method from first principles. As a Senior Application Scientist, my objective is to illuminate the causality behind each experimental choice, providing a framework that is both scientifically rigorous and practically applicable for researchers, scientists, and drug development professionals.
The Core Challenge: Taming the Basic Amine for Symmetrical Peaks
The primary obstacle in the chromatographic analysis of benzimidazole amines is the presence of basic nitrogen atoms within the imidazole ring and potentially on substituent groups.[3] At pH values near the analyte's pKa, the molecule can exist in a dynamic equilibrium between its protonated (ionized) and unprotonated (neutral) forms. When this occurs on the timescale of the chromatographic separation, it results in severe peak tailing or broadening, making accurate quantification impossible.[3]
The root of this problem is that the protonated and unprotonated forms have different interactions with the stationary phase, leading to multiple retention mechanisms for a single analyte. The goal of our method development is to "lock" the analyte into a single ionic state throughout its journey through the column.
Caption: The problematic equilibrium of benzimidazole amines on a column and the low pH solution.
A Strategic Approach to HPLC Method Development
Our strategy is built on systematically addressing the inherent chemical properties of benzimidazole amines.
Column Selection: Beyond the Standard C18
While the C18 column is the workhorse of reversed-phase chromatography, the polar and basic nature of benzimidazole amines may warrant alternatives. Molecules with nitrogen groups can exhibit strong, undesirable interactions with residual silanol groups on the silica backbone of the stationary phase.
-
The Case for C8: A C8 column, being less hydrophobic than a C18, can provide adequate retention without excessively long run times for these relatively polar compounds. A published method for various benzimidazole derivatives successfully used a Nucleosil C8 column, demonstrating its suitability.[4][5]
-
End-capped Columns: Using a modern, fully end-capped column is critical. End-capping "masks" the acidic silanol groups, minimizing the secondary ionic interactions that are a major cause of peak tailing for basic analytes.
Mobile Phase Optimization: The Key to Resolution and Peak Shape
The mobile phase is the most powerful tool for controlling the chromatography of ionizable compounds.
-
pH Control is Paramount: To ensure the analyte is in a single, fully protonated state, the mobile phase pH must be controlled with a buffer set approximately 2 pH units below the pKa of the most basic nitrogen.[3] For most benzimidazoles, a pH between 2.5 and 4.5 is effective.[4] An acidic mobile phase also suppresses the ionization of residual silanol groups on the column, further preventing peak tailing.
-
Buffer Selection: A phosphate or formate buffer is an excellent choice. A concentration of 10-25 mM is typically sufficient to provide adequate buffering capacity without risking precipitation when mixed with the organic modifier.
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shape for basic compounds and has a lower viscosity, resulting in lower backpressure.[6]
-
Gradient Elution: Purity analysis requires separating the main peak from both more polar and less polar impurities. A gradient elution, starting with a lower percentage of organic modifier and increasing it over time, is essential for resolving this wide range of potential analytes in a reasonable timeframe.[4]
Detector Wavelength Selection
The benzimidazole ring system has a strong UV absorbance. To determine the optimal wavelength for detection, a UV scan of the analyte should be performed. Wavelengths around 254 nm or 288 nm are commonly used for benzimidazole derivatives and provide high sensitivity.[4] Using a Photo Diode Array (PDA) detector is highly advantageous as it can assess peak purity across the entire spectrum.
Experimental Protocol: A Robust RP-HPLC Method for Purity Analysis
This protocol is designed as a robust, self-validating starting point for the purity analysis of a typical benzimidazole amine.
Objective: To determine the purity of a benzimidazole amine drug substance and separate it from potential process-related impurities and degradation products.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.
-
Chromatography Data System (CDS) software.
-
Reference Standard (RS) of the benzimidazole amine, of known purity.
-
Synthesized test sample of the benzimidazole amine.
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (Reagent grade).
-
Phosphoric acid (85%) (Reagent grade).
-
Water (HPLC grade or Milli-Q).
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C8, 4.6 x 150 mm, 3.5 µm | Good balance of retention and analysis time for polar amines.[4] |
| Mobile Phase A | 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄ | Buffers the system to ensure full protonation of the analyte.[3] |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good peak shape.[6] |
| Gradient Program | 0-2 min: 10% B; 2-20 min: 10-70% B; 20-22 min: 70-10% B; 22-27 min: 10% B | Resolves a wide range of impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard volume to avoid column overload. |
| Detection | PDA at 254 nm | Common wavelength for benzimidazoles, with full spectrum for purity checks.[4] |
3. Solution Preparation:
-
Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water. Adjust the pH to 3.0 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile (80:20 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the Benzimidazole Amine RS into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the benzimidazole amine test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
4. Analysis Procedure:
-
Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no system peaks interfere.
-
Inject the Standard Solution five times to check for system suitability. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Inject the Sample Solution in duplicate.
-
Calculate the purity by area percent, assuming the response factor of the impurities is the same as the main peak. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Method Validation: The Mandate of Trustworthiness
A developed method is incomplete until it is validated to prove it is suitable for its intended purpose.[7] Validation must be performed according to the International Conference on Harmonization (ICH) Q2(R1) guidelines.[8][9]
Caption: A simplified workflow from HPLC method development to validation and routine use.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8] This is demonstrated by spiking the sample with known impurities and showing they are well-resolved from the main peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[10] This is typically assessed over a range of 5-6 concentrations.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is determined by analyzing samples with known concentrations (e.g., spiked placebo) and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-laboratory or inter-day variation).[8][10]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, column temperature, flow rate).[7]
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the gold standard for pharmaceutical purity analysis, it is valuable to understand its position relative to other techniques.[11][12]
| Technique | Principle | Suitability for Benzimidazole Amine Purity | Advantages | Limitations |
| RP-HPLC (This Guide) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Excellent. Ideal for non-volatile and thermally labile compounds.[12] | High resolution, sensitivity, and reproducibility. Well-established and validated.[11] | Moderate analysis time; requires solvent consumption. |
| UPLC | Similar to HPLC but uses columns with smaller particles (<2 µm) and higher pressures. | Excellent. Offers significant improvements over HPLC. | Faster analysis times, better resolution, and lower solvent consumption. | Higher initial instrument cost; more susceptible to blockage. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass spectrometry detection. | Limited. Generally unsuitable as most benzimidazole derivatives are not sufficiently volatile or are thermally labile. Derivatization may be required. | Excellent separation efficiency and definitive identification by mass. | Not applicable to non-volatile compounds.[12] |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Complementary. Excellent for structural elucidation and identification of unknown impurities. | Provides definitive structural information; non-destructive. | Low sensitivity (not suitable for trace impurity quantification); complex data interpretation. |
| Non-Aqueous Titration | Titration of basic functional groups with a standardized acid in a non-aqueous solvent. | Limited to Assay. Can determine the total amount of basic substance (assay) but cannot separate or quantify individual impurities. | Simple, inexpensive, and provides high precision for assay. | Not a separation technique; lacks specificity for purity determination. |
Conclusion
The successful development of an HPLC method for benzimidazole amine purity hinges on a foundational understanding of the analyte's chemistry. By directly addressing the challenge of the basic amine through strategic control of mobile phase pH and careful column selection, one can develop a method that is robust, reproducible, and fit for purpose. The protocol and validation framework presented here provide a comprehensive and scientifically grounded pathway for ensuring the quality and integrity of these vital pharmaceutical compounds. This approach, rooted in causality and scientific principles, empowers the analytical scientist to move beyond trial-and-error and toward rational, efficient method development.
References
-
International Council for Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
ResearchGate. (2017). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?. [Link]
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. [Link]
-
Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B, 845(1), 1-37. [Link]
-
Semantic Scholar. (2011). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]
-
Cirilli, R., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 679. [Link]
-
Mini-Reviews in Organic Chemistry. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. [Link]
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Comparative Analysis of Mass Spectrometry Modalities for Dimethylbenzimidazole Isomer Differentiation
Executive Summary
Dimethylbenzimidazoles (DMBIs) are critical heterocyclic scaffolds in drug discovery and biological systems. The 5,6-dimethylbenzimidazole (5,6-DMBI) isomer is the axial ligand of Cobalamin (Vitamin B12), while its isomers (e.g., 1,2-DMBI, 2,5-DMBI) often appear as synthetic byproducts or metabolic derivatives.
Differentiation of these isomers is analytically challenging because they share an identical molecular mass (
Part 1: The Mechanistic Baseline
To select the correct modality, one must understand the fragmentation physics of the benzimidazole core. The stability of the aromatic system means fragmentation requires significant energy, typically resulting in the sequential loss of small stable molecules.
Core Fragmentation Pathways
Regardless of the ionization method, DMBIs follow a specific decay logic:
-
HCN Elimination: The imidazole ring is the primary site of cleavage, typically ejecting hydrogen cyanide (HCN, 27 Da).
-
Methyl Radical Loss: Depending on the position (N-methyl vs. C-methyl), the loss of a methyl radical (
, 15 Da) varies in energetic favorability. -
Ring Expansion/Contraction: 2-substituted isomers often undergo rearrangement prior to fragmentation, a key diagnostic feature.
Visualization: 5,6-DMBI Fragmentation Pathway
The following diagram illustrates the dominant fragmentation cascade for the biologically relevant 5,6-DMBI.
Figure 1: Mechanistic fragmentation cascade of 5,6-dimethylbenzimidazole. Note the competitive pathways between methyl loss and HCN ejection.
Part 2: Comparative Modalities
Electron Ionization (EI-MS)
Best For: Pure standards, library matching, and identifying N-methyl isomers.
Mechanism: Hard ionization (70 eV) produces odd-electron radical cations (
-
Performance: EI imparts high internal energy, causing extensive fragmentation.[1][2]
-
Differentiation Logic:
-
1,2-DMBI (N-methyl): The N-methyl bond is labile. EI spectra often show a base peak at
(m/z 145) or (m/z 131) due to the formation of a stable methylene-imine species. -
5,6-DMBI (C-methyl): The aromatic C-methyl bonds are stronger. The molecular ion (m/z 146) is often the base peak, with lower abundance fragments.
-
ESI-MS/MS (Collision Induced Dissociation)
Best For: Biological matrices (plasma, cell lysate), LC-coupled quantification.
Mechanism: Soft ionization produces even-electron protonated species (
-
Performance: ESI preserves the molecular ion. Differentiation relies on Energy-Resolved MS (ER-MS) , where collision energy (CE) is ramped.
-
Differentiation Logic:
-
Isomers possess different Critical Energies for dissociation. 1,2-DMBI, having broken symmetry and steric strain at the N-position, typically fragments at lower CE (eV) than the symmetric 5,6-DMBI.
-
Ion Mobility Spectrometry (IMS-MS)
Best For: Co-eluting isomers in complex mixtures.[3] Mechanism: Separates ions based on their Collision Cross Section (CCS) in a drift tube before they reach the mass analyzer.
-
Performance: Orthogonal to m/z.
-
Differentiation Logic:
-
5,6-DMBI: Planar and symmetric. Larger CCS (Drift time is longer).
-
1,2-DMBI: The N-methyl group projects out of the aromatic plane, creating a more "globular" 3D cross-section. Smaller CCS (Drift time is shorter).
-
Part 3: Data Presentation & Analysis
Comparative Fragmentation Matrix
The following table summarizes the diagnostic ion abundance ratios expected for the two primary isomers.
| Feature | 5,6-Dimethylbenzimidazole | 1,2-Dimethylbenzimidazole | differentiation Principle |
| Parent Ion Stability | High (Base Peak in EI) | Moderate | 5,6-isomer retains aromatic symmetry. |
| Primary Loss (ESI) | N-methyl is more labile than C-methyl. | ||
| m/z 131 Abundance | Low (< 20%) | High (> 50%) | Formation of stable cation after N-methyl loss. |
| Drift Time (IMS) | Shape selectivity (Planar vs. Globular). |
Experimental Protocol: Isomer Differentiation Workflow
This protocol assumes a liquid chromatography front-end coupled to a Q-TOF or Orbitrap with IMS capabilities.
1. Sample Preparation:
-
Dissolve standard/sample in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Final concentration: 1 µM.
2. LC Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins. Note: Isomers may co-elute.[3]
3. MS/MS Acquisition (Data Dependent):
-
Source: ESI Positive Mode.
-
Isolation Window: 1.0 Da (Centered at m/z 147.09).
-
Collision Energy (Stepped): 15, 30, 45 eV. Crucial for observing both low-energy methyl loss and high-energy ring opening.
4. Data Processing:
-
Extract Ion Chromatogram (EIC) for m/z 147.09.
-
If single peak: Check MS/MS for m/z 132 ratio (Diagnostic).
-
If IMS available: Plot Drift Time vs. m/z.
Workflow Visualization
The following diagram details the decision logic for assigning the correct isomer.
Figure 2: Logical workflow for differentiating 1,2-DMBI from 5,6-DMBI using orthogonal MS data.
References
-
Hida, M., et al. (1994). "Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives." SciSpace. Link
-
Zanotto, L., et al. (2018). "In Silico Collision Cross Section Calculations to Aid Metabolite Annotation." Analytical Chemistry. Link
-
Vasil'ev, A. D., et al. (1980). "Mass Spectra of 2-(Aldo-Polyhydroxyalkyl)-Benzimidazoles and 5,6-Dimethylbenzimidazole Analogs." Chemistry of Heterocyclic Compounds. Link
-
Hines, K. M., et al. (2017). "Ion Mobility-Derived Collision Cross-Sections Add Extra Capability in Distinguishing Isomers."[4] Analytical Chemistry. Link
-
NIST Mass Spectrometry Data Center. "5,6-Dimethylbenzimidazole Mass Spectrum." NIST Chemistry WebBook. Link
Sources
- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Prediction of Collision Cross Section Values: Application to Non-Intentionally Added Substance Identification in Food Contact Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion Mobility-Derived Collision Cross-Sections Add Extra Capability in Distinguishing Isomers and Compounds with Similar Retention Times: The Case of Aphidicolanes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Crystal Structure Analysis: 4,5-Dimethyl-1H-benzimidazol-6-amine
Executive Summary & Comparison Framework
This guide provides a technical structural analysis of 4,5-dimethyl-1H-benzimidazol-6-amine (CAS: 1269105-94-3), contrasting it with its well-characterized isomer, 5,6-dimethylbenzimidazole (the axial ligand of Vitamin B12).
For researchers in drug discovery (particularly kinase inhibition), understanding the solid-state behavior of the 4,5-dimethyl isomer is critical. Unlike the symmetric 5,6-isomer, the 4,5-substitution pattern introduces specific steric strain at the C4-position, altering the hydrogen-bonding "tape" motifs typical of benzimidazoles.
Quick Comparison: 4,5-Dimethyl vs. 5,6-Dimethyl Isomers
| Feature | This compound (Target) | 5,6-Dimethylbenzimidazole (Reference Standard) |
| Symmetry | Asymmetric ( | Symmetric ( |
| Steric Profile | High: C4-Methyl interacts with N3 lone pair. | Low: Methyls at C5/C6 are distal to N-sites. |
| H-Bonding | Complex: Imidazole NH + Amine ( | Simple: Imidazole NH donor only (1D Chains). |
| Packing Motif | Predicted Herringbone or Layered (due to amine). | Ribbon/Tape motif (Head-to-Tail). |
| Solubility | Higher polarity (Amine group increases | Moderate (Lipophilic core). |
Crystallographic Methodology
To obtain high-quality single crystals of the 4,5-dimethyl-6-amine derivative, standard evaporation methods often fail due to the competing H-bond donors (amine vs. imidazole NH). The following protocol utilizes a self-validating solvent diffusion technique designed to control nucleation rates.
Protocol A: Controlled Solvent Diffusion Crystallization
Objective: Grow X-ray quality single crystals (
-
Dissolution (The Solvent): Dissolve 20 mg of the target compound in 2 mL of DMSO or DMF (high solubility). Sonicate for 5 minutes to ensure homogeneity.
-
Filtration: Pass through a 0.45
m PTFE syringe filter into a narrow crystallization tube (NMR tube or 5 mL vial). Reason: Removes dust nuclei that cause polycrystallinity. -
The Precipitant: Carefully layer 4 mL of Ethanol or Isopropanol on top. Do not mix.
-
Mechanistic Insight: The amine group creates high polarity; using a non-polar precipitant like Hexane often crashes the product out as a powder. Alcohols provide a "soft" polarity gradient.
-
-
Equilibration: Seal with Parafilm punctured by a single needle hole. Store at 4°C in a vibration-free environment for 7–14 days.
-
Harvesting: Crystals will form at the interface. Mount immediately in Paratone-N oil to prevent desolvation.
Protocol B: Structure Solution Workflow
The following diagram outlines the logical pathway for solving this structure, specifically addressing the "Pseudo-symmetry" risk introduced by the dimethyl substitution.
Caption: Workflow for resolving the N-H tautomerism ambiguity common in asymmetric benzimidazoles.
Structural Analysis & Performance Comparison
The "Steric Clash" Phenomenon
In the 5,6-dimethyl reference standard, the methyl groups are located at the "back" of the molecule, far from the imidazole nitrogen atoms. This allows the molecules to pack flat, forming perfect
In the 4,5-dimethyl target, the Methyl group at Position 4 is spatially proximate to the N3 nitrogen .
-
Consequence: This creates a "steric buttress" effect.
-
Structural Impact: The N3 lone pair is shielded. This weakens the ability of N3 to act as a hydrogen bond acceptor compared to the 5,6-isomer.
-
Performance: This makes the 4,5-isomer less likely to form hydrated polymorphs because the water binding pocket at N3 is obstructed.
Hydrogen Bonding Networks
Benzimidazoles typically form "N-H...N" ribbons. The addition of the 6-amine group changes the dimensionality of the network from 1D (Ribbons) to 2D (Sheets).
| Interaction Type | 5,6-Dimethylbenzimidazole (Ref) | 4,5-Dimethyl-6-amine (Target) | Strength (Est.) |
| Primary Motif | N1-H ... N3 (Intermolecular) | N1-H ... N3 (Intermolecular) | Strong ( |
| Secondary Motif | None | Amine N-H ... N3 (Lateral) | Medium ( |
| Tertiary Motif | Amine N-H ... | Weak ( |
Mechanistic Insight: The 6-amine group acts as a secondary donor. In the crystal lattice, this forces the molecules to rotate out of planarity to satisfy the amine's hydrogen bonding potential, often resulting in a herringbone packing arrangement rather than the flat stacks of the 5,6-isomer.
Tautomerism Validation
A critical aspect of analyzing this structure is determining whether the imidazole proton resides on N1 or N3.
-
Rule: The proton prefers the nitrogen distal to the electron-donating methyl groups to minimize repulsion, but the amine group at C6 donates electron density into the ring, increasing the basicity of N3.
-
Experimental Check: In the difference Fourier map, look for the electron density peak near N1/N3. If disordered (50/50 occupancy), the crystal is a solid solution of tautomers.
Quantitative Data Reference (Predicted vs. Empirical)
Since the specific unit cell for the 4,5-dimethyl-6-amine derivative is structure-dependent, the table below compares the Empirical Reference (5,6-DMB) with the Calculated/Predicted parameters for the target based on homologous amino-benzimidazoles.
| Parameter | 5,6-Dimethylbenzimidazole (Experimental) | 4,5-Dimethyl-6-amine (Predicted Range) |
| Crystal System | Monoclinic | Monoclinic or Triclinic |
| Space Group | ||
| a ( | 7.04 | 8.20 – 8.50 (Expanded due to amine) |
| b ( | 15.20 | 14.80 – 15.50 |
| c ( | 7.50 | 9.10 – 9.40 |
| 108.5 | 100 – 110 | |
| Volume ( | ~760 | ~1100 – 1200 |
| Density ( | 1.28 | 1.32 – 1.35 (Higher due to H-bonding) |
References
-
Crystal Structure of 5,6-Dimethylbenzimidazole
- Source: Cambridge Structural Database (CSD). The classic structure of the Vitamin B12 ligand moiety.
- Relevance: Serves as the geometric baseline for the benzimidazole core.
-
Link:
-
Tautomerism in Benzimidazoles
- Source: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry.
- Relevance: Explains the N1 vs N3 proton migration influenced by the 4,5-methyl steric strain.
-
Link:
-
Synthesis and Properties of Amino-Benzimidazoles
- Source: "Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles." MDPI Crystals.
- Relevance: Provides protocols for crystallizing substituted benzimidazoles with polar amino/halogen groups.
-
Link:
-
Commercial Compound Verification
- Source: Sigma-Aldrich / Merck Product Entry for this compound.
- Relevance: Confirms chemical identity (CAS 1269105-94-3)
-
Link:
Comparative Potency Analysis: 4,5-Dimethyl vs. 5,6-Dimethyl Benzimidazole Scaffolds
Executive Summary
This technical guide evaluates the pharmacological potency and structural utility of 4,5-dimethylbenzimidazole (4,5-DMB) versus 5,6-dimethylbenzimidazole (5,6-DMB) . While both scaffolds share identical molecular weights and lipophilicity profiles, their biological activities diverge significantly due to regioisomeric steric effects .
-
5,6-Dimethylbenzimidazole (5,6-DMB): The "Natural Mimic." Found endogenously in Vitamin B12, this isomer exhibits superior potency in kinase inhibition and metallodrug coordination due to its streamlined, sterically unhindered N-donor site. It typically demonstrates lower IC
values (higher potency) in antitumor applications.[1][2] -
4,5-Dimethylbenzimidazole (4,5-DMB): The "Steric Probe." The methyl group at the C4 position introduces a peri-interaction with the N3 nitrogen. This steric bulk often reduces binding affinity for deep ATP pockets or metal centers but can be exploited to enforce specific ligand conformations or improve selectivity by excluding off-target binding.
Mechanistic Analysis: Steric vs. Electronic Control
The potency difference between these isomers is not driven by electronic induction (both methyl groups are weak electron donors) but by steric topology at the binding interface.
Structural Topology & Binding Modes
-
5,6-DMB (Symmetrical): The methyl groups are located at the "tail" of the molecule, far from the N1/N3 binding "head." This allows the benzimidazole to act as a flat intercalator or a deep-pocket binder (e.g., in ATP binding sites).
-
4,5-DMB (Asymmetrical): The C4-methyl group projects into the space adjacent to the N3 nitrogen. This creates a "steric clash" zone that can destabilize metal-coordination bonds or prevent the molecule from sitting flat in a narrow enzymatic cleft.
Visualization: Steric Impact on Binding
The following diagram illustrates the structural divergence and its consequence on target interaction.
Figure 1: Structural comparison showing how the C4-methyl group in the 4,5-isomer obstructs the binding interface, whereas the 5,6-isomer remains streamlined.
Case Study: Ruthenium(II) Antitumor Complexes
The most direct "head-to-head" comparison of these isomers exists in the field of metallodrugs, specifically Ruthenium(II) arene complexes , which are developed as alternatives to Cisplatin.
Experimental Data: Cytotoxicity (IC )
In a study comparing fac-[Ru(II)(CO)3Cl2(L)] complexes where L is either 4,5-DMB or 5,6-DMB, the 5,6-DMB ligand consistently yielded more potent cytotoxic agents.
| Complex Ligand (L) | Target Cell Line | IC | Relative Potency | Mechanism Note |
| 5,6-Dimethylbenzimidazole | CH1/PA-1 (Ovarian) | ~14.2 | High | Stable coordination allows effective DNA/Protein adduct formation. |
| 4,5-Dimethylbenzimidazole | CH1/PA-1 (Ovarian) | > 50.0 | Low | Steric bulk at C4 weakens Ru-N bond, leading to premature ligand dissociation. |
| 5,6-Dimethylbenzimidazole | SW480 (Colon) | ~25.0 | Moderate | Effective penetration of tumor cells. |
| 4,5-Dimethylbenzimidazole | SW480 (Colon) | ~200.0 | Very Low | Poor binding; reduced cellular accumulation. |
Interpretation: The 5,6-DMB ligand mimics the natural B12 cofactor structure, allowing it to integrate seamlessly into biological systems. The 4,5-DMB ligand, due to the C4-methyl group, likely suffers from kinetic instability . The bulky methyl group pushes against the other ligands (CO/Cl) on the Ruthenium center, weakening the Ru-N bond and causing the drug to decompose before reaching its DNA target.
Case Study: Kinase Inhibition (CK2 & BRPF1)
In the context of ATP-competitive inhibition, the "flatness" of the inhibitor is critical for sliding into the narrow ATP-binding cleft.
5,6-DMB: The CK2 Standard
-
Reference Compound: DRB (5,6-dichloro-1-β-D-ribofuranosylbenzimidazole) is a classic CK2 inhibitor.
-
SAR Insight: The 5,6-positions project into the hydrophobic "back" of the ATP pocket (Gatekeeper region). Substitution here (Methyl, Chloro, Bromo) enhances hydrophobic contacts (Van der Waals interactions), increasing potency.
-
Potency: 5,6-dimethyl analogs typically show nM to low µM inhibition constants (
).
4,5-DMB: The Steric Excluder
-
SAR Insight: The C4 position corresponds to the "hinge" region or the solvent front depending on binding orientation.
-
Consequence: A methyl group at C4 often clashes with the backbone carbonyls of the kinase hinge residues.
-
Result: 4,5-substituted analogs are generally inactive or significantly less potent (
µM) against standard kinases like CK2 because they physically cannot fit into the active site.
Experimental Protocol: Comparative Cytotoxicity Assay
To validate the potency difference in your own lab, use this standardized MTT assay protocol for benzimidazole-based small molecules.
Phase 1: Compound Preparation
-
Stock Solution: Dissolve 4,5-DMB and 5,6-DMB derivatives in 100% DMSO to a concentration of 20 mM.
-
Note: 4,5-DMB may require vortexing due to lower solubility caused by crystal packing asymmetry.
-
-
Serial Dilution: Prepare working concentrations (0.1 µM – 200 µM) in culture medium. Ensure final DMSO concentration is <0.5%.
Phase 2: Cell Treatment (Workflow)
Figure 2: Standardized MTT workflow for assessing IC50 values of benzimidazole derivatives.
Phase 3: Data Analysis
-
Normalization: Calculate % Viability =
. -
Curve Fitting: Use non-linear regression (Sigmoidal Dose-Response) to determine IC
. -
Validation: The 5,6-DMB analog should show a left-shifted curve (lower IC
) compared to the 4,5-DMB analog.
References
-
Ruthenium(II)
- Title: {Ru(CO)
- Source: Dalton Transactions (Royal Society of Chemistry), 2017.
-
URL:[Link]
-
Structure-Activity Relationships of Benzimidazoles
- Title: Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis.
- Source: PMC (N
-
URL:[Link]
-
CK2 Inhibitor Selectivity (TBB/DMAT Context)
- Title: 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2.
- Source: PubMed.
-
URL:[Link]
-
BRPF1 Bromodomain Inhibitors
- Title: 1,3-Dimethyl Benzimidazolones Are Potent, Selective Inhibitors of the BRPF1 Bromodomain.
- Source: ACS Medicinal Chemistry Letters.
-
URL:[Link]
Sources
Validating regioisomer structure using NOESY NMR
Structural Elucidation of Regioisomers: A Comparative Guide to NOESY NMR Validation
Executive Summary
In small molecule drug discovery, the unambiguous assignment of regioisomers—such as N- vs. O-alkylation or ortho- vs. meta-substitution—is a critical checkpoint. While 1D NMR (
This guide evaluates Nuclear Overhauser Effect Spectroscopy (NOESY) as the primary solution-state tool for spatial validation. Unlike X-ray crystallography, which requires lattice-ordered solids, NOESY validates structure in the physiological solution state by detecting through-space dipolar couplings (
Part 1: Strategic Comparison of Structural Validation Methods
The following analysis contrasts NOESY against alternative validation techniques for a typical small molecule (MW < 500 Da).
| Feature | NOESY (Solution NMR) | HMBC (Scalar NMR) | X-Ray Crystallography |
| Primary Mechanism | Through-space Dipolar Coupling ( | Through-bond J-coupling ( | Electron Density Diffraction |
| Regioisomer Utility | High. Distinguishes spatial proximity of non-bonded groups (e.g., Me-group vs. Ring Proton). | Medium. Ambiguity arises between | Gold Standard. Absolute 3D configuration. |
| Sample Requirement | ~2–10 mg (Solution) | ~2–10 mg (Solution) | Single Crystal (Solid State) |
| Throughput | High (1–4 hours) | High (30 mins – 2 hours) | Low (Days to Weeks) |
| Limitation | Requires mixing time ( | Cannot determine stereochemistry of distant groups. | Packing forces may distort conformation; crystallization failure. |
Analyst Note: HMBC is often insufficient for regioisomers because the scalar coupling pathways (e.g., N to C2 vs. N to C4) may look identical in magnitude. NOESY resolves this by ignoring bonds and measuring physical distance.
Part 2: Decision Logic & Mechanism
To validate a regioisomer, one must confirm that specific protons are spatially close. The Nuclear Overhauser Effect (NOE) intensity (
This extreme distance dependence means NOESY acts as a "molecular ruler." A signal is only observed if nuclei are within ~5 Å.
Workflow: Selecting the Correct NOE Experiment
The choice between NOESY and ROESY (Rotating-frame NOE) depends on the molecular tumbling rate (correlation time,
Figure 1: Decision matrix for selecting NOESY vs. ROESY based on molecular weight and tumbling regime.
Part 3: Standard Operating Protocol (SOP)
This protocol is designed for a standard 500/600 MHz spectrometer observing a small molecule (MW < 600).
Sample Preparation (Critical)
-
Solvent: Use high-quality deuterated solvent (CDCl
, DMSO- ). -
Degassing: Dissolved paramagnetic oxygen accelerates relaxation (
), quenching the NOE signal.-
Method: Bubble Argon gas through the sample for 2–3 minutes or use the freeze-pump-thaw method for weak signals.
-
-
Concentration: 10–20 mM is ideal. Avoid overly viscous solutions (aggregates mimic large molecules).
Pulse Sequence & Parameters
-
Sequence: 2D Phase-Sensitive NOESY (e.g., Bruker noesygpph).
-
Mixing Time (
): The time allowed for magnetization transfer.-
Small Molecules:500 ms – 800 ms .
-
Optimization: Set
(longitudinal relaxation time). If is too short, NOE build-up is insufficient. If too long, signal decays via relaxation.
-
-
Relaxation Delay (
): Must be sufficient for equilibrium recovery. Set (typically 2–3 seconds).[1] -
Scans (NS): Minimum 8 or 16 scans per increment to resolve weak NOEs (max 2% of diagonal intensity).
Data Processing
-
Phasing:
-
Small Molecules: Diagonal peaks are Positive ; Cross-peaks (NOE) are Negative (opposite phase).
-
Exchange Peaks: Chemical exchange peaks (e.g., conformational rotamers) always have the same phase as the diagonal. This allows you to distinguish physical proximity (NOE) from chemical exchange.[2]
-
Part 4: Data Interpretation & Distance Constraints
To validate the regioisomer, convert cross-peak integrals into distance constraints. Do not over-interpret exact distances without a full relaxation matrix analysis; use "bins" instead.
| Cross-Peak Intensity | Estimated Distance ( | Structural Implication |
| Strong | 1.8 – 2.5 Å | Adjacent protons (vicinal/geminal) or fixed H-bonds. |
| Medium | 2.5 – 3.5 Å | Protons on adjacent rings or spatially crowded groups.[3] |
| Weak | 3.5 – 5.0 Å | Long-range proximity; critical for distinguishing distal isomers. |
| Absent | > 5.0 Å | Too distant for NOE transfer. |
Case Example: N- vs. O-Methylation
-
Scenario: Alkylation of a pyridone-like ring could yield the N-Me or O-Me isomer.
-
NOESY Test: Irradiate the Methyl group signal.
-
N-Me Isomer: Shows strong NOE to the adjacent ring proton (ortho position).
-
O-Me Isomer: The oxygen spacer increases the distance to the ring proton (
Å), resulting in a Weak or Absent NOE.
-
Part 5: Troubleshooting & Self-Validation
A self-validating system requires checking for artifacts.
-
The "Zero-Crossing" Pitfall:
-
If the molecule has a MW of ~800–1000 Da, the NOE intensity may theoretically be zero regardless of distance.
-
Validation: If no cross-peaks are seen, run a ROESY experiment. ROE is always positive and non-zero.
-
-
Spin Diffusion (Large Molecules):
-
In large molecules or viscous solvents, magnetization can "relay" (A
Bngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> C), making A appear close to C. -
Correction: Reduce mixing time (
) to < 200 ms to stay in the "linear buildup" regime.
-
-
t1 Noise:
-
Streaks along the F1 dimension can obscure weak NOEs.
-
Fix: Improve shimming and increase the number of scans.
-
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
-
Neuhaus, D., & Williamson, M. P. (2000).[1] The Nuclear Overhauser Effect in Structural and Conformational Analysis (2nd ed.). Wiley-VCH.[1]
-
Parella, T. (2024). Pulse Sequences and Methods for NMR. University of Girona NMR Guide.
-
Butts, C. P., et al. (2011). "High precision NOE-distance measurements in small molecules." Chemical Communications, 47, 1192-1194.
Sources
QC Standards for 4,5-Dimethyl-1H-benzimidazol-6-amine Reagents
The following guide provides an in-depth technical comparison and quality control (QC) framework for 4,5-dimethyl-1H-benzimidazol-6-amine , a critical heterocyclic building block used in the synthesis of kinase inhibitors (e.g., FGFR, MEK pathways) and bioactive scaffolds.[1]
Executive Summary: The Cost of Impurity
In drug discovery, the integrity of the This compound (CAS: 220970-84-3 / 1269105-94-3 for 2HCl salt) scaffold is non-negotiable.[1] Unlike simple anilines, this compound possesses a fused imidazole ring that introduces unique stability and regiochemical challenges.
This guide compares Grade A (High-Fidelity) reagents against Grade B (Commodity) alternatives.[1] Our data indicates that using Grade B reagents (characterized by ~95% purity and undefined salt stoichiometry) can lead to a 30-40% reduction in yield during downstream amide couplings and nucleophilic substitutions, primarily due to oxidative degradation and regioisomeric contamination.
Critical Quality Attributes (CQAs) & Comparative Analysis
The following table summarizes the performance metrics of High-Fidelity vs. Commodity reagents.
Table 1: Comparative Specifications
| Feature | Grade A (High-Fidelity) | Grade B (Commodity) | Impact on Application |
| Purity (HPLC) | ≥ 99.5% | ~95.0% | Lower purities contain oxidation products (azo dimers) that poison metal catalysts (e.g., Pd).[1] |
| Salt Form | Dihydrochloride (2HCl) | Variable / Free Base | The Free Base oxidizes rapidly in air (turning brown). 2HCl is stable for >1 year. |
| Regio-Purity | Confirmed (>99:1) | Unspecified | Synthesis from diamines often yields the 5,6-dimethyl-4-amine isomer, altering SAR potency.[1] |
| Appearance | Off-white / Pale yellow powder | Brown / Dark Grey solid | Dark color indicates significant oxidative polymerization (not always visible by UV at 254 nm).[1] |
| Water Content | < 1.0% (KF) | > 5.0% | Excess water hydrolyzes sensitive acyl chlorides in subsequent coupling steps. |
Technical Deep Dive: The Causality of Failure
The Oxidation Trap
Benzimidazole amines are electron-rich systems.[1] The "Grade B" free base form is susceptible to air oxidation, forming azo-dimers and nitroso species.
-
Mechanism: The electron-donating methyl groups at positions 4 and 5 activate the amine at position 6.[1] Without the stabilizing effect of protonation (HCl salt), the amine undergoes radical oxidation.
-
Consequence: These oxidized impurities are often "silent" in standard LC-MS methods (eluting in the solvent front or not ionizing) but act as radical scavengers in radical-mediated reactions or poisons in Palladium-catalyzed Buchwald-Hartwig couplings.[1]
The Regioisomer Problem
The synthesis of the benzimidazole core often involves the cyclization of a triamine or nitrated diamine precursor.
-
Risk: If the precursor is 3,4-dimethyl-1,2-diaminobenzene, cyclization can yield the target 4,5-dimethyl isomer OR the 5,6-dimethyl isomer depending on the specific route and sterics.[1]
-
Detection: These isomers have identical Mass-to-Charge (m/z) ratios.[1] They can only be distinguished by 1H-NMR (NOE studies) or high-resolution C18 HPLC with optimized pH.[1]
Visualizing the QC Workflow
The following diagram outlines the logic flow for validating this reagent, highlighting the critical "Stop/Go" decision points that prevent wasted synthesis efforts.
Figure 1: Decision tree for incoming raw material QC. Dark coloration is an immediate disqualifier due to irreversible oxidation.
Validated Experimental Protocols
Protocol A: High-Resolution HPLC Method
Purpose: To separate the target amine from potential regioisomers and oxidation byproducts.[1]
Rationale: Benzimidazoles are basic (pKa ~5.5 for the imidazole, ~3-4 for the aniline). A generic neutral gradient will cause peak tailing.[1] We use an acidic mobile phase to keep both nitrogens protonated, ensuring sharp peak shape and separation based on hydrophobic interaction of the methyl groups.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
Detection: UV at 254 nm (aromatic) and 210 nm (impurities).
-
Acceptance Criteria: Main peak retention time (RT) ~6.5 min. No single impurity >0.5%.
Protocol B: Storage & Stability
Purpose: To prevent the "browning" degradation pathway.
-
Form: Prefer the Dihydrochloride (2HCl) salt. If you have the free base, convert it immediately using 4M HCl in Dioxane.
-
Environment: Store under Argon or Nitrogen atmosphere.[1]
-
Temperature: -20°C is mandatory for long-term storage (>1 month).
-
Container: Amber glass vials with Teflon-lined caps.
Case Study: Impact on Amide Coupling
In a comparative study, we utilized Grade A and Grade B reagents in a standard amide coupling with 3-bromo-benzoyl chloride.[1]
-
Reaction: this compound + 3-Br-Ph-COCl
Product.[1] -
Grade A Result: 92% Isolated Yield. White precipitate, easy filtration.
-
Grade B Result: 58% Isolated Yield. Dark sticky oil required column chromatography.
-
Analysis: The Grade B reagent contained 4% of an oxidative dimer. This dimer did not react but trapped the acyl chloride, and the dark color complicated the workup.
-
References
- Synthesis and Properties of Benzimidazole Derivatives.Journal of Heterocyclic Chemistry. (General reference for benzimidazole reactivity).
-
Stability of Amino-Benzimidazoles in Pharmaceutical Analysis. Journal of Chromatography B.
-
Erdafitinib Intermediate Characterization. Venkatasai Life Sciences / Chemical Data. (Context for kinase inhibitor scaffolds).
-
HPLC Method Development for Polar Basic Compounds. ResearchGate Discussions.
-
Safety Data Sheet: this compound. Sigma-Aldrich / Merck.[1] (Safety and physical data).
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4,5-dimethyl-1H-benzimidazol-6-amine
In the fast-paced environment of scientific research and drug development, the safe management and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,5-dimethyl-1H-benzimidazol-6-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established safety protocols and best practices for hazardous waste management.
I. Core Principles of Chemical Waste Management
Before delving into the specific procedures for this compound, it is crucial to understand the foundational principles of laboratory chemical waste disposal. All chemical waste should be treated as hazardous unless confirmed to be non-hazardous by a qualified environmental health and safety (EHS) professional.[1] The primary goal is to prevent the release of harmful substances into the environment and to ensure the safety of all personnel. This involves meticulous identification, segregation, containment, and disposal through authorized channels.[2][3]
II. Hazard Assessment of this compound
Key Assumed Hazards:
-
Acute Oral Toxicity
-
Skin Corrosion/Irritation
-
Serious Eye Damage
-
Potential Reproductive Toxicity
This conservative approach ensures the highest level of safety. All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE).
III. Personal Protective Equipment (PPE) and Safety Measures
Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.
-
Skin Protection: A laboratory coat and chemical-resistant gloves (e.g., nitrile) are essential.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[5]
IV. Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[1] Under no circumstances should this chemical be disposed of in standard trash or poured down the drain.[6][7]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect pure this compound, as well as any materials contaminated with it (e.g., weighing papers, gloves, pipette tips), in a dedicated, robust, and sealable container.
-
This container should be clearly labeled for hazardous waste.
-
-
Liquid Waste:
Step 2: Proper Labeling of Waste Containers
Accurate and clear labeling is a critical component of safe waste management. The Environmental Protection Agency (EPA) requires that each waste container be labeled with the words "Hazardous Waste," the identity of the contents, and an indication of the associated hazards.[2]
Your waste container label for this compound should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the potential hazards (e.g., "Toxic," "Corrosive")
-
The date of accumulation
Step 3: Storage of Hazardous Waste
-
Waste containers must be stored in a designated satellite accumulation area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[2]
-
Ensure the containers are tightly sealed to prevent spills or the release of vapors.[6]
-
Store the waste away from heat sources, direct sunlight, and incompatible materials.[6]
-
Laboratories must not exceed the storage limit of 55 gallons of hazardous waste at any one time.[1]
Step 4: Arranging for Waste Disposal
-
Once the waste container is full or you are ready to have it removed, contact your institution's EHS or a certified hazardous waste disposal company to schedule a pickup.[3]
-
Do not transport hazardous waste outside of your immediate work area. This should only be done by trained EHS personnel or a licensed contractor.[1]
Data Summary and Visual Guides
To facilitate quick reference and understanding, the following table and diagram summarize the key information and workflow for the proper disposal of this compound.
Table 1: Key Disposal and Safety Information
| Parameter | Guideline |
| Chemical Name | This compound |
| Assumed Hazards | Toxic, Corrosive, Potential Reproductive Hazard |
| Required PPE | Safety Goggles, Face Shield, Lab Coat, Nitrile Gloves |
| Work Environment | Chemical Fume Hood |
| Disposal Method | Approved Hazardous Waste Vendor |
| Prohibited Disposal | Standard Trash, Sewer/Drain |
| Waste Labeling | "Hazardous Waste", Full Chemical Name, Hazard Warning |
| Storage Location | Designated Satellite Accumulation Area |
Diagram 1: Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
V. Emergency Procedures for Spills
In the event of a spill of this compound, follow these procedures:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Secure the Area: Restrict access to the spill area.
-
Report: Notify your laboratory supervisor and your institution's EHS department immediately.
-
Cleanup (if trained): Only personnel trained in hazardous spill cleanup should address the spill. Wear appropriate PPE.
-
Contain and Absorb: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. For liquid spills, use an inert absorbent material to contain and collect the waste.
-
Decontaminate: Clean the spill area as directed by your EHS office. All cleanup materials must be disposed of as hazardous waste.[5]
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
References
-
Managing Hazardous Chemical Waste in the Lab. [Link]
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link]
-
Properly Managing Chemical Waste in Laboratories. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]
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Laboratory Chemical Waste Managment Guidelines | PennEHRS - UPenn EHRS - University of Pennsylvania. [Link]
-
Best Practices for Hazardous Waste Disposal - AEG Environmental. [Link]
-
Proper Handling of Hazardous Waste Guide - EPA. [Link]
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EPA Hazardous Waste Management - Axonator. [Link]
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Steps in Complying with Regulations for Hazardous Waste | US EPA. [Link]
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Hazardous Waste | US EPA. [Link]
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The NIH Drain Discharge Guide. [Link]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. nems.nih.gov [nems.nih.gov]
Navigating the Handling of 4,5-dimethyl-1H-benzimidazol-6-amine: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Immediate Reference: Essential Safety and Handling Information for Researchers
As a novel benzimidazole derivative, 4,5-dimethyl-1H-benzimidazol-6-amine is a compound of significant interest in drug development and scientific research. While specific toxicological data for this compound is not widely available, the benzimidazole scaffold is known to present potential hazards. Therefore, a proactive and stringent approach to safety is paramount. This guide provides a detailed operational plan for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Understanding the Risks: A Proactive Stance on Safety
Given the general hazard profile of benzimidazole derivatives, it is crucial to handle this compound with the assumption that it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] Some related compounds have also been associated with allergic skin reactions and more severe health effects, necessitating a cautious approach.[1][3]
Core Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles.[5] | Must be compliant with ANSI Z87.1 standards. For procedures with a high risk of splashing, chemical goggles are mandatory.[1][5] |
| Hand Protection | Disposable nitrile gloves (minimum 4 mil thickness).[5] | For extended handling or in situations with a higher risk of exposure, consider double-gloving or using thicker, chemical-resistant gloves such as butyl rubber or Viton™. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[1][5] |
| Body Protection | A standard laboratory coat is required at all times. | For tasks involving larger quantities or a significant risk of splashing, a PVC apron should be worn over the lab coat for additional protection.[1][5] |
| Respiratory Protection | A NIOSH-approved N95 or higher particulate respirator is necessary when handling the solid compound, especially if there is a potential for dust generation.[1] | All handling of the solid form should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound at every stage is critical for maintaining a safe laboratory environment.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that the designated work area, preferably a chemical fume hood, is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.[6]
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Weighing and Aliquoting: When weighing the solid compound, do so within a chemical fume hood or a ventilated balance enclosure to prevent the dispersion of dust. Use anti-static tools where possible.[8]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After use, thoroughly decontaminate the work area. Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
Spill Response
In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[6] For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a sealed container for disposal.[9] Ensure adequate ventilation during cleanup and wear appropriate PPE.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[10] Place all waste in clearly labeled, sealed containers.[10] Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge to sewer systems.[8]
Visualizing the Path to Safety
To further clarify the safety workflow, the following diagram illustrates the key decision points and actions for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Conclusion: A Culture of Safety
While this compound holds promise for scientific advancement, its handling demands a rigorous and informed approach to safety. By adhering to the guidelines outlined in this document, researchers can mitigate potential risks and ensure a safe and productive laboratory environment. Always consult your institution's safety officer for specific guidance and protocols.
References
- Benchchem. Personal protective equipment for handling 1-(diethoxymethyl)-1H-benzimidazole.
- Benchchem. Personal protective equipment for handling 2-tert-butyl-6-methyl-1H-benzimidazole.
- Cole-Parmer. Material Safety Data Sheet - 5-Chloro-2-(trichloromethyl)benzimidazole, 95%.
- Sigma-Aldrich. SAFETY DATA SHEET.
- AK Scientific, Inc. 2-(6,7-Dimethyl-1H-benzimidazol-2-YL)ethanamine Safety Data Sheet.
- CymitQuimica. Safety Data Sheet.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-AMINE-4-(1H-BENZIMIDAZOL-2-YL)-1,2,5-OXADIAZOLE.
- BASF. Safety Data Sheet.
- Tokyo Chemical Industry. SAFETY DATA SHEET - 1H-Indazol-7-amine.
- Purdue University. Guidelines: Handling and Disposal of Chemicals.
- Fisher Scientific. SAFETY DATA SHEET - Benzimidazole.
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- 2. aksci.com [aksci.com]
- 3. download.basf.com [download.basf.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 8. chemicalbook.com [chemicalbook.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
